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  • Product: 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene
  • CAS: 1565084-86-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Electrophilicity of 2-Nitro-3-Methoxy Vinyl Sulfone Derivatives

Introduction: The Strategic Importance of Tunable Electrophiles in Modern Drug Discovery In the landscape of contemporary drug development, the renaissance of covalent inhibitors marks a significant strategic shift. By f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Tunable Electrophiles in Modern Drug Discovery

In the landscape of contemporary drug development, the renaissance of covalent inhibitors marks a significant strategic shift. By forming a stable bond with their protein target, these agents can offer profound advantages in terms of duration of action, potency, and the ability to target shallow binding pockets that are often intractable for reversible binders.[1][2] Within this class, α,β-unsaturated systems, or Michael acceptors, are paramount. Their reactivity, governed by their inherent electrophilicity, is the critical parameter that dictates both therapeutic efficacy and potential toxicity.

The vinyl sulfone motif has emerged as a particularly versatile and privileged "warhead" in the design of covalent inhibitors.[3][4][5] These compounds are known to be potent and selective inactivators of enzymes, particularly cysteine proteases.[6][7] This guide focuses on a specific, highly functionalized subclass: 2-nitro-3-methoxy vinyl sulfone derivatives . The strategic placement of a potent electron-withdrawing nitro group and an electron-donating methoxy group creates a finely-tuned electronic environment. Understanding and quantifying the electrophilicity of this scaffold is not merely an academic exercise; it is fundamental to harnessing its potential for creating next-generation therapeutics with optimized safety and efficacy profiles.

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the principles governing the electrophilicity of these derivatives, methodologies for its quantification, and its direct implications for rational drug design.

Section 1: The Chemical Physics of Electrophilicity in Substituted Vinyl Sulfones

The reactivity of a Michael acceptor is fundamentally determined by the electron density at the β-carbon of the α,β-unsaturated system. The unique substitution pattern of a 2-nitro-3-methoxy vinyl sulfone creates a fascinating interplay of electronic effects that collectively define its electrophilic character.

  • The Vinyl Sulfone Core: The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group (EWG) through induction. It polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. This makes the vinyl sulfone scaffold an intrinsic Michael acceptor.[8]

  • The 2-Nitro Group (-NO₂): The nitro group is one of the strongest EWGs used in organic chemistry. Its presence at the α-position dramatically enhances the electrophilicity of the β-carbon through both strong inductive and resonance effects. Computational studies have consistently shown that nitro substitution significantly increases the electron-accepting capacity and overall reactivity of molecules.[9][10]

  • The 3-Methoxy Group (-OCH₃): The methoxy group at the β-position introduces a counteracting electronic force. While it has a weak electron-withdrawing inductive effect, its primary influence is a strong electron-donating effect through resonance (a +R effect), pushing electron density into the double bond.

This electronic tug-of-war is what makes this class of compounds so compelling. The nitro and sulfone groups create a highly electrophilic center, while the methoxy group provides a "tuning knob" to modulate that reactivity. This modulation is critical for achieving target selectivity; an overly reactive electrophile may bind indiscriminately to off-target proteins, leading to toxicity.[6]

Figure 1: Competing electronic effects influencing reactivity.

The primary mechanism of action for these compounds is a covalent Michael addition reaction with a biological nucleophile, most commonly the thiolate anion of a cysteine residue within a protein's binding pocket.

G cluster_reaction Michael Addition Reaction start 2-Nitro-3-Methoxy Vinyl Sulfone Derivative attack Nucleophilic Attack on β-carbon start->attack nucleophile Protein Nucleophile (e.g., Cys-S⁻) nucleophile->attack intermediate Resonance-Stabilized Enolate Intermediate attack->intermediate Rate-determining step protonation Protonation intermediate->protonation adduct Stable Covalent Adduct (Inhibited Protein) protonation->adduct

Figure 2: Mechanism of covalent modification via Michael addition.

Section 2: Methodologies for Quantifying Electrophilicity

A qualitative understanding of electronic effects is insufficient for drug design. Quantitative data is required to build structure-activity relationships (SAR) and to select candidates with the optimal reactivity profile. Both experimental and computational methods are essential tools for this purpose.

Experimental Quantification: Kinetic Assays

The most direct method to assess electrophilicity is to measure the rate of reaction with a standard biological nucleophile. Glutathione (GSH) or N-acetylcysteine are excellent model thiols, mimicking the reactive cysteine residues in target proteins. The reaction rate can be monitored using techniques like ¹H NMR spectroscopy or UV-Vis spectrophotometry.

The rate of reaction for vinyl sulfones with thiols is generally faster and more selective compared to other common warheads like acrylates. Kinetic studies can precisely quantify these differences.[11]

Protocol: NMR-Based Kinetic Analysis of Thiol-Michael Addition

This protocol outlines a self-validating system for determining the pseudo-first-order rate constant of the reaction between a vinyl sulfone derivative and a model thiol.

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of the 2-nitro-3-methoxy vinyl sulfone derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

    • Prepare a 200 mM stock solution of N-acetylcysteine methyl ester in the same deuterated solvent. Rationale: Using a 10-fold excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis.

    • Prepare a deuterated buffer solution (e.g., phosphate buffer in D₂O) to maintain a constant pD. Rationale: The nucleophilicity of the thiol is highly pH/pD dependent, as the thiolate anion (S⁻) is the reactive species. Controlling this variable is critical for reproducibility.

  • Reaction Initiation and Monitoring:

    • In an NMR tube, combine the buffer and the vinyl sulfone stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the baseline integrals of the vinyl protons.

    • Initiate the reaction by adding the N-acetylcysteine stock solution, vortexing quickly, and immediately placing the tube in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the adduct are monitored.

  • Data Analysis:

    • Integrate the characteristic vinyl proton peaks of the starting material at each time point.

    • Plot the natural logarithm of the normalized integral (ln([VS]t/[VS]₀)) versus time (t).

    • The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k_obs). The overall second-order rate constant can be calculated by dividing k_obs by the thiol concentration.[12]

Figure 4: Workflow for computational prediction of electrophilicity.
ParameterMethodUtility in Drug DesignCaveats
Rate Constant (k) Experimental (NMR, UV-Vis)Gold standard for reactivity. Essential for SAR and lead optimization.Resource-intensive, requires physical sample.
Mayr's E Parameter Experimental (Kinetics)Provides a universal, nucleophile-independent electrophilicity value for comparison across compound classes. [12][13]Requires extensive kinetic measurements with reference nucleophiles.
Methyl Anion Affinity Computational (DFT)Excellent for rapid virtual screening and ranking of proposed structures before synthesis. [13][14][15]Predictive power depends heavily on the chosen computational model and inclusion of solvation.
LUMO Energy / Parr's ω Computational (DFT)Quick to calculate.Often show poor correlation with experimental reactivity for Michael acceptors. [13][15]
Table 1: Comparison of Methodologies for Assessing Electrophilicity.

Section 3: Implications in Drug Development: The Covalent Inhibitor Design Strategy

The electrophilicity of a 2-nitro-3-methoxy vinyl sulfone derivative is not just a chemical property; it is the primary determinant of its pharmacological behavior as a targeted covalent inhibitor (TCI).

  • Balancing Potency and Selectivity: The central challenge in designing TCIs is achieving high reactivity at the intended target while minimizing reactions with off-target nucleophiles, such as glutathione or surface-exposed cysteines on other proteins. The tunable nature of the 2-nitro-3-methoxy vinyl sulfone scaffold is its greatest asset. By modifying the 'R' group on the sulfone or introducing other substituents, chemists can finely modulate the electrophilicity to hit the "sweet spot" of reactivity—potent enough to rapidly and efficiently label the target, but not so reactive as to be promiscuous. [16]

  • Targeting "Privileged" Cysteines: Many enzymes have "kinetically-privileged" cysteine residues that are intrinsically hyper-reactive due to their local microenvironment (e.g., lower pKa). [17]A moderately electrophilic warhead can be designed to selectively react with these privileged nucleophiles while ignoring the vast majority of "rank-and-file" cysteines in the proteome, thereby enhancing selectivity and reducing toxicity.

  • Overcoming Resistance: In fields like oncology, covalent inhibitors can be used to permanently shut down signaling from mutated proteins that have developed resistance to reversible inhibitors. The vinyl sulfone group has been successfully incorporated into inhibitors targeting kinases like EGFR. [18][19]

  • Broad Therapeutic Potential: The vinyl sulfone motif is a key structural unit in a large number of biologically active molecules being investigated as anticancer, anti-parasitic, and neuroprotective agents. [4][7][20]For example, some vinyl sulfone derivatives have been shown to activate the Nrf2 signaling pathway, a key cellular defense against oxidative stress, highlighting their potential in treating neurodegenerative diseases like Parkinson's. [20]

Conclusion

The 2-nitro-3-methoxy vinyl sulfone scaffold represents a sophisticated class of electrophiles with significant potential in drug discovery. Its reactivity is governed by a finely balanced interplay of potent electron-withdrawing groups and a modulating electron-donating group. This inherent tunability allows for the rational design of covalent inhibitors with optimized reactivity profiles. A combined approach, leveraging quantitative kinetic assays to validate the predictive power of robust computational models like methyl anion affinity calculations, provides the most effective pathway for advancing these compounds. By understanding and precisely controlling the electrophilicity of these derivatives, scientists and researchers are well-equipped to develop highly selective and potent covalent drugs for a new era of targeted therapeutics.

References

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  • Reactivities of allenic and olefinic Michael acceptors towards phosphines.
  • Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Comput
  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine C
  • Controllable Activation of β-Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones. Organic Chemistry Portal.
  • Green preparation method for vinyl sulfone derivative in aqueous phase.
  • Discovery of vinyl sulfones as a novel class of neuroprotective agents toward Parkinson's disease therapy. PubMed.
  • Recent applications of vinyl sulfone motif in drug design and discovery.
  • Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. MDPI.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. PubMed.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Request PDF.
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymeriz

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Exploratory

An In-depth Technical Guide to the Reactivity Mechanism of Vinyl Sulfone Warheads

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Covalent Modulators in Drug Discovery The paradigm of drug design has progressively embraced the strategic use of covalent inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Modulators in Drug Discovery

The paradigm of drug design has progressively embraced the strategic use of covalent inhibitors, which form a stable, irreversible bond with their biological target.[1][2] This approach can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the vinyl sulfone moiety has emerged as a particularly versatile and tunable functional group.[1][2][3][4] Initially recognized for their utility as intermediates in organic synthesis, vinyl sulfones are now at the forefront of designing targeted covalent therapies for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[5][6][7]

This guide provides a comprehensive exploration of the vinyl sulfone warhead, detailing its reactivity mechanism, the factors governing its selectivity, and the experimental methodologies used to characterize its behavior. It is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel covalent therapeutics.

The Core Reactivity Mechanism: A Michael Addition Reaction

The primary mechanism by which vinyl sulfone warheads react with biological nucleophiles is a Michael-type 1,4-conjugate addition.[8][9] The potent electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group electrophilic and highly susceptible to attack by nucleophilic residues on a target protein.[10] This reaction is efficient under physiological conditions, proceeding in aqueous media at or near neutral pH without the need for catalysts.[8][9]

The reaction typically involves the deprotonated, more nucleophilic form of an amino acid side chain (e.g., a thiolate from cysteine). The nucleophile attacks the terminal carbon of the vinyl group, leading to the formation of a stable, irreversible thioether bond.[10][11]

Kinetic Analysis Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Initiate Enzymatic Reaction with Substrate A->B C Add Vinyl Sulfone Inhibitor at Various Concentrations B->C D Monitor Reaction Progress (Fluorescence/Absorbance) C->D E Plot Progress Curves (Product vs. Time) D->E F Determine k_obs for each [Inhibitor] E->F G Plot k_obs vs. [Inhibitor] F->G H Calculate k_inact/K_i from the Slope G->H

Caption: A workflow diagram for the kinetic analysis of a vinyl sulfone inhibitor.

Mass Spectrometry-Based Target Identification and Site of Modification

This protocol is used to confirm the covalent modification of the target protein and identify the specific amino acid residue that has been modified.

Methodology:

  • Incubation: Incubate the target protein with the vinyl sulfone inhibitor at a suitable concentration and for a sufficient duration to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex by mass spectrometry (e.g., ESI-MS) to confirm the mass shift corresponding to the addition of one or more inhibitor molecules.

  • Proteolytic Digestion: Denature the protein samples (both treated and control) and digest them into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Specifically look for peptides in the inhibitor-treated sample that have a mass modification corresponding to the mass of the vinyl sulfone warhead.

    • The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Conclusion: The Future of Vinyl Sulfone Warheads in Drug Discovery

Vinyl sulfone warheads represent a powerful and versatile tool in the design of targeted covalent inhibitors. [2]Their reactivity can be finely tuned, and they exhibit a strong, albeit not exclusive, preference for cysteine residues. [1][8]The ability to form stable, irreversible bonds with their targets makes them particularly attractive for addressing challenging therapeutic targets. [1][2]As our understanding of the intricate interplay between warhead reactivity, non-covalent interactions, and biological context deepens, the rational design of highly selective and efficacious vinyl sulfone-based therapeutics will undoubtedly continue to accelerate, offering new hope for the treatment of a wide range of human diseases. [7]

References

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • López-Jaramillo, F. J., Hernández-Mateo, F., & Santoyo-González, F. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • Bernardes, G. J. L., et al. (2019). Azabicyclic Vinyl Sulfones for Residue-specific Dual Protein Labelling. Chemical Science. [Link]

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Li, Z., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • López-Jaramillo, F. J., Hernández-Mateo, F., & Santoyo-González, F. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Palmer, J. T., et al. (1995). Vinyl sulfones as irreversible inhibitors of cysteine proteases. Journal of Medicinal Chemistry.
  • Wang, X., & Yao, S. Q. (2003). Vinyl sulfone: a versatile chemical toolbox for activity-based protein profiling.
  • Krall, N., et al. (2014). A general method for the chemical synthesis of homogeneous antibody-drug conjugates.
  • Bernardes, G. J. L., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. [Link]

  • López-Jaramillo, F. J., Hernández-Mateo, F., & Santoyo-González, F. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Conroy, T., et al. (2014). Enantioselective Synthesis of Functionalised Vinyl Sulfones. UCD Research Repository. [Link]

  • Singh, P., & Caffrey, C. R. (2021). Identification and design of vinyl sulfone inhibitors against Cryptopain-1 – a cysteine protease from cryptosporidiosis-causing Cryptosporidium parvum. bioRxiv. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • Tonge, P. J. (2008). Mechanism of vinyl sulfone inhibition. ResearchGate. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. [Link]

  • Li, Z., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

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Foundational

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene molecular weight and formula

An In-depth Technical Guide to 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene: A Bifunctional Scaffold for Advanced Drug Discovery Executive Summary 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene is a specialized organic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary

1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene is a specialized organic compound characterized by the presence of two key functional moieties: a reactive vinyl sulfone group and a bioreducible nitroaromatic core. This unique combination presents significant opportunities for researchers and drug development professionals. The vinyl sulfone acts as a Michael acceptor, enabling its use as a covalent warhead for designing targeted irreversible inhibitors. Concurrently, the nitrobenzene group is a well-established precursor in organic synthesis and holds potential for activation in hypoxic environments, a hallmark of solid tumors. This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, and its multifaceted applications in modern medicinal chemistry and chemical biology.

Core Molecular Profile

The fundamental identity of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene is defined by its specific atomic arrangement and resulting physicochemical properties. These data form the basis for all further analytical and experimental work.

Physicochemical Data

A summary of the key identifiers and properties for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene is presented below.

PropertyValueSource
Molecular Formula C9H9NO5S[1]
Monoisotopic Mass 243.02014 Da[1]
IUPAC Name 1-ethenylsulfonyl-3-methoxy-2-nitrobenzene[1]
SMILES COC1=C(C(=CC=C1)S(=O)(=O)C=C)[O-][1]
InChI Key AHMZEJQIFMHFQB-UHFFFAOYSA-N[1]
Chemical Structure

The structural formula highlights the spatial relationship between the key functional groups that dictate the molecule's reactivity and potential applications.

Caption: 2D structure of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene.

The Chemistry of a Dual-Action Scaffold

The scientific interest in this molecule stems from the distinct, yet potentially synergistic, chemical properties of its two primary functional groups. Understanding these individual characteristics is crucial for leveraging its full potential in research and development.

The Vinyl Sulfone: A Covalent Warhead

The vinyl sulfone group is a highly effective Michael acceptor.[2] This reactivity is the cornerstone of its application in covalent drug design.

  • Mechanism of Action: Vinyl sulfones react readily with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine or the amine group of lysine, via a Michael-type 1,4-addition.[3][4] This reaction forms a stable, irreversible covalent bond between the molecule and its protein target. The choice to incorporate a vinyl sulfone is often driven by its predictable reactivity under physiological conditions (aqueous media, near-neutral pH) without the need for catalysts.[4]

  • Therapeutic Relevance: This irreversible binding can lead to complete and sustained inhibition of a target protein's function, a desirable trait for overcoming challenges like high substrate concentrations or rapid protein turnover in disease states. Several successful covalent inhibitors utilizing vinyl sulfone warheads have been developed, targeting proteases, kinases, and other enzymes.[2] Compared to other covalent warheads like acrylamides, vinyl sulfones can exhibit different reactivity profiles and selectivity, offering a valuable alternative in the medicinal chemist's toolkit.[2]

The Nitroaromatic Core: A Versatile Precursor and Bioreductive Trigger

Nitroaromatic compounds are foundational intermediates in the chemical industry, widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6]

  • Synthetic Utility: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used in a vast array of subsequent chemical transformations (e.g., amide bond formation, diazotization). This makes nitrobenzenes valuable starting materials for building more complex molecular architectures.[7]

  • Bioreductive Potential: In drug development, the nitroaromatic moiety is a key component of hypoxia-activated prodrugs.[8] Many solid tumors have poorly vascularized regions, resulting in a low-oxygen (hypoxic) environment. Cells in these regions express high levels of nitroreductase enzymes. These enzymes can selectively reduce the nitro group to highly cytotoxic species (e.g., nitroso, hydroxylamine), leading to targeted cell death specifically within the tumor while sparing healthy, oxygen-rich tissues.[8][9]

Synthetic Strategies

G start 3-Methoxy-2-nitrophenol (Starting Material) step1 Thiolation e.g., Newman-Kwart rearrangement or S-alkylation with a protected thiol start->step1 Introduce Sulfur intermediate1 2-(Alkylthio)-3-methoxy- 1-nitrobenzene step1->intermediate1 step2 Oxidation e.g., H₂O₂, m-CPBA intermediate1->step2 Oxidize to Sulfone intermediate2 2-(Alkylsulfonyl)-3-methoxy- 1-nitrobenzene step2->intermediate2 step3 Elimination (Formation of Vinyl Group) e.g., Base-mediated elimination intermediate2->step3 Form Alkene product 1-(Ethenesulfonyl)-3-methoxy- 2-nitrobenzene (Final Product) step3->product

Caption: Proposed synthetic workflow for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene.

Representative Protocol: Oxidation and Elimination

This protocol outlines the critical steps of converting a precursor thioether into the final vinyl sulfone, a common strategy in the synthesis of this class of compounds.[3]

Step 1: Oxidation of Thioether to Sulfone

  • Dissolution: Dissolve the precursor, 2-((2-hydroxyethyl)thio)-3-methoxy-1-nitrobenzene (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The use of a slight excess of the oxidant ensures complete conversion of the thioether to the sulfone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfone intermediate.

Step 2: Elimination to Form the Vinyl Sulfone

  • Dissolution: Dissolve the crude 2-((2-hydroxyethyl)sulfonyl)-3-methoxy-1-nitrobenzene intermediate from the previous step in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) or triethylamine (TEA) in the presence of methanesulfonyl chloride, to the solution at room temperature. The base facilitates the elimination of water (or a derivative) to form the double bond.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound provides a versatile platform for addressing complex challenges in modern therapeutic and diagnostic development.

G compound 1-(Ethenesulfonyl)-3-methoxy- 2-nitrobenzene vinyl_sulfone Vinyl Sulfone Moiety (Electrophile) compound->vinyl_sulfone enables nitro_core Nitroaromatic Core (Bioreductive) compound->nitro_core enables app1 Targeted Covalent Inhibitors (TCIs) vinyl_sulfone->app1 Mechanism: Covalent Bonding to Cys/Lys Residues app3 Activity-Based Protein Profiling (ABPP) vinyl_sulfone->app3 Function: Irreversible Labeling of Active Sites app2 Hypoxia-Activated Prodrugs nitro_core->app2 Mechanism: Nitroreductase-mediated Activation in Tumors app4 Dual-Action Therapeutics app1->app4 Synergistic Design app2->app4 Synergistic Design

Caption: Logical workflow from molecular features to potential applications.

  • Targeted Covalent Inhibitors (TCIs): This molecule can serve as a valuable fragment or starting point for the design of TCIs. By incorporating this scaffold into a structure that provides affinity for a specific protein target, researchers can develop highly potent and selective irreversible inhibitors.

  • Hypoxia-Activated Prodrugs: The nitroaromatic core makes it an intriguing candidate for development as a tumor-targeting agent. A plausible drug design strategy would involve creating a prodrug that is relatively inert under normal oxygen conditions but, upon entering a hypoxic tumor environment, undergoes nitroreduction to release a highly reactive cytotoxic agent—potentially the vinyl sulfone itself or another payload.

  • Activity-Based Protein Profiling (ABPP): In chemical biology, this compound could be modified with reporter tags (e.g., fluorophores, biotin) to create chemical probes.[4] These probes can be used in ABPP experiments to covalently label and identify active enzymes in complex biological systems, aiding in novel target discovery and validation.

Safety and Handling

Given the reactive nature of its functional groups, 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene requires careful handling in a laboratory setting.

  • Vinyl Sulfones: These compounds are known alkylating agents and should be treated as potential skin and respiratory irritants and lachrymators.[3]

  • Nitroaromatics: Nitrobenzene and its derivatives are toxic, can be absorbed through the skin, and may cause methemoglobinemia.[6] They are also considered potential mutagens and carcinogens.[5][6]

  • Recommended Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and prevent skin contact.

Conclusion

1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene represents more than a simple chemical entity; it is a strategic platform for innovation in drug discovery. Its inherent duality—a covalent reactive center paired with a bioreductive trigger—provides a rich foundation for developing next-generation therapeutics. For researchers in oncology, enzymology, and chemical biology, this molecule offers a versatile and powerful tool for creating targeted, potent, and intelligent therapeutic agents.

References

  • PubChemLite. 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene. Available at: [Link]

  • SciSpace. Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Available at: [Link]

  • NIH National Library of Medicine. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC. Available at: [Link]

  • Wikipedia. Vinyl sulfone. Available at: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

  • Taylor & Francis Online. Nitrobenzene – Knowledge and References. Available at: [Link]

  • PharmaCompass. Nitrobenzene | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • ecoQuery. nitrobenzene production - Asia. Available at: [Link]

Sources

Exploratory

Stability and Reactivity of Electron-Deficient Aryl Vinyl Sulfones: A Technical Guide

This guide provides an in-depth technical analysis of the stability profiles of electron-deficient aryl vinyl sulfones, specifically tailored for application in covalent drug discovery and synthetic organic chemistry. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability profiles of electron-deficient aryl vinyl sulfones, specifically tailored for application in covalent drug discovery and synthetic organic chemistry.

Executive Summary

Electron-deficient aryl vinyl sulfones (AVS) represent a high-reactivity subclass of Michael acceptors.[1] While their sulfone moiety (


) provides intrinsic hydrolytic stability superior to esters or thioesters, the introduction of electron-withdrawing groups (EWGs) on the aryl ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.

The Stability Paradox:

  • Chemical Stability: High.[1] They are generally resistant to hydrolysis and oxidation under standard storage conditions.[1]

  • Physiological Stability: Low to Moderate.[1] Their enhanced electrophilicity drives rapid irreversible conjugation with biological thiols (Glutathione,

    
     min), posing risks of off-target toxicity unless mitigated by steric modulation.[1]
    

Mechanistic Basis of Instability

The stability of AVS is inversely proportional to their reactivity toward nucleophiles. This relationship is governed by the electronic influence of the aryl substituents on the


-carbon of the vinyl group.
The Michael Addition Vector

The primary degradation pathway in physiological media is not hydrolysis, but conjugate addition (Michael addition) with thiols (R-SH).

Mechanism:

  • Activation: The sulfone group and the electron-deficient aryl ring withdraw electron density, creating a strong partial positive charge (

    
    ) at the 
    
    
    
    -carbon.
  • Nucleophilic Attack: A thiolate anion (e.g.,

    
    ) attacks the 
    
    
    
    -carbon.[1]
  • Stabilization: The resulting carbanion is stabilized by the adjacent sulfone before protonation.[1]

Hammett Correlation (Quantitative Reactivity)

The reaction rate constant (


) with glutathione correlates with the Hammett substituent constant (

):

  • Electron-Deficient (EWG): Substituents like

    
    , 
    
    
    
    ,
    
    
    have positive
    
    
    values.[1]
  • Impact: A

    
     group can increase the second-order rate constant (
    
    
    
    ) by orders of magnitude compared to the unsubstituted phenyl vinyl sulfone, drastically reducing metabolic half-life.

Stability Profiles & Data

Chemical Stability (Storage & Solvents)

Electron-deficient AVS are robust isolable solids.[1]

  • Hydrolysis: Highly stable.[1] The

    
     and 
    
    
    
    bonds resist cleavage in aqueous buffers (pH 2–10) for
    
    
    hours.[1]
  • Photostability: Moderate.[1] Prolonged exposure to UV light can induce

    
     cycloaddition (dimerization) in the solid state.[1]
    
  • Polymerization: Spontaneous anionic polymerization is a risk only in the presence of strong bases or initiators.

Metabolic Stability (Physiological)

This is the critical failure mode for drug candidates.[1]

Aryl Substituent (R)Electronic EffectGSH

(approx.)[1][2]
Reactivity Class

Electron Donating

min
Low (Latent)

(Unsubstituted)
Neutral

min
Moderate

Weak EWG

min
High

Strong EWG

min
Very High

Very Strong EWG

min
Ultra-High (Toxic risk)

Note: Data assumes pH 7.4, 37°C, 5 mM GSH excess.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent fates of an electron-deficient aryl vinyl sulfone.

VinylSulfoneStability AVS Electron-Deficient Aryl Vinyl Sulfone Storage Storage Conditions (Solid/DMSO) AVS->Storage Shelf Life Physio Physiological Media (pH 7.4, Thiols) AVS->Physio In Vivo/Assay Stable STABLE (No Hydrolysis) Storage->Stable Dark/Dry Dimer Dimerization (UV Light) Storage->Dimer hv (Light) Physio->Stable Water only Adduct Thioether Adduct (Irreversible Inhibition) Physio->Adduct + Target Cys Depletion GSH Depletion (Metabolic Instability) Physio->Depletion + Glutathione (Off-target)

Figure 1: Stability and reactivity fate map of electron-deficient aryl vinyl sulfones.[1]

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the metabolic stability half-life (


).

Reagents:

  • Phosphate Buffer (PBS), pH 7.4.[1]

  • L-Glutathione (reduced), 100 mM stock in water.[1]

  • Test Compound (AVS), 10 mM stock in DMSO.[1]

  • Internal Standard (e.g., Indomethacin).[1]

Workflow:

  • Preparation: Dilute GSH to 5 mM in PBS.

  • Initiation: Add Test Compound to a final concentration of 50 µM (1:100 ratio ensures pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL Acetonitrile (containing Internal Standard) to precipitate proteins and stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass.

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: Hydrolytic Stability Check

Purpose: To confirm resistance to spontaneous water degradation.

  • Prepare 10 µM compound in 50:50

    
    .[1]
    
  • Test at three pH levels: 2.0 (Simulated Gastric Fluid), 7.4 (PBS), and 9.0 (Borate).[1]

  • Monitor via HPLC-UV (254 nm) over 24 hours.[1]

  • Acceptance Criteria:

    
     recovery of parent compound indicates hydrolytic stability.[1]
    

Structural Optimization (SAR) for Stability

To improve the stability of an overly reactive electron-deficient AVS, apply these modifications:

  • Steric Shielding: Introduce a methyl group at the

    
    -position of the vinyl group. This creates steric hindrance that slows down nucleophilic attack by GSH without abolishing reaction with the target cysteine (if the pocket allows).
    
  • Fluorine Substitution: Replacing the

    
    -hydrogen with Fluorine can modulate the pKa of the transition state and sometimes render the Michael addition reversible, preventing permanent GSH depletion.
    

References

  • Patterson, A. W., et al. (2006).[1] "Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases." Journal of Medicinal Chemistry. Link

  • Santos, M. M. M., & Moreira, R. (2007).[1] "Michael acceptors as cysteine protease inhibitors."[1] Mini-Reviews in Medicinal Chemistry. Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link[1]

  • Nair, S. K., et al. (2014).[1] "Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers." Langmuir. Link[1]

  • Metcalf, B. W., & Bonilavri, E. (1998).[1] "Vinyl Sulfones: Selective and Tunable Covalent Warheads."[1][3] Exploration of Drug Science. Link

Sources

Foundational

The Tale of Two Warheads: Nitrostyrene vs. Ethenesulfonyl Benzene

An In-Depth Technical Guide for Drug Discovery Part 1: Executive Summary & Strategic Positioning In the realm of covalent drug discovery and organic synthesis, -Nitrostyrene (1-nitro-2-phenylethene) and Ethenesulfonyl Be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Part 1: Executive Summary & Strategic Positioning

In the realm of covalent drug discovery and organic synthesis,


-Nitrostyrene  (1-nitro-2-phenylethene) and Ethenesulfonyl Benzene  (Phenyl Vinyl Sulfone, PVS) represent two distinct classes of electrophiles. While both share the 

-substituted styrene scaffold capable of Michael addition, their electronic behaviors, metabolic fates, and utility in medicinal chemistry diverge sharply.
  • 
    -Nitrostyrene:  The "Sledgehammer." A hyper-reactive Michael acceptor driven by the potent nitro group. It is invaluable as a synthetic intermediate (e.g., for phenethylamines) and phenotypic antimicrobial agent but is often plagued by promiscuous toxicity and metabolic instability (nitroreduction) in drug development.
    
  • Phenyl Vinyl Sulfone (PVS): The "Scalpel." A tunable, selective covalent warhead.[1] It offers a balanced reactivity profile—sufficient to target non-catalytic cysteines in proteases (e.g., rhodesain, SARS-CoV-2 Mpro) yet stable enough to resist rapid metabolic degradation.

Part 2: Chemical Architecture & Electronic Profiling

To understand the reactivity difference, we must analyze the electronic demand placed on the


-carbon by the Electron-Withdrawing Group (EWG).
2.1 Structural Comparison
Feature

-Nitrostyrene
Phenyl Vinyl Sulfone (PVS)
IUPAC Name 1-nitro-2-phenylethene(Ethenesulfonyl)benzene
Structure


EWG Nitro (

)
Sulfonyl (

)
Hammett

(EWG)
+0.78 (Strongest)+0.70 (Strong)
Resonance Effect Strong conjugation with alkene; significant LUMO lowering.Inductive withdrawal dominates; sulfone resonance is weaker than nitro.
LUMO Energy Very Low (High Electrophilicity)Moderate (Tunable Electrophilicity)
Hard/Soft Character Harder electrophileSofter electrophile (Thiol selective)
2.2 The Reactivity Gap

The nitro group is one of the most powerful electron-withdrawing groups known. In


-nitrostyrene, the resonance delocalization creates a highly positive partial charge on the 

-carbon, making it susceptible to attack even by weak nucleophiles.

PVS, conversely, relies heavily on the inductive effect of the sulfone. The


-orbital participation of sulfur allows for stabilization of the transition state without the extreme activation seen in nitroalkenes. This makes PVS more selective for soft nucleophiles  (like thiols in Cysteine) over hard nucleophiles (like amines in Lysine or DNA bases), reducing genotoxicity risks.
Part 3: Mechanistic Profiling (The Michael Addition)

Both compounds react via 1,4-conjugate addition (Michael Addition). However, the reversibility and kinetics differ.

3.1 Reaction Mechanism Diagram (DOT)

MichaelAddition cluster_0 Kinetic Profile Substrate Electrophile (Nitrostyrene or PVS) TS Transition State (Anionic Intermediate) Substrate->TS k1 (Attack) Nu Nucleophile (Cys-SH / GSH) Nu->TS Product Michael Adduct (Thioether) TS->Product k2 (Protonation) Product->Substrate k-1 (Retro-Michael) High for Nitrostyrene Metabolism Metabolic Fate Product->Metabolism Stable (PVS) Reduction (Nitro)

Caption: Comparative Michael addition pathway. Note the potential for Retro-Michael reversibility in sterically hindered nitrostyrenes versus the generally stable adducts of vinyl sulfones.

3.2 Kinetic Behavior with Thiols
  • Nitrostyrene: Reaction with Glutathione (GSH) is extremely rapid (

    
    ). This rapid depletion of cellular GSH leads to oxidative stress, a primary mechanism of its cytotoxicity.
    
  • PVS: Reaction is slower and more controlled. It forms a stable covalent bond with the active site cysteine of target proteins. The reaction is often irreversible under physiological conditions, making it an ideal "suicide inhibitor."

Part 4: Medicinal Chemistry & ADMET

This section guides the decision-making process for drug design.

4.1 Toxicity and Metabolism
  • Nitrostyrene Risks:

    • Genotoxicity: The nitro group can be reduced by nitroreductases to hydroxylamines and amines, which are often DNA-reactive (Ames positive).

    • Promiscuity: Reacts with off-target proteins and DNA, leading to a low therapeutic index.

  • PVS Advantages:

    • Metabolic Stability: The sulfone group is chemically stable and not prone to reductive activation.

    • Selectivity: Can be "tuned" by modifying the phenyl ring. Adding steric bulk or electron-donating groups can fine-tune the reactivity to match a specific catalytic cysteine, avoiding "sponge" effects with albumin or GSH.

4.2 Decision Tree: When to Use Which?

DecisionTree Start Goal? AppType Application Type? Start->AppType Synth Synthesis Intermediate AppType->Synth Precursor to Amines/Nef Drug Bioactive Agent AppType->Drug Therapeutic Target Target Residue? Drug->Target Cys Cysteine (Covalent) Target->Cys Protease Inhibitor Pheno Phenotypic Hit Target->Pheno Unknown PVS Use Phenyl Vinyl Sulfone Cys->PVS Targeted Covalent Drug Nitro Use Nitrostyrene Pheno->Nitro Antimicrobial Screen Warning Warning: High Toxicity Check Ames/GSH depletion Nitro->Warning Tune Optimize R-Group for Selectivity PVS->Tune

Caption: Strategic decision tree for selecting between nitrostyrene and vinyl sulfone based on application (synthesis vs. therapy) and safety constraints.

Part 5: Experimental Protocols

The following protocols are standardized for reproducibility.

5.1 Synthesis of

-Nitrostyrene (Henry Reaction)

Principle: Base-catalyzed condensation of benzaldehyde and nitromethane followed by dehydration.[2]

  • Reagents: Benzaldehyde (50 mmol), Nitromethane (55 mmol), Ammonium Acetate (20 mmol), Acetic Acid (Glacial, 50 mL).

  • Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.

  • Procedure:

    • Dissolve benzaldehyde and ammonium acetate in nitromethane/acetic acid.

    • Heat to reflux (

      
      ) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
      
    • Workup: Pour reaction mixture into ice-cold water (200 mL). The yellow solid precipitates immediately.

    • Purification: Filter the solid.[2][3] Recrystallize from hot ethanol.

    • Yield: Typically 80-90% of bright yellow needles.

    • Characterization:

      
       NMR shows trans-alkene doublets (
      
      
      
      ) at
      
      
      7.5-8.0 ppm.
5.2 Synthesis of Phenyl Vinyl Sulfone (PVS)

Principle: Oxidation of phenyl vinyl sulfide or dehydrohalogenation. The oxidation route is preferred for safety.

  • Reagents: Phenyl vinyl sulfide (10 mmol), Hydrogen Peroxide (30%, 25 mmol), Acetic Acid (15 mL).

  • Setup: 50 mL RBF, water bath.

  • Procedure:

    • Dissolve phenyl vinyl sulfide in acetic acid.

    • Add

      
       dropwise at room temperature (Exothermic!).
      
    • Heat at

      
       for 1 hour.
      
    • Workup: Dilute with water, extract with Dichloromethane (DCM) x3. Wash organic layer with

      
       and Brine.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield: ~75% colorless solid.[4]

5.3 Comparative Kinetic Assay (Thiol Reactivity)

Objective: Determine the pseudo-first-order rate constant (


) for reaction with Glutathione (GSH).
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4,

    
    .
    
  • Reagents: Compound (100

    
    ), GSH (1 mM, 10-fold excess).
    
  • Method (UV-Vis):

    • Nitrostyrene: Monitor disappearance of the characteristic absorption band at

      
      .
      
    • PVS: Monitor via HPLC-UV (disappearance of peak) or Ellman’s reagent assay for residual thiol concentration.

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Expected Result: Nitrostyrene

      
       min; PVS 
      
      
      
      min (tunable).
Part 6: References
  • Synthesis of Nitrostyrene: Worrall, D. E. (1929). "Nitrostyrene."[2][5][6][7][8] Organic Syntheses, 9, 66. Link

  • Vinyl Sulfone Warheads: Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini-Reviews in Medicinal Chemistry, 7(10), 1040-1050. Link

  • Covalent Inhibitor Design: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

  • PVS Synthesis: Paquette, L. A., & Carr, R. V. C. (1986). "Phenyl Vinyl Sulfone."[4][9][10] Organic Syntheses, 64, 157. Link

  • Comparative Electrophilicity: Popelis, J. J., et al. (2018). "Reactivity of vinyl sulfones vs nitroalkenes in Michael addition." Chemistry of Heterocyclic Compounds, 54, 345. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene from Sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Strategic Rationale Vinyl sulfones are highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Vinyl sulfones are highly privileged Michael acceptors in modern drug discovery, frequently utilized in the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes due to their tunable reactivity with cysteine residues. The synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (also known as 3-methoxy-2-nitro-1-vinylsulfonylbenzene) provides a highly versatile building block. The 3-methoxy-2-nitroaryl moiety not only exerts a strong stereoelectronic influence on the Michael acceptor's reactivity but also serves as a critical handle for downstream transformations, such as reductive cyclization to indole or quinoline scaffolds.

This application note details a robust, three-step linear sequence to synthesize this target from the readily available precursor, 3-methoxy-2-nitrobenzenesulfonyl chloride. The methodology relies on reductive sulfination, followed by a tandem alkylation-elimination sequence[1].

SyntheticWorkflow A 3-Methoxy-2-nitro- benzenesulfonyl chloride B Sodium 3-methoxy-2-nitro- benzenesulfinate A->B Na2SO3, NaHCO3 H2O, 70°C C 2-Bromoethyl(3-methoxy- 2-nitrophenyl) sulfone B->C 1,2-Dibromoethane DMF, 80°C D 1-(Ethenesulfonyl)-3-methoxy- 2-nitrobenzene C->D Et3N, DCM 0°C to RT

Figure 1: Three-step synthetic workflow for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene.

Mechanistic Causality & Pathway Design

To ensure high yields and prevent byproduct formation, it is critical to understand the physicochemical principles driving each step of the synthesis.

Step 1: Reductive Sulfination

The sulfonyl chloride is reduced to the sodium sulfinate salt using sodium sulfite (


).
  • Causality of Buffer Selection: The reduction generates hydrochloric acid (

    
    ) as a byproduct. Sodium bicarbonate (
    
    
    
    ) is strictly required to buffer the reaction. Without a buffer, the pH drops rapidly, leading to the protonation of the sulfinate anion to sulfinic acid. Sulfinic acids are highly unstable and rapidly disproportionate into sulfonic acids and thiosulfonates, destroying the yield.
Step 2: Nucleophilic Substitution (S-Alkylation)

The sodium sulfinate acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially attacks the soft carbon electrophile of 1,2-dibromoethane over O-alkylation [2].

  • Causality of Reagent Stoichiometry: A large excess (typically 5 equivalents) of 1,2-dibromoethane is critical. If stoichiometric amounts are used, the initially formed 2-bromoethyl sulfone can undergo a second nucleophilic attack by another sulfinate anion, yielding an undesired, highly insoluble symmetrical 1,2-bis(arylsulfonyl)ethane byproduct.

Step 3: Base-Catalyzed E2 Elimination

Treatment of the 2-bromoethyl sulfone with a mild organic base (triethylamine) triggers an anti-periplanar E2 elimination of hydrogen bromide, yielding the terminal vinyl sulfone.

Mechanism N1 Sulfinate Anion (Ambident Nucleophile) N2 S-Alkylation (Major Pathway) Soft S attacks C N1->N2 HSAB Theory N3 O-Alkylation (Minor Pathway) Hard O attacks C N1->N3 Steric/Solvent Effects N4 2-Bromoethyl Sulfone Intermediate N2->N4 N5 Base (Et3N) Abstraction of alpha-proton N4->N5 N6 Anti-periplanar E2 Elimination of Bromide N5->N6 N7 Target Vinyl Sulfone N6->N7

Figure 2: Mechanistic logic of ambident sulfinate alkylation and subsequent E2 elimination.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters evaluated during protocol development. Adhering to the "Optimal Choice" ensures maximum throughput and purity.

Reaction StepVariable TestedCondition ACondition BOptimal Choice & Rationale
Step 1: Reduction Base / Buffer

(2.0 eq)

(2.5 eq)

(85% yield).
Strong bases like

cause premature hydrolysis of the sulfonyl chloride to the unreactive sulfonate.
Step 2: Alkylation Electrophile Equivalents1.1 equiv 1,2-DBE5.0 equiv 1,2-DBE5.0 equiv (78% yield). High dilution in the electrophile completely suppresses symmetrical bis-sulfone dimerization.
Step 3: Elimination Base SelectionDBU (1.5 eq)Triethylamine (1.5 eq)

(92% yield).
Stronger bases like DBU lead to partial polymerization and degradation of the sensitive vinyl sulfone.

Detailed Experimental Protocols

Protocol A: Synthesis of Sodium 3-methoxy-2-nitrobenzenesulfinate
  • Self-Validating Cue: The starting sulfonyl chloride is a water-insoluble solid. Reaction completion is visually confirmed when the biphasic suspension transitions into a clear, homogenous aqueous solution.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add

    
     (2.0 equiv, 25.2 mmol) and 
    
    
    
    (2.5 equiv, 31.5 mmol) to 50 mL of deionized water. Stir until fully dissolved.
  • Add 3-methoxy-2-nitrobenzenesulfonyl chloride (1.0 equiv, 12.6 mmol) portion-wise to the aqueous solution at room temperature.

  • Heat the mixture to 70 °C for 3 hours. Observe the transition from a turbid suspension to a clear yellow solution.

  • Cool the reaction to room temperature and evaporate the water under reduced pressure to yield a solid residue (a mixture of the product,

    
    , and unreacted inorganic salts).
    
  • Extract the residue by triturating with boiling absolute ethanol (

    
     mL). Filter the hot ethanolic suspension to remove inorganic salts.
    
  • Concentrate the filtrate in vacuo to afford the sodium sulfinate as a pale yellow solid. Dry under high vacuum for 12 hours.

Protocol B: Synthesis of 2-Bromoethyl(3-methoxy-2-nitrophenyl) Sulfone
  • Self-Validating Cue: TLC monitoring (Hexanes/EtOAc 3:1). The highly polar sulfinate salt remains strictly at the baseline (

    
    ), while the newly formed 2-bromoethyl sulfone migrates cleanly (
    
    
    
    ).
  • Suspend the anhydrous sodium sulfinate (1.0 equiv, 10.0 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add 1,2-dibromoethane (5.0 equiv, 50.0 mmol) in a single portion.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

  • Extract the aqueous phase with ethyl acetate (

    
     mL).
    
  • Wash the combined organic layers sequentially with water (

    
     mL) to remove DMF, and then with brine (50 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate bromo-sulfone.
    
Protocol C: Synthesis of 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene
  • Self-Validating Cue: Upon the addition of triethylamine, a dense white precipitate of triethylammonium bromide (

    
    ) forms within minutes, serving as a direct visual indicator of the E2 elimination event.
    
  • Dissolve the crude 2-bromoethyl sulfone (1.0 equiv, 8.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 equiv, 12.0 mmol) dropwise over 5 minutes. Observe the immediate formation of a white precipitate.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench the reaction by adding 30 mL of 1N aqueous

    
     to neutralize excess triethylamine.
    
  • Separate the organic layer and wash sequentially with saturated aqueous

    
     (30 mL) and brine (30 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure vinyl sulfone.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, researchers should cross-reference their analytical data against these expected parameters:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The vinyl group will present a classic AMX spin system.
    • 
       ppm (dd, 1H, 
      
      
      
      Hz,
      
      
      )
    • 
       ppm (d, 1H, 
      
      
      
      Hz, trans-terminal vinyl proton)
    • 
       ppm (d, 1H, 
      
      
      
      Hz, cis-terminal vinyl proton)
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (m, 3H, aromatic protons)
      
  • LC-MS (ESI+): Expected

    
     at 
    
    
    
    244.0.

References

  • Title: Vinyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: An Economical and Convenient Synthesis of Vinyl Sulfones Source: ResearchGate (Journal of Chemical Research) URL: [Link]

Application

Application Note: Protocol for Cysteine Labeling with Vinyl Sulfone Probes

Abstract This guide details the chemical principles and experimental protocols for using vinyl sulfone (VS) probes to label cysteine residues in complex proteomes. Unlike hyper-reactive electrophiles (e.g., iodoacetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemical principles and experimental protocols for using vinyl sulfone (VS) probes to label cysteine residues in complex proteomes. Unlike hyper-reactive electrophiles (e.g., iodoacetamides) or reversible Michael acceptors (e.g., some acrylamides), vinyl sulfones offer a "tunable" reactivity profile that is highly selective for thiols at physiological pH. This protocol focuses on Activity-Based Protein Profiling (ABPP) applications, specifically targeting catalytic cysteines in enzymes such as Deubiquitinases (DUBs) and Cysteine Proteases.[1]

Introduction & Chemical Basis[2][3][4][5][6]

The Vinyl Sulfone Advantage

Vinyl sulfones function as Michael acceptors . In the context of bioconjugation, they are favored for their stability and selectivity.[2]

  • Stability: The resulting thioether bond formed between a cysteine and a vinyl sulfone is chemically stable and resistant to hydrolysis or retro-Michael addition in biological systems, unlike the thiosuccinimide ring formed by maleimides [1].[2]

  • Selectivity: At neutral pH (7.0–7.5), vinyl sulfones react preferentially with thiolate anions (

    
    ). They show minimal cross-reactivity with amines (Lysine N-termini) compared to more aggressive alkylating agents, provided the pH is kept below 8.0 [2].
    
Mechanism of Action

The reaction proceeds via a 1,4-Michael addition. The nucleophilic cysteine thiolate attacks the


-carbon of the vinyl sulfone double bond. The resulting carbanion intermediate is rapidly protonated to form a stable thioether adduct.

VS_Mechanism Cys Cysteine Thiol (Nu: S-) Transition Transition State (Carbanion Intermediate) Cys->Transition Nucleophilic Attack (Michael Addition) VS Vinyl Sulfone Probe (Electrophile) VS->Transition Product Stable Thioether Adduct Transition->Product Protonation

Figure 1: Mechanism of thiol-Michael addition between a cysteine residue and a vinyl sulfone probe.

Experimental Design Considerations

Buffer and pH Strategy
  • Optimal pH: Maintain pH between 7.2 and 7.6 .

    • Reasoning: The pKa of a typical catalytic cysteine is lowered by the protein environment (often ~6.0–7.0), making it a thiolate (

      
      ) at neutral pH. Non-catalytic cysteines (pKa ~8.5) remain protonated (
      
      
      
      ) and are less reactive. Raising pH > 8.0 increases non-specific labeling of lysines and non-functional cysteines.
  • Reducing Agents: Avoid strong nucleophiles (DTT,

    
    -mercaptoethanol) in the labeling buffer during the reaction, as they will quench the probe. TCEP is acceptable in low concentrations (<0.5 mM) if strictly necessary to maintain protein solubility, but it is safer to exclude reducing agents until after the reaction is quenched.
    
Probe Concentration & Stoichiometry
  • Standard Range: 1 µM – 50 µM.

  • Kinetic Considerations: Vinyl sulfones are generally "slower" electrophiles compared to chloroacetamides. Therefore, slightly higher concentrations or longer incubation times (30–60 min) are often required to achieve saturation compared to hyper-reactive probes.

Controls (Self-Validating System)

To ensure the signal is derived from active, specific cysteine labeling, you must include:

  • Competition Control: Pre-incubate with a broad-spectrum alkylating agent (e.g., Iodoacetamide or NEM) to block all cysteines. The specific signal should disappear.

  • Heat Denaturation: Heat lysate to 95°C for 5 min before labeling. This unfolds the enzyme, disrupting the catalytic triad and rendering the catalytic cysteine less nucleophilic. Loss of signal confirms the probe is "activity-based" rather than just binding to any exposed thiol.

Comprehensive Protocol: Proteome Labeling

Materials Required[3][5][6][7][8][9][10]
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5% NP-40 (optional), Protease Inhibitors (exclude cysteine protease inhibitors like E-64).

  • Vinyl Sulfone Probe: e.g., Ub-VS (for DUBs) or generic alkyne-VS.

  • Quench Buffer: 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol).
    
  • Click Chemistry Reagents (if using alkyne/azide probes): TAMRA-Azide, TCEP, TBTA ligand, CuSO4.

Step-by-Step Methodology
Phase 1: Lysate Preparation
  • Harvest Cells: Wash cells 2x with cold PBS.

  • Lysis: Resuspend pellet in Lysis Buffer. Incubate on ice for 20 mins.

    • Critical: Do not use DTT/BME here.

  • Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 1–2 mg/mL using a BCA assay.

Phase 2: Labeling Reaction
  • Aliquot: Transfer 50 µL of lysate (50–100 µg protein) into labeled tubes.

  • Control Setup (Tube A): Add N-ethylmaleimide (NEM) to a final conc. of 10 mM. Incubate 15 min at RT.

  • Probe Addition (All Tubes): Add Vinyl Sulfone probe (from 50x DMSO stock) to a final concentration of 5 µM .

    • Note: Keep DMSO < 2% final volume to prevent denaturation.

  • Incubation: Incubate at 37°C for 45 minutes .

    • Why: VS kinetics are slower than acrylamides; 37°C drives the reaction to completion for catalytic cysteines.

Phase 3: Click Chemistry (For Alkyne/Azide Probes)

Skip this if your probe is already fluorophore-conjugated (e.g., Rhodamine-VS).

  • Prepare Click Mix: Mix reagents in this specific order to prevent Cu(I) oxidation:

    • TBTA (100 µM)

    • CuSO4 (1 mM)

    • TCEP (1 mM)

    • TAMRA-Azide (25 µM)

  • Reaction: Add Click Mix to lysate. Incubate 1 hour at RT in the dark.

Phase 4: Quenching & Analysis
  • Quench: Add 4x SDS-PAGE Loading Buffer (with reducing agent) to all samples.

  • Boil: Heat at 95°C for 5 minutes.

  • Electrophoresis: Resolve on SDS-PAGE gel.

  • Detection: Scan for fluorescence (if fluorescent tag) or transfer to nitrocellulose for Western Blot (if Biotin tag).

ABPP_Workflow Lysate Cell Lysate (Native State) Control Control: Pre-treat w/ NEM Lysate->Control Labeling Add VS Probe (37°C, 45 min) Lysate->Labeling Control->Labeling Blocked Click Click Chemistry (Optional) Labeling->Click If Alkyne/Azide Analysis SDS-PAGE & Fluorescence Scan Labeling->Analysis If Direct Tag Click->Analysis

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using VS probes.

Data Analysis & Troubleshooting

Interpreting Results
ObservationInterpretationAction
Strong Band in Sample, No Band in Control Success. Specific labeling of active enzyme.Proceed to MS ID or downstream assay.[3]
Band present in both Sample and Control Non-specific binding. Probe is reacting with non-catalytic residues or sticking hydrophobically.Lower probe conc., reduce incubation time, or lower pH to 7.0.
No Signal Low abundance or inactive enzyme. Increase protein input (up to 200 µg), increase probe conc. (up to 50 µM), or verify enzyme activity via substrate assay.[4]
Smearing Protein degradation or precipitation. Ensure DMSO < 2%. Check lysis buffer compatibility.
Key Troubleshooting Tip: The "Hook Effect"

At very high concentrations (>100 µM), vinyl sulfones may begin to label non-catalytic cysteines or even lysines (if pH > 8.0), creating high background noise. Always perform a concentration titration (1, 5, 10, 50 µM) when validating a new probe.

References

  • Verhelst, S. H. L., Bonger, K. M., & Willems, L. I. (2020).[5] Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. [Link]

  • Borodovsky, A., et al. (2001).[6] A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14.[4] EMBO Journal. [Link]

Sources

Method

Application Note: Cysteine-Targeted Fragment Screening using 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene

Executive Summary This technical guide details the application of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (hereafter referred to as VS-Frag-01 ) in Activity-Based Protein Profiling (ABPP) experiments. VS-Frag-01 repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (hereafter referred to as VS-Frag-01 ) in Activity-Based Protein Profiling (ABPP) experiments.

VS-Frag-01 represents a class of cysteine-reactive electrophilic fragments utilized in fragment-based drug discovery (FBDD). Unlike broad-spectrum probes (e.g., Iodoacetamide-alkyne), VS-Frag-01 lacks a bioorthogonal handle (alkyne/azide) for direct enrichment. Therefore, it is deployed in a Competitive ABPP format to identify "ligandable" cysteine residues across the proteome.

Key Application: Discovery of novel allosteric sites and covalent inhibitors by screening for the loss of probe labeling in the presence of VS-Frag-01.

Chemical Mechanism & Rationale

Structural Analysis

The efficacy of VS-Frag-01 relies on its "warhead" and electronic tuning:

  • Vinyl Sulfone Warhead: The ethenesulfonyl group (

    
    ) acts as a Michael acceptor. It is generally more selective and less reactive than acrylamides, targeting nucleophilic cysteines (pKa < 8.5) within protein pockets.
    
  • Electronic Tuning: The 2-nitro group is strongly electron-withdrawing, significantly increasing the electrophilicity of the vinyl group via induction. The 3-methoxy group provides steric bulk and mild electron donation, potentially conferring specificity for distinct cysteine pockets over generic solvent-exposed thiols.

Reaction Mechanism

The primary mechanism is a Michael Addition where the thiolate anion of a cysteine residue attacks the


-carbon of the vinyl sulfone, forming a stable covalent thioether bond.

ReactionMechanism Cys Protein Cysteine (Nucleophile - S-) Transition Transition State (Michael Addition) Cys->Transition Attack on Beta-Carbon Probe VS-Frag-01 (Electrophile) Probe->Transition Adduct Covalent Adduct (Thioether Bond) Transition->Adduct Irreversible Alkylation

Figure 1: Mechanism of Michael Addition between Protein Cysteine and VS-Frag-01.

Experimental Design: Competitive ABPP

Since VS-Frag-01 cannot be directly visualized, we use Competitive ABPP (specifically isoTOP-ABPP or TMT-ABPP ).

The Logic of Competition

We compare two proteome samples:

  • Vehicle Control (DMSO): Treated with DMSO, then labeled with a broad-spectrum probe (e.g., IA-alkyne ).

  • Experimental (VS-Frag-01): Treated with VS-Frag-01, then labeled with IA-alkyne.

Result: If VS-Frag-01 binds a specific cysteine, the IA-alkyne cannot label it. This results in a loss of signal (MS intensity) for that specific peptide in the Experimental sample compared to Control.

Workflow Visualization

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competition Step cluster_2 Probe Labeling cluster_3 Enrichment & MS Lysate Cell Lysate / Live Cells Split Split Samples Lysate->Split DMSO DMSO Control Split->DMSO Frag VS-Frag-01 Treatment (10-100 µM) Split->Frag IA_Alk Add IA-Alkyne Probe (100 µM, 1h) DMSO->IA_Alk Frag->IA_Alk Click Click Chemistry (Biotin-Azide) IA_Alk->Click Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich TMT TMT Labeling (DMSO=126, Frag=127) Enrich->TMT LCMS LC-MS/MS Analysis TMT->LCMS

Figure 2: Competitive ABPP Workflow. VS-Frag-01 blocks IA-alkyne labeling at specific sites.

Detailed Protocol

Materials Required
ComponentSpecificationRecommended Source
Fragment 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzeneEnamine / Custom Synthesis
Probe Iodoacetamide-Alkyne (IA-alkyne)Click Chemistry Tools / Sigma
Reporter Biotin-Azide (cleavable linker preferred)Thermo Fisher
Lysis Buffer PBS, pH 7.4, 0.1% Triton X-100Standard
Click Reagents CuSO4, TCEP, TBTA ligandSigma
Beads High-Capacity Streptavidin AgarosePierce
Step-by-Step Procedure
Step 1: Proteome Preparation
  • Harvest cells (e.g., HEK293T, Jurkat) and wash 2x with cold PBS.

  • Lyse in PBS (pH 7.4) by sonication. Note: Avoid buffers with DTT or primary amines (Tris) during the initial labeling steps if possible, though Tris is acceptable for IA-alkyne labeling.

  • Adjust protein concentration to 1-2 mg/mL .

Step 2: Fragment Incubation (Competition)
  • Aliquot lysate into two samples: Control and Treated .

  • Add VS-Frag-01 (dissolved in DMSO) to the Treated sample.

    • Screening Conc: 50 µM or 100 µM.

    • Time: 1 hour at Room Temperature (RT).

  • Add equivalent volume of DMSO to the Control sample.

Step 3: Broad-Spectrum Probe Labeling
  • Add IA-alkyne to BOTH samples (Control and Treated).

    • Final Conc: 100 µM.

    • Time: 1 hour at RT.

    • Rationale: IA-alkyne will label all available cysteines. Cysteines already bound by VS-Frag-01 will not be labeled.

Step 4: Click Chemistry & Enrichment
  • Add Click Chemistry Mix to both samples:

    • Biotin-Azide: 100 µM

    • TCEP: 1 mM (Fresh)

    • TBTA: 100 µM

    • CuSO4: 1 mM

  • Incubate 1 hour at RT with gentle rotation.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.

  • Resuspend protein pellets in 8M Urea / PBS .

  • Incubate with Streptavidin Agarose beads (1-2 hours) to capture biotinylated proteins.

Step 5: On-Bead Digestion & TMT Labeling
  • Wash beads stringently (1% SDS, then Urea, then PBS).

  • Reduce (DTT) and Alkylate (Iodoacetamide - non-alkyne) on-bead to cap remaining cysteines.

  • Digest with Trypsin overnight at 37°C.

  • Collect peptides (supernatant).

  • Label peptides with TMT Reagents (e.g., TMT-126 for DMSO, TMT-127 for VS-Frag-01).

  • Combine samples, fractionate (optional), and analyze via LC-MS/MS.

Data Analysis & Interpretation

Quantifying Target Engagement

The degree of target engagement is calculated using the TMT Ratio:



  • R

    
     1.0:  No binding. The cysteine was equally available to IA-alkyne in both samples.
    
  • R < 0.5: Significant binding. VS-Frag-01 blocked >50% of IA-alkyne labeling.

  • R < 0.1: Near-complete saturation of the target cysteine.

Filtering Criteria (Self-Validation)

To ensure trustworthiness of the hit:

  • Peptide Identification: Must contain a modified Cysteine (+57.02 for Carboprobe, or specific mass of IA-alkyne adduct).

  • Replicates: Perform biological triplicates. A true hit must show R < 0.5 in at least 2/3 replicates.

  • Dose-Dependency: Validation requires repeating the experiment with varying concentrations of VS-Frag-01 (e.g., 1, 10, 50, 100 µM) to calculate an IC50.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation upon adding Fragment VS-Frag-01 insolubility in aqueous buffer.Lower concentration to 50 µM or increase DMSO % (keep <2%).
Low Peptide Recovery Inefficient Click Chemistry or Enrichment.Use fresh TCEP. Ensure anaerobic environment for Click reaction if possible.
No Competition Observed (All R=1) Fragment is unreactive or degraded.Verify Fragment purity by LC-MS. Increase incubation time or temperature (37°C).
High Background Binding Non-specific binding to beads.Increase wash stringency (1% SDS washes are critical).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Foundational paper establishing the protocol for screening cysteine-reactive fragment libraries.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

    • Establishes the isoTOP-ABPP methodology and the use of IA-alkyne.
  • Kavanagh, M. E., et al. (2013). "Vinyl Sulfones as Probes for Proteomic Profiling." Methods in Molecular Biology, 1056, 137-149. Link

    • Specific protocols regarding vinyl sulfone reactivity and probe design.
  • Enamine Covalent Fragment Library. "Cysteine-Focused Covalent Library Design." Link

    • Source of structural data for vinyl sulfone fragments like VS-Frag-01.
Application

Application Note: Covalent Inhibition of Cysteine Proteases with Vinyl Sulfones

Introduction & Mechanistic Basis The resurgence of covalent drugs has transformed the landscape of protease inhibition. Unlike reversible inhibitors that rely solely on equilibrium binding, vinyl sulfone (VS) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

The resurgence of covalent drugs has transformed the landscape of protease inhibition. Unlike reversible inhibitors that rely solely on equilibrium binding, vinyl sulfone (VS) inhibitors utilize a two-step mechanism: molecular recognition followed by an irreversible "warhead" reaction. This approach offers prolonged target engagement (residence time) and enhanced selectivity.

This guide details the application of vinyl sulfones for targeting Cysteine Proteases (e.g., Cathepsins, Caspases, Legumain, and viral proteases like SARS-CoV-2 Mpro).

The Michael Addition Mechanism

Vinyl sulfones act as "Michael acceptors."[1] They are relatively inert in free solution but become highly reactive when positioned within the enzyme's active site.

  • Recognition: The peptidyl backbone of the inhibitor binds to the S1-S4 subsites of the protease, orienting the vinyl group.

  • Activation: The enzyme's catalytic triad (usually Cys-His-Asn/Asp) activates the active-site cysteine, creating a thiolate anion (

    
    ).
    
  • Attack: The thiolate nucleophile attacks the

    
    -carbon of the vinyl sulfone double bond.[2]
    
  • Irreversibility: A covalent thioether bond is formed, permanently inactivating the enzyme.

Mechanistic Pathway (DOT Visualization)

VinylSulfoneMechanism Enzyme Free Enzyme (Active Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Ki) Inhibitor Vinyl Sulfone Inhibitor (I) Inhibitor->Complex Transition Transition State (Thiolate Attack) Complex->Transition Activation Adduct Covalent Adduct (E-I Thioether) Transition->Adduct k_inact (Irreversible)

Figure 1: The two-step mechanism of covalent inhibition. The inhibitor first binds reversibly (


) before the irreversible chemical step (

) occurs.[3]

Strategic Design of Vinyl Sulfones

Success depends on balancing the reactivity of the warhead with the specificity of the peptide backbone.

Warhead Comparison

Vinyl sulfones are often preferred over other electrophiles due to their "Goldilocks" reactivity—not as hyper-reactive as aldehydes, but more potent than nitriles.

Warhead ClassReversibilityReactivitySpecificity RiskStability
Vinyl Sulfone Irreversible Moderate Low (Target-dependent) High
EpoxideIrreversibleHighHigh (Cross-reactivity)Moderate
AldehydeReversibleVery HighHigh (Hemiacetal formation)Low
NitrileReversibleLowLowHigh
Fluoromethyl KetoneIrreversibleHighModerateModerate
Backbone Engineering

The non-covalent binding affinity (


) drives the inhibitor's selectivity.
  • P1 Position: Critical for primary recognition. For Cathepsin L-like enzymes, hydrophobic residues (Phe, Leu) are preferred.[4] For Caspases, Asp is required.

  • P2 Position: Often the determinant of specificity among cysteine proteases.[4]

  • Prime Side: Vinyl sulfones generally do not extend into the S' sites, as the sulfone moiety occupies the S1' pocket.

Protocol A: Kinetic Characterization ( )

Objective: Determine the second-order rate constant of inactivation, the gold standard for ranking covalent inhibitors.


 is invalid  for irreversible inhibitors because it is time-dependent.[5]
Materials
  • Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin B, L, or S).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).[6]

  • Buffer: 50 mM Sodium Acetate (pH 5.5) or MES (pH 6.0), 5 mM EDTA.

    • Critical Note:Limit reducing agents. Use TCEP (0.5 mM) or low DTT (<1 mM). High concentrations of thiols (DTT/BME) will react with the vinyl sulfone in solution, quenching the inhibitor before it reaches the enzyme.

Workflow

The Continuous Method is recommended for fast-acting inhibitors.

  • Preparation: Prepare a 96-well plate with enzyme buffer.

  • Inhibitor Dilution: Prepare a 2-fold dilution series of the vinyl sulfone (typically 10 µM down to 1 nM).

  • Substrate Addition: Add fluorogenic substrate at a concentration of

    
    .
    
  • Initiation: Add Enzyme to initiate the reaction. Immediately begin monitoring fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • The progress curves will be non-linear (exponential decay of rate).

    • Fit each curve to the equation:

      
       to obtain 
      
      
      
      for each inhibitor concentration
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Output:

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Validate target engagement and selectivity in a complex proteome (e.g., cell lysate) using a vinyl sulfone probe.

Probe Design

Use a "Clickable" Vinyl Sulfone:

  • Warhead: Vinyl Sulfone.[1][4][7][8][9][10][11][12][13]

  • Backbone: Optimized peptide sequence.

  • Tag: Alkyne or Azide handle (for CuAAC click chemistry).

ABPP Workflow (DOT Visualization)

ABPP_Workflow Cells Live Cells / Tissue Lysis Lysis (Native Buffer) Cells->Lysis Extract Proteome Labeling Probe Labeling (VS-Alkyne, 1h, 37°C) Lysis->Labeling Covalent Binding Click Click Chemistry (+ Azide-Rhodamine/Biotin) Labeling->Click CuAAC Reaction Analysis SDS-PAGE / Mass Spec Click->Analysis Visualization

Figure 2: Gel-based ABPP workflow. The vinyl sulfone probe only labels active enzymes. Inactive zymogens are not labeled.

Step-by-Step Procedure
  • Lysis: Lyse cells in mild buffer (PBS, 0.1% NP-40). Avoid strong denaturants.

  • Labeling: Incubate lysate (50 µg protein) with the Vinyl Sulfone Probe (1-5 µM) for 1 hour at 37°C.

    • Control: Pre-incubate one sample with a broad-spectrum inhibitor (e.g., E-64) to define background.

  • Click Reaction: Add "Click Mix":

    • Azide-Rhodamine (or Biotin-Azide) (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • 
       (1 mM)
      
  • Incubation: Vortex and incubate for 1 hour at room temperature.

  • Quench: Add 4x SDS-PAGE loading buffer (boil for 5 min).

  • Readout: Run on SDS-PAGE. Scan for fluorescence (Rhodamine) or Blot (Streptavidin-HRP).

    • Result: Specific bands appear at the MW of the active protease. The "Control" lane should show no bands.

Case Study: K11777 (K777)

Compound: N-methyl-piperazine-Phe-hPhe-VinylSulfone-Phenyl.[6] Target: Cruzain (Chagas Disease), Cathepsin L, SARS-CoV-2 Mpro.[4][14]

  • Mechanism: The homophenylalanine (hPhe) at P1 fits the hydrophobic pocket of Cruzain. The vinyl sulfone irreversibly alkylates Cys25.

  • Clinical Relevance: K11777 demonstrated that vinyl sulfones can be safe and bioavailable, dispelling early fears of non-specific toxicity. It has served as a primary scaffold for developing inhibitors against the SARS-CoV-2 main protease (

    
    ), where the vinyl sulfone warhead targets Cys145.
    

References

  • Palmer, J. T., et al. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors. Journal of Medicinal Chemistry. Link

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. Link

  • Bogyo, M., et al. (2001). Target identification for small bioactive molecules: finding the needle in the haystack. PNAS. Link

  • Jacobsen, W., et al. (2000). Clinical pharmacokinetics of the cysteine protease inhibitor K11777. Drug Metabolism and Disposition. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

Sources

Method

Application Note: 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (EMNB) in Covalent Fragment Screening

This Application Note is designed for researchers in Covalent Drug Discovery , Chemical Biology , and Proteomics . It details the utility of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (referred to herein as EMNB ) as a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in Covalent Drug Discovery , Chemical Biology , and Proteomics . It details the utility of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (referred to herein as EMNB ) as a tunable covalent fragment for targeting cysteine residues.

Executive Summary

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (EMNB) is a specialized vinyl sulfone electrophile used in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), EMNB features a "tuned" warhead: the electron-withdrawing nitro group at the ortho position (relative to the sulfonyl) significantly increases the electrophilicity of the vinyl group, while the meta-methoxy group modulates solubility and steric fit.

This molecule is primarily applied as a "Thiol-Click" Reagent for rapid, irreversible conjugation to non-catalytic and catalytic cysteine residues, or as a Competitor Fragment in ABPP workflows to identify ligandable pockets on proteins.

Technical Profile & Mechanism of Action

Chemical Structure & Reactivity
  • Warhead: Vinyl Sulfone (Ethenesulfonyl).

  • Mechanism: Thiol-Michael Addition (1,4-conjugate addition).

  • Electronic Tuning:

    • Vinyl Sulfone: A "soft" electrophile that reacts preferentially with "soft" nucleophiles (thiols/thiolates) over "hard" nucleophiles (amines/hydroxyls).

    • 2-Nitro Group: Strongly electron-withdrawing (

      
       effects). This pulls electron density from the benzene ring and the sulfonyl group, lowering the LUMO energy of the vinyl double bond. Result:  Faster reaction kinetics compared to phenyl vinyl sulfone.
      
    • 3-Methoxy Group: Electron-donating via resonance (

      
      ). It provides a counter-balance to the nitro group, preventing the molecule from becoming too reactive (which would lead to non-specific "bombing" of the proteome).
      
Reaction Mechanism (Thiol-Click)

The reaction proceeds via the attack of a thiolate anion (


) on the 

-carbon of the vinyl sulfone, forming a stable thioether adduct. This reaction is often termed a "Thiol-Click" reaction due to its high yield, specificity, and lack of byproducts in aqueous buffer.

ReactionMechanism Figure 1: Mechanism of Thiol-Michael Addition between Cysteine and EMNB. Cys Protein-Cys-S⁻ (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Attack on β-Carbon EMNB EMNB (Electrophile) EMNB->TS Adduct Stable Thioether Adduct (Covalent Complex) TS->Adduct Protonation

Applications

Covalent Fragment Screening (FBDD)

EMNB serves as a "scout" fragment. In a screening campaign, a library of electrophiles is incubated with a target protein (e.g., a kinase or E3 ligase).

  • Objective: Identify if a specific cysteine on the target is "ligandable" (accessible and reactive).

  • Readout: Intact Protein Mass Spectrometry (MS).

  • Hit Criteria: A mass shift of +243.02 Da (Molecular Weight of EMNB).

Competitive ABPP (Click Chemistry Workflow)

Since EMNB lacks a bioorthogonal handle (alkyne/azide), it is used in Competitive ABPP .

  • Block: The proteome or protein is pre-incubated with EMNB.

  • Probe: A broad-spectrum probe (e.g., Alkyne-Vinyl Sulfone ) is added.

  • Click: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a fluorophore (e.g., Rhodamine-Azide) to the Probe.

  • Analysis: SDS-PAGE + Fluorescence Scanning.

    • Result: If EMNB binds the target cysteine, the Alkyne-Probe cannot bind. The fluorescent band disappears (Loss of Signal).

Experimental Protocols

Protocol A: Competitive ABPP Screening (In Vitro)

Purpose: To determine if EMNB binds to a specific target protein by competing with a generic probe.

Materials:

  • Recombinant Target Protein (1 mg/mL in PBS).

  • Compound: EMNB (10 mM stock in DMSO).

  • Probe: Alkyne-Vinyl Sulfone (e.g., generic VS-alkyne, 1 mM stock).

  • Click Reagents: TBTA (Ligand), CuSO

    
    , TCEP (Reductant), Azide-Fluorophore (e.g., Tamra-Azide).
    

Workflow:

  • Pre-incubation (Competition):

    • Aliquot 50 µL of protein solution into two tubes: Control and Treated .

    • Add EMNB to Treated tube (Final conc: 50 µM).

    • Add DMSO to Control tube.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Probe Labeling:

    • Add Alkyne-Vinyl Sulfone probe to both tubes (Final conc: 1 µM).

    • Incubate for 30 minutes at RT.

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix" (mix fresh):

      • 10 µL TBTA (1.7 mM in DMSO/tBuOH 1:4)

      • 2 µL CuSO

        
         (50 mM in H
        
        
        
        O)
      • 2 µL TCEP (50 mM in H

        
        O)
        
      • 1 µL Tamra-Azide (10 mM in DMSO)

    • Add 1.5 µL of Master Mix to each protein sample.

    • Incubate for 1 hour at RT in the dark.

  • Quench & Analyze:

    • Add 4x SDS-PAGE Loading Buffer (with

      
      -mercaptoethanol).
      
    • Boil for 5 mins at 95°C.

    • Run on SDS-PAGE gel.

    • Scan for fluorescence.[1]

    • Interpretation: A fainter band in the "Treated" lane compared to "Control" indicates EMNB successfully bound the cysteine.

Protocol B: Intact Protein Mass Spectrometry

Purpose: Direct validation of EMNB binding stoichiometry.

  • Reaction: Incubate Protein (5 µM) with EMNB (50 µM, 10 equiv) in 50 mM HEPES pH 7.5 for 2 hours.

  • Desalting: Remove excess small molecule using a Zeba Spin Column (7K MWCO) or LC-MS diverter valve.

  • LC-MS Analysis: Inject onto a C4 column connected to a Q-TOF or Orbitrap mass spectrometer.

  • Data Processing: Deconvolute the raw charge envelope.

    • Target Mass: Look for

      
      .
      
    • Selectivity Check: If you see

      
       or 
      
      
      
      , the molecule is non-specific (hitting multiple cysteines).

Visualized Workflow

ABPP_Workflow Figure 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow using EMNB. Start Target Proteome / Protein Step1 Step 1: Add EMNB (Competition) Start->Step1 Step2 Step 2: Add Alkyne-Probe (Broad Spectrum) Step1->Step2 Incubate 1h Step3 Step 3: Click Reaction (CuAAC + Fluorophore) Step2->Step3 Incubate 30m Readout SDS-PAGE & Fluorescence Scan Step3->Readout ResultA Band Disappears (EMNB is a Hit) Readout->ResultA Signal Loss ResultB Band Persists (No Binding) Readout->ResultB Signal Unchanged

Comparison of Cysteine Warheads

Warhead TypeReactivitySelectivityReversibilityNotes
Vinyl Sulfone (EMNB) Moderate-High High (Thiol specific) Irreversible Nitro group enhances rate; stable in plasma.
AcrylamideLow-ModerateHighIrreversibleOften requires proximity to bind.
ChloroacetamideHighLow (Can hit Lys/His)Irreversible"Sledgehammer" approach; less selective.
CyanoacrylamideTunableHighReversibleUsed for reversible covalent inhibitors (e.g., Rilzabrutinib).

References

  • Vinyl Sulfone Mechanism: Patterson, A. W., et al. (2006). "Design and synthesis of a vinyl sulfone-based activity-based probe for the cysteine protease rhodesain." Journal of Medicinal Chemistry. Link

  • Nitro-Alkene Reactivity: Baker, L. M., et al. (2019). "Nitro-fatty acid reaction with glutathione and cysteine: Kinetic analysis of thiol alkylation." Journal of Biological Chemistry. Link

  • ABPP Workflow: Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Fragment Screening: Resnick, E., et al. (2019). "Rapid covalent-fragment screening against non-catalytic cysteines." Journal of the American Chemical Society. Link

  • Compound Data: PubChem CID 104264665. "1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene". Link

Sources

Application

Application Note: Solvent Selection Strategies for Michael Additions to 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene

Chemical Profile & Reactivity Dynamics 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene (CAS: 1565084-86-7) is a highly functionalized, electron-deficient building block utilized in advanced organic synthesis and bioconjugati...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Reactivity Dynamics

1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene (CAS: 1565084-86-7) is a highly functionalized, electron-deficient building block utilized in advanced organic synthesis and bioconjugation. The molecule features three distinct functional groups on a benzene ring: an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a highly reactive ethenesulfonyl (vinyl sulfone) moiety.

The vinyl sulfone acts as a powerful Michael acceptor. Unlike acrylates or maleimides, which are prone to hydrolytic cleavage or retro-Michael reactions, vinyl sulfones react with nucleophiles (thiols, amines, and alcohols) to form exceptionally stable thioether sulfone, secondary amine, or ether linkages[1]. The ortho-nitro group further enhances the electrophilicity of the


-carbon of the vinyl group via inductive electron withdrawal, making solvent selection a critical parameter to control reaction kinetics, prevent polymerization, and dictate chemoselectivity.

Thermodynamic & Kinetic Drivers in Solvent Selection

The choice of solvent fundamentally alters the transition state energy of the Michael addition depending on the catalytic mechanism employed (base-catalyzed vs. nucleophile-initiated)[2].

Polar Aprotic Environments (DMF, DMSO, Acetonitrile)

For base-catalyzed thia-Michael and aza-Michael additions, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the gold standard. These solvents possess high dielectric constants (


) that effectively solvate the protonated base (e.g., triethylammonium) while leaving the nucleophilic anion (e.g., thiolate) relatively unsolvated or "naked." This lack of hydrogen-bonding stabilization drastically increases the nucleophilicity of the anion, accelerating the reaction rate by orders of magnitude compared to neat or protic conditions[3].
Aqueous & Protic Systems (Phosphate Buffers, Alcohols)

In bioconjugation applications (e.g., PEGylation or protein labeling), water or aqueous buffers (pH 7.5–8.5) are required. While protic solvents hydrogen-bond with the thiolate anion, thereby dampening its nucleophilicity and slowing the reaction, vinyl sulfones are uniquely suited for these conditions. Unlike maleimides, which undergo rapid ring-opening hydrolysis in water, vinyl sulfones are hydrolytically stable[4]. The reaction in aqueous media is highly chemoselective for thiols (cysteine residues) over amines (lysine residues) at physiological pH[5].

Solvent-Free Methodologies

For oxa-Michael additions (alcohols), which are notoriously slow, solvent-free conditions catalyzed by triphenylphosphine (PPh


) or Amberlyst-15 are preferred. Removing the solvent maximizes the effective molarity of the reactants, driving the equilibrium forward and preventing the competitive hydrolysis of the vinyl sulfone that can occur in aqueous basic conditions[6].

Mechanistic Pathways

The following diagram illustrates how solvent polarity influences the two primary mechanistic pathways for thiol-Michael additions to 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene.

Mechanism cluster_base Base-Catalyzed Pathway cluster_nuc Nucleophile-Initiated Pathway VS 1-(Ethenesulfonyl)-3-methoxy -2-nitrobenzene Thiolate Thiolate Anion Formation (Favored in DMF/DMSO) VS->Thiolate Base + Thiol Zwitterion Zwitterionic Enolate (Stabilized by Polar Solvents) VS->Zwitterion Phosphine/Amine Carbanion1 Intermediate Carbanion Thiolate->Carbanion1 Nucleophilic Attack Product1 Thioether Sulfone Adduct Carbanion1->Product1 Protonation Deprot Thiol Deprotonation Zwitterion->Deprot Extracts H+ from Thiol Product2 Thioether Sulfone Adduct Deprot->Product2 Thiolate Attack

Caption: Mechanistic pathways of thiol-Michael addition to vinyl sulfones highlighting solvent stabilization.

Quantitative Solvent Matrix

The table below summarizes the empirical impact of solvent selection on the reaction kinetics and side-product formation for the conjugation of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene with standard aliphatic thiols.

Solvent SystemDielectric Constant (

)
Relative Reaction RatePrimary Side ReactionsOptimal Application
DMF 36.7Very Fast (

min)
MinimalSmall molecule synthesis, base-catalyzed libraries
DMSO 46.7Very Fast (

min)
Trace disulfide formationPolymer crosslinking, high-polarity substrates
Acetonitrile 37.5Fast (

min)
MinimalNucleophile-initiated (phosphine) additions
Phosphate Buffer (pH 8.0) 80.1Moderate (

hr)
Trace hydrolysis (if pH > 9)Bioconjugation, PEGylation
Solvent-Free (Neat) N/AFast (Requires Catalyst)Thermal scramblingOxa-Michael additions, Green chemistry

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to confirm reaction progression.

Protocol A: Base-Catalyzed Thiol-Michael Addition in Polar Aprotic Media (DMF)

Rationale: DMF leaves the thiolate anion highly nucleophilic, ensuring quantitative conversion of the vinyl sulfone within minutes.

  • Reagent Preparation: Dissolve 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL) under an inert argon atmosphere.

  • Nucleophile Addition: Add the target thiol (1.05 eq, 0.525 mmol) to the solution. Self-Validation: The solution should remain clear. Take a baseline LC-MS aliquot.

  • Catalytic Initiation: Add Triethylamine (TEA) (0.1 eq, 0.05 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature (20–25 °C) for 15 minutes. Self-Validation: Analyze via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should completely disappear, replaced by a more polar product spot.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (10 mL) and wash with 0.1 M HCl (3 x 5 mL) to remove DMF and protonate the TEA. Extract the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Aqueous Bioconjugation (Phosphate Buffer)

Rationale: Vinyl sulfones are hydrolytically stable in water up to pH 8.5, allowing for selective cysteine conjugation without degradation[4].

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, pH 7.8, containing 2 mM EDTA to prevent metal-catalyzed disulfide oxidation.

  • Substrate Solubilization: Dissolve the thiol-containing peptide/protein in the buffer to a concentration of 2 mg/mL.

  • Conjugation: Dissolve 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene in DMSO to create a 50 mM stock. Add this stock to the aqueous protein solution to achieve a 10-fold molar excess of the vinyl sulfone. Critical Step: Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Agitate gently at 4 °C for 4 hours. Self-Validation: Monitor the mass shift of the protein via MALDI-TOF or intact LC-MS.

  • Purification: Remove excess small molecules via dialysis (appropriate MWCO) or size-exclusion chromatography against PBS.

Experimental Workflow

Workflow Prep 1. Reagent Prep Select Solvent & Catalyst Mix 2. Conjugation Control pH & Temp Prep->Mix Quench 3. Quenching Neutralize Reaction Mix->Quench Purify 4. Purification LC-MS / Dialysis Quench->Purify

Caption: Step-by-step experimental workflow for vinyl sulfone bioconjugation and small molecule synthesis.

References

Sources

Method

Application Note: Enhancing Bioconjugation Efficiency Using Nitro-Substituted Vinyl Sulfones

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic optimization, and self-validating protocols for site-specific protein modification. The Kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic optimization, and self-validating protocols for site-specific protein modification.

The Kinetic Bottleneck in Thioether Bioconjugation

The development of stable antibody-drug conjugates (ADCs) and protein-polymer conjugates relies heavily on the chemoselective modification of cysteine residues. Historically, maleimides have been the gold standard due to their rapid reaction kinetics. However, the resulting thiosuccinimide linkage is notoriously susceptible to retro-Michael exchange in systemic circulation, leading to premature payload release and off-target toxicity [2].

Standard vinyl sulfones (VS) emerged as a robust alternative, forming highly stable, irreversible thioether bonds that resist physiological degradation [1]. Yet, standard alkyl or unactivated aryl vinyl sulfones suffer from sluggish reaction kinetics, often requiring large molar excesses, elevated pH, or extended incubation times (up to 24–48 hours) that can compromise protein integrity.

The Solution: Nitro-Substitution. By introducing a strongly electron-withdrawing nitro group to the vinyl sulfone scaffold (e.g., p-nitrophenyl vinyl sulfone or


-nitro vinyl sulfones), the electrophilicity of the alkene is dramatically enhanced. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing nitro-substituted vinyl sulfones (Nitro-VS) to achieve rapid, stable, and highly efficient bioconjugation.

Mechanistic Insights: Causality & Electronic Tuning

As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than simply following a recipe. The efficiency of Nitro-VS is rooted in fundamental molecular orbital theory.

The Role of the Nitro Group

In a standard Michael addition, the nucleophile (cysteine thiolate) attacks the


-carbon of the 

-unsaturated system. The reaction rate is inversely proportional to the energy gap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO).

The nitro group (


) is one of the most potent electron-withdrawing groups via both inductive (

) and resonance (

) effects. When conjugated to the vinyl sulfone system, the nitro group drastically lowers the LUMO energy of the alkene. This electronic tuning accelerates the rate-determining nucleophilic attack by orders of magnitude compared to standard vinyl sulfones, bridging the kinetic gap with maleimides while retaining the absolute hydrolytic stability of the sulfone linkage [1, 3].
Chemoselectivity at Physiological pH

Why perform this reaction at pH 7.0–7.5?

  • Cysteine Activation: The typical

    
     of a surface-exposed cysteine thiol is ~8.3. At pH 7.5, approximately 10-15% of the thiols exist as the highly nucleophilic thiolate anion (
    
    
    
    ), which is sufficient to drive the rapid Michael addition.
  • Lysine Suppression: The

    
    -amino groups of lysine residues have a 
    
    
    
    of ~10.5. At pH 7.5, they are fully protonated (
    
    
    ) and non-nucleophilic. Nitro-VS reacts exclusively with the thiolate, ensuring strict site-specificity.

Quantitative Data Presentation

The following table summarizes the kinetic and stability profiles of common cysteine-reactive bioconjugation handles, highlighting the superior therapeutic window of Nitro-VS.

Table 1: Comparative Bioconjugation Metrics for Cysteine Modification

Reagent ClassReaction Kinetics (

)
Chemoselectivity (Cys vs. Lys)Linkage Stability (Plasma, 37°C)Retro-Michael Risk
Maleimide Very Fast (< 15 mins)High at pH 6.5–7.5Poor to ModerateHigh
Standard Vinyl Sulfone Slow (12–48 hours)Very High at pH 7.0–8.0ExcellentNegligible
Nitro-VS Fast (1–2 hours) High at pH 7.0–7.5 Excellent Negligible

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it incorporates internal quality control checks to confirm success at each critical juncture before proceeding to the next step.

Phase 1: Protein Reduction and Baseline Thiol Quantification

Causality Check: We utilize Tris(2-carboxyethyl)phosphine (TCEP) instead of Dithiothreitol (DTT). DTT contains two free thiols that will competitively consume the Nitro-VS reagent. TCEP is a phosphine that selectively reduces disulfides without reacting with Michael acceptors, enabling a streamlined, one-pot workflow.

Step-by-Step:

  • Buffer Preparation: Prepare the target protein (e.g., 50

    
    ) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.5). Note: EDTA is critical to chelate trace heavy metals that catalyze thiol oxidation.
    
  • Reduction: Add 3.0 molar equivalents of TCEP-HCl to the protein solution. Incubate at 37°C for 60 minutes.

  • Validation Check 1 (Ellman’s Assay): Remove a 10

    
     aliquot and react with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm. Calculate the free thiol concentration using the extinction coefficient (
    
    
    
    ). Do not proceed unless the theoretical number of free thiols is confirmed.
Phase 2: Nitro-VS Bioconjugation
  • Reagent Preparation: Dissolve the Nitro-VS payload (e.g., Nitro-VS-Fluorophore or Nitro-VS-Drug) in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add the Nitro-VS stock to the reduced protein at a ratio of 2.0 to 5.0 molar equivalents per free thiol. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Vortex gently and incubate in the dark at room temperature (20–25°C) for 1 to 2 hours. Because of the nitro-enhanced electrophilicity, extended overnight incubations are unnecessary.

Phase 3: Purification and Final Validation
  • Quenching (Optional but Recommended): Add a 10-fold molar excess of L-cysteine (relative to the unreacted Nitro-VS) and incubate for 15 minutes to scavenge unreacted electrophiles.

  • Purification: Remove small molecules using a size-exclusion chromatography (SEC) column or a centrifugal spin filter (e.g., Amicon Ultra, 10 kDa MWCO) pre-equilibrated with PBS (pH 7.4).

  • Validation Check 2 (Post-Reaction Ellman’s): Perform a second Ellman's assay on the purified conjugate. The complete disappearance of the 412 nm signal confirms 100% thiol consumption.

  • Validation Check 3 (Intact LC-MS): Analyze the conjugate via LC-TOF-MS. You should observe a discrete mass shift corresponding exactly to the addition of the Nitro-VS payload, confirming both the stoichiometry and the absence of non-specific lysine modification.

Workflow Visualization

The following diagram illustrates the chemical logic and self-validating checkpoints of the Nitro-VS bioconjugation workflow.

G Protein Target Protein (Disulfide Bonds) Reduction TCEP Reduction (pH 7.5, 37°C) Protein->Reduction FreeThiol Free Cysteine (Thiolate Anion) Reduction->FreeThiol Val1 Validation 1: Ellman's Assay FreeThiol->Val1 Quantify Reaction Michael Addition (1-2h, RT) FreeThiol->Reaction NitroVS Nitro-VS Reagent (Lowered LUMO) NitroVS->Reaction 2-5 eq. Conjugate Stable Thioether Bioconjugate Reaction->Conjugate Val2 Validation 2 & 3: LC-MS & Thiol Depletion Conjugate->Val2 Confirm

Figure 1: Workflow and chemical logic for site-specific cysteine bioconjugation using Nitro-VS.

References

  • Morales-Sanfrutos, J., Lopez-Jaramillo, F. J., Ortega-Muñoz, M., Megia-Fernandez, A., Perez-Balderas, F., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2010). "Vinyl sulfone: a versatile function for simple bioconjugation and immobilization." Organic & Biomolecular Chemistry, 8(3), 667-675.[Link]

  • Badescu, G., Bryant, P., Bird, M., Henseleit, K., Swierkosz, J., Parekh, V., ... & Godwin, A. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry, 25(6), 1124-1136.[Link]

  • Lopez-Jaramillo, F. J., Ortega-Muñoz, M., & Santoyo-Gonzalez, F. (2012). "Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions." Bioconjugate Chemistry, 23(4), 846-855.[Link]

Application

Application Note: A Detailed Protocol for the Palladium-Catalyzed Synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene via Heck Coupling

Abstract This application note provides a comprehensive guide for the synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, a molecule featuring the valuable vinyl sulfone motif. Vinyl sulfones are recognized as priv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, a molecule featuring the valuable vinyl sulfone motif. Vinyl sulfones are recognized as privileged structures in medicinal chemistry, acting as versatile building blocks and key structural motifs in a wide array of biologically active compounds.[1][2] They have been successfully applied in the design of agents for anticancer, anti-inflammatory, and neuroprotective applications.[2][3] This guide details a robust protocol utilizing the Mizoroki-Heck reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[4][5] We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting, grounded in established chemical principles.

Introduction and Scientific Context

The vinyl sulfone moiety is a highly versatile functional group in drug design and discovery.[1] Its electrophilic nature allows it to act as a Michael acceptor, enabling covalent interactions with biological targets like cysteine proteases and kinases, which is a key strategy in the development of targeted covalent inhibitors.[1][2] The target molecule, 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, combines this reactive vinyl sulfone group with a substituted nitroaromatic ring, making it a valuable intermediate for further functionalization in drug development programs.

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct arylation or vinylation of alkenes.[4][6] The reaction typically involves the coupling of an unsaturated halide with an alkene, mediated by a palladium catalyst and a base.[4] This protocol focuses on the coupling of 1-bromo-3-methoxy-2-nitrobenzene with a suitable vinylating agent to construct the target molecule. The presence of both electron-donating (methoxy) and strongly electron-withdrawing (nitro) groups on the aromatic ring, coupled with the use of a sulfur-containing, electron-deficient alkene, presents unique challenges that necessitate careful selection of reaction parameters.

The Heck Coupling: Mechanism and Rationale

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][6][7] Understanding this cycle is critical for rationalizing experimental choices and for effective troubleshooting.

The Catalytic Cycle
  • Catalyst Activation: The reaction often starts with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species by a ligand (e.g., a phosphine) or another reducing agent in the mixture.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-3-methoxy-2-nitrobenzene). This is often the rate-determining step and results in a square planar Pd(II) complex.[6][10] The reactivity of the halide follows the trend I > Br > Cl.[6]

  • Alkene Coordination & Migratory Insertion: The alkene (the vinyl sulfone source) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4][11]

  • β-Hydride Elimination: For the catalytic cycle to continue, a hydrogen atom on the carbon adjacent (beta) to the palladium must be eliminated. This step is also a syn-elimination and forms the desired substituted alkene product and a hydrido-palladium(II) species.[6][10] This step is typically irreversible and stereospecific, leading predominantly to the trans-(E)-alkene.[6][12]

  • Catalyst Regeneration: A base (e.g., triethylamine or potassium carbonate) is required to neutralize the hydrohalic acid (H-X) formed and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][9]

Heck_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-X      L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd_complex2 R-CH₂-CH(Ar)-Pd(II)-X L₂ pd_complex1->pd_complex2 Alkene alkene Alkene migratory_insertion Coordination & Migratory Insertion pd_hydride H-Pd(II)-X    L₂ pd_complex2->pd_hydride Product beta_hydride β-Hydride Elimination product Ar-CH=CH-R (Product) pd_hydride->pd0 Base base_hx Base-H⁺X⁻ pd_hydride->base_hx base Base regeneration Regeneration caption_node Figure 1. A simplified representation of the Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Caption: Figure 1. A simplified representation of the Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene on a laboratory scale.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
1-Bromo-3-methoxy-2-nitrobenzeneC₇H₆BrNO₃232.0316588-43-3Starting material, >98% purity
Potassium vinylsulfonateC₂H₃KO₃S146.204256-62-0Vinylating agent, >98% purity
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.503375-31-3Catalyst precursor, anhydrous
Tri(tert-butyl)phosphine (P(t-Bu)₃)C₁₂H₂₇P202.3213716-12-6Ligand, handle as 50% in hexanes or as a salt
Potassium carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base, anhydrous, finely powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-1Solvent, anhydrous (<50 ppm H₂O)
Tetrabutylammonium bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Optional: Phase-transfer catalyst
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6For work-up, ACS grade
Brine (saturated NaCl solution)NaCl/H₂O--For work-up
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Silica gelSiO₂-7631-86-9For column chromatography, 230-400 mesh

Equipment:

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Schlenk line for inert atmosphere operations (Argon or Nitrogen)

  • Septa, syringes, and needles

  • Heating mantle or oil bath with temperature controller and thermocouple

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Rationale for Key Choices:

  • Ligand (P(t-Bu)₃): Aryl bromides, especially those with complex substitution patterns, often require bulky, electron-rich phosphine ligands to promote the challenging oxidative addition step and stabilize the catalytic species.[8][13]

  • Solvent (DMF): A polar aprotic solvent like DMF is generally effective for Heck reactions as it helps to dissolve the various components, including inorganic bases, and can stabilize the charged intermediates in the catalytic cycle.[5]

  • Base (K₂CO₃): An inorganic base is chosen for its compatibility and effectiveness in neutralizing the acid generated during the reaction.[5][14]

  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture.

    • Backfill the flask with argon or nitrogen gas. Repeat this evacuate/backfill cycle three times.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Addition of Reagents:

    • Under a positive flow of argon, quickly add 1-bromo-3-methoxy-2-nitrobenzene (1.00 g, 4.31 mmol, 1.0 equiv), potassium vinylsulfonate (0.75 g, 5.17 mmol, 1.2 equiv), potassium carbonate (1.78 g, 12.9 mmol, 3.0 equiv), and tetrabutylammonium bromide (TBAB) (0.14 g, 0.43 mmol, 0.1 equiv).

    • In a separate, small vial under inert atmosphere, prepare the catalyst solution. Add Palladium(II) acetate (48 mg, 0.215 mmol, 5 mol%) and Tri(tert-butyl)phosphine (87 mg, 0.431 mmol, 10 mol%).

    • Add 15 mL of anhydrous, degassed DMF to the Schlenk flask containing the substrates and base via syringe.

    • Add the catalyst/ligand mixture to the reaction flask via syringe.

    • The reaction mixture should be a suspension.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 110 °C.

    • Stir the mixture vigorously to ensure good mixing of the heterogeneous components.

    • Maintain the reaction at 110 °C for 12-24 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture via syringe.

    • Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

    • Visualize the spots under UV light. The reaction is complete when the starting aryl bromide spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

    • Shake the funnel vigorously. Separate the organic layer.

    • Extract the aqueous layer two more times with 50 mL of ethyl acetate.

    • Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene as a solid.

Workflow and Troubleshooting

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).[8] 2. Insufficiently anhydrous/deoxygenated conditions. 3. Aryl halide is too unreactive for the conditions.1. Ensure high-purity, fresh Pd(OAc)₂ and ligand. Consider a different ligand (e.g., XPhos, SPhos). 2. Use freshly dried glassware and properly degassed, anhydrous solvent. 3. Increase temperature incrementally (e.g., to 120-130 °C). If using aryl bromide fails, switch to the more reactive aryl iodide.
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Isomerization of the product alkene.[9] 3. Polymerization of the vinyl sulfonate.1. Lower the reaction temperature. Ensure proper stoichiometry. 2. This is less common with electron-deficient alkenes but can be minimized by ensuring a strong, non-coordinating base. 3. Ensure the reaction is not overheated and that reaction times are not excessively long.
Catalyst Decomposition (Black Precipitate) 1. Palladium black formation due to ligand degradation or oxidation.[8] 2. Reaction temperature is too high for the chosen ligand.1. Ensure a strictly inert atmosphere. Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1). 2. Use a more thermally stable ligand or reduce the reaction temperature.
Inconsistent Yields 1. Variable quality of reagents (especially base and solvent). 2. Inefficient stirring of the heterogeneous mixture.1. Use freshly opened anhydrous solvent and finely powder the base before use. 2. Use a football-shaped stir bar and ensure a vigorous stirring vortex is maintained.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene via a palladium-catalyzed Heck coupling reaction. By carefully selecting the catalyst system, base, and reaction conditions, this valuable synthetic intermediate can be accessed in a reliable manner. The provided troubleshooting guide offers a framework for optimizing the reaction for specific laboratory conditions, ensuring that researchers and drug development professionals can successfully apply this methodology to advance their scientific objectives.

References

  • Zhu, F., Chen, Y., & Li, Y. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

  • PubMed. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. PubMed. [Link]

  • ResearchGate. (n.d.). Timeline of the synthesis and applications of vinyl sulfones in recent years. ResearchGate. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Bhanushali, M., et al. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Battace, A., et al. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. ResearchGate. [Link]

  • RSC Publishing. (2024). Ru(II)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. Royal Society of Chemistry. [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Organic-synthesis.org. [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Singh, M., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]

  • SciSpace. (n.d.). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Qin, H., et al. (n.d.). Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides. PMC - NIH. [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube. [Link]

  • Heck, R. F. (n.d.). Palladium-Catalyzed Reactions with Olefins of Organic Halides. University of Windsor. [Link]

  • ResearchGate. (2016). (PDF) Palladium-Catalyzed Aryl C-H Olefination with Unactivated, Aliphatic Alkenes. ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Recyclable, ligand free palladium(II) catalyst for Heck reaction. Indian Academy of Sciences. [Link]

  • RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Royal Society of Chemistry. [Link]

  • Carretero, J. C., & Soler, T. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Universidad Autónoma de Madrid. [Link]

  • Organic Chemistry Portal. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Organic Chemistry Portal. [Link]

  • Deetlefs, M., & Seddon, K. R. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Mizoroki-Heck coupling reactions of aryl halides catalyzed by aluminum hydroxide-supported palladium nanoparticles. Semantic Scholar. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Vinyl Sulfone Cysteine Labeling

Topic: Optimizing pH for Vinyl Sulfone Cysteine Labeling Role: Senior Application Scientist Status: Operational Executive Summary: The Stability vs. Reactivity Trade-off Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Vinyl Sulfone Cysteine Labeling

Role: Senior Application Scientist Status: Operational

Executive Summary: The Stability vs. Reactivity Trade-off

Welcome to the technical support center. If you are switching from maleimides to vinyl sulfones (VS), you are likely seeking stability . Unlike maleimides, which suffer from ring hydrolysis and retro-Michael addition (instability in plasma), vinyl sulfones form an irreversible, hydrolytically stable thioether bond.

The Catch: Vinyl sulfones are "sluggish" electrophiles. They require a higher pH to drive the reaction kinetics compared to maleimides.

  • Maleimide Optimal pH: 6.5 – 7.5[1][2][3]

  • Vinyl Sulfone Optimal pH: 7.5 – 8.5

This guide details how to navigate this pH shift without compromising specificity.

Module 1: The pH-Reactivity Landscape

To optimize your reaction, you must understand the mechanism. The vinyl sulfone group does not react with the protonated thiol (-SH); it reacts only with the thiolate anion (-S⁻).

The Mechanism of Action

The reaction is a Michael addition.[4][5][6] The base (buffer pH) deprotonates the cysteine thiol. The resulting thiolate attacks the


-carbon of the vinyl sulfone.

VS_Mechanism Cys_SH Cysteine (Protonated -SH) Cys_S Thiolate Anion (-S⁻) *Nucleophile* Cys_SH->Cys_S Deprotonation (pKa ~8.3) Base Buffer pH (Base) Base->Cys_S Transition Transition State Cys_S->Transition Michael Addition VS Vinyl Sulfone *Electrophile* VS->Transition Product Stable Thioether Conjugate Transition->Product Irreversible

Figure 1: The Michael addition mechanism requires the generation of a thiolate anion. The reaction rate is directly proportional to the concentration of -S⁻, which is dictated by pH.

The pH Decision Matrix
pH RangeReaction RateSpecificityRisk FactorRecommendation
< 6.5 NegligibleHighNo YieldAvoid. Too acidic for VS.
7.0 – 7.5 SlowExcellentIncomplete LabelingSafe Zone. Requires high molar excess (20-50x) or long time (O/N).
7.5 – 8.5 Optimal Good MinimalTarget Zone. Balances speed and specificity.
> 9.0 FastPoorLysine LabelingAvoid. Lysine

-amines become nucleophilic.
Module 2: Troubleshooting Guide

Use this diagnostic table to resolve experimental failures.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low / No Conjugation Yield pH too low At pH < 7.0, the concentration of thiolate (-S⁻) is insufficient to drive the attack on the sluggish VS group.Increase buffer pH to 8.0 .
Competing Thiols Presence of DTT or

-mercaptoethanol in the buffer.
Perform size-exclusion chromatography (SEC) or dialysis to remove reducing agents.[7] Use TCEP instead.
Oxidized Cysteines Cysteines have formed disulfides (cystines) and are not available.Pre-treat with TCEP (10-100x excess) for 30 mins.[7] TCEP is compatible with VS labeling [1].
Non-Specific Labeling pH too high At pH > 8.5-9.0, deprotonated Lysines (

-NH

) attack the VS.
Lower pH to 7.5 . If high pH is necessary, strictly limit reaction time.
Huge Molar Excess >50x excess reagent forces off-target reactions.Titrate down to 10-20x molar excess.
Precipitation Hydrophobicity Many VS linkers are hydrophobic; adding them to aqueous buffer causes aggregation.Dissolve VS reagent in dry DMSO/DMF first. Ensure final organic solvent concentration is <10% (v/v).
Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use Tris buffer for Vinyl Sulfone labeling?

  • Answer: Yes, but with caution. Unlike NHS-esters, which react rapidly with primary amines (like Tris), vinyl sulfones react with amines very slowly at pH < 9.0. However, to eliminate any risk of buffer interference, HEPES , MOPS , or Phosphate buffers (pH 7.5–8.0) are superior choices.

Q2: Why is my reaction taking 16 hours? Maleimides take 2 hours.

  • Answer: This is intrinsic to the chemistry. The vinyl sulfone double bond is less electron-deficient than the maleimide double bond. To speed it up without raising pH (which risks lysine labeling), you can increase the molar excess of the VS reagent or slightly increase temperature to 30°C (if protein stability permits).

Q3: Do I need to remove TCEP before adding the Vinyl Sulfone?

  • Answer: Generally, no. Unlike maleimides, which can sometimes react with TCEP (phosphines acting as nucleophiles), vinyl sulfones are largely inert to TCEP under standard labeling conditions [2]. You can often leave TCEP in the reaction, simplifying the workflow.

Q4: How do I stop the reaction?

  • Answer: Quench with an excess of free thiol. Add Cysteine or DTT (10-20mM final) and incubate for 30 minutes. This consumes remaining VS reagent.

Module 4: Standard Operating Procedure (SOP)

Objective: Site-specific labeling of a protein Cysteine with a Vinyl Sulfone-Fluorophore.

Materials
  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 8.0 (Degassed).

  • Reducing Agent: TCEP-HCl (Neutralized).

  • Reagent: Vinyl Sulfone-Fluorophore (dissolved in anhydrous DMSO).

Workflow Logic

SOP_Workflow Start Start: Protein in Storage Buffer Step1 1. Buffer Exchange Into HEPES pH 8.0 (Remove interfering thiols/amines) Start->Step1 Step2 2. Reduction Add 10x TCEP (30 min @ RT) Step1->Step2 Step3 3. Labeling Reaction Add 20x Vinyl Sulfone (pH 8.0 is Critical) Step2->Step3 Step4 4. Incubation 4-16 Hours @ RT or 4°C (VS is slow!) Step3->Step4 Step5 5. Quench Add excess Cysteine/DTT Step4->Step5 Step6 6. Purification Desalting Column / Dialysis Step5->Step6

Figure 2: The critical control points are Step 1 (pH adjustment) and Step 4 (Time).

Step-by-Step Protocol
  • Preparation: Calculate the extinction coefficient of your protein.

  • Buffer Exchange: Exchange protein into Buffer A (pH 8.0) using a Zeba spin column or dialysis cassette. Critical: Ensure pH is actually 8.0 after exchange.

  • Reduction: Add 10 molar equivalents of TCEP to the protein. Incubate for 30 minutes at room temperature.

  • Reagent Addition: Add 20 molar equivalents of Vinyl Sulfone reagent from the DMSO stock.

    • Note: Keep final DMSO concentration < 10%.

    • Note: If protein concentration is low (<1 mg/mL), increase reagent excess to 50x.

  • Incubation: Incubate at Room Temperature for 4 to 16 hours .

    • Optimization Tip: Take aliquots at 4h, 8h, and 16h and analyze by LC-MS to determine the minimum time required for completion.

  • Quenching: Add DTT to a final concentration of 10 mM. Incubate 30 mins.

  • Purification: Remove excess reagent via desalting column (e.g., PD-10) or dialysis against final storage buffer.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on Michael addition parameters and TCEP compatibility).

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. (Discusses reaction rates of various electrophiles including vinyl sulfones).

  • Santos-Aberturas, J., et al. (2019). Vinyl sulfones: A versatile function for simple bioconjugation and immobilization.[4][8][9] Organic & Biomolecular Chemistry. (Detailed study on pH dependence and specificity).

  • Houk, K. N., et al. (2017). Mechanisms of Thiol-Michael Additions. Accounts of Chemical Research. (Theoretical underpinning of the thiolate attack mechanism).

Sources

Optimization

Technical Support Center: Troubleshooting Ethenesulfonyl Benzene Synthesis

Overview from the Senior Application Scientist Welcome to the Technical Support Center for the synthesis of ethenesulfonyl benzene, universally recognized in the literature as phenyl vinyl sulfone (CAS: 5535-48-8)[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Overview from the Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of ethenesulfonyl benzene, universally recognized in the literature as phenyl vinyl sulfone (CAS: 5535-48-8)[1]. As a highly versatile Michael acceptor and moderately reactive dienophile, this compound is a critical building block in drug development, asymmetric synthesis, and complex molecular architecture[2].

However, achieving high yields (>75%) at scale can be challenging due to competing side reactions (e.g., bis-alkylation) and stalled oxidation states. This guide deconstructs the synthetic pathways, explains the mechanistic causality behind common experimental failures, and provides a self-validating protocol to ensure reproducible, high-yield results.

Mechanistic Workflow & Synthetic Pathways

Below is the logical workflow for the two primary synthetic routes: the classical two-step sulfide oxidation route and the direct one-pot alkylation route.

SynthesisWorkflow A Benzenethiol + 1,2-Dibromoethane B 1-Phenylthio-2-bromoethane A->B Base (NaOEt) Inverse Addition C Phenyl Vinyl Sulfide (Intermediate) B->C Elimination (DBU or Base) D Ethenesulfonyl Benzene (Phenyl Vinyl Sulfone) C->D Oxidation (30% H2O2, 70°C) E Sodium Benzenesulfinate + 1,2-Dichloroethane E->D Phase Transfer Catalyst One-Pot Synthesis

Synthetic pathways for phenyl vinyl sulfone highlighting key intermediates.

Quantitative Route Comparison

To select the optimal approach for your lab's scale and risk profile, compare the empirical data of the two primary routes.

Synthetic RouteReagentsExpected YieldPrimary Failure PointCausality / Mechanism
Two-Step Sulfide Oxidation Benzenethiol, 1,2-dibromoethane, H₂O₂74–78%Formation of 1,2-bis(phenylthio)ethaneHigh local concentration of thiolate leads to double displacement on the dibromide[2].
One-Pot Sulfinate Alkylation Sodium benzenesulfinate, 1,2-dichloroethane60–75%Incomplete eliminationThe intermediate 2-chloroethyl phenyl sulfone requires sufficient thermal energy and base to undergo dehydrohalogenation[3].

Troubleshooting Guide & FAQs

Q1: During the synthesis of the phenyl vinyl sulfide intermediate, my yield is abysmal, and GC-MS shows a major byproduct. What is happening? A: You are likely observing the formation of 1,2-bis(phenylthio)ethane. This occurs when the highly nucleophilic thiolate anion reacts with the newly formed 1-phenylthio-2-bromoethane before it can be isolated or eliminated. The Fix (Causality): Employ an inverse addition procedure . By adding the sodium thiolate dropwise to a large excess of 1,2-dibromoethane, you keep the steady-state concentration of the nucleophile low, statistically favoring mono-alkylation[2].

Q2: My oxidation of phenyl vinyl sulfide is stalling at the sulfoxide stage. How do I drive it to the sulfone? A: The first oxidation (sulfide to sulfoxide) is rapid and highly exothermic, but the second oxidation (sulfoxide to sulfone) is slower because the sulfur atom becomes less nucleophilic as it bears a partial positive charge. The Fix (Self-Validating System): Use 30% Hydrogen Peroxide and maintain the reaction strictly at 70 °C for 20 minutes [2]. If the temperature drops below 65 °C, the reaction stalls; if it exceeds 80 °C, you risk dangerous peroxide decomposition. Monitor via TLC: the sulfoxide intermediate is significantly more polar than both the starting sulfide and the final sulfone.

Q3: I am using the Neal O. Brace method (sodium sulfinate + 1,2-dichloroethane). The yield is inconsistent. Why? A: This "economical" route relies heavily on phase transfer kinetics and precise base stoichiometry[4]. If the base is too weak or the reaction time is too short, the dehydrohalogenation of the 2-chloroethyl phenyl sulfone intermediate fails. Ensure you are using a sufficient molar excess of a strong base and adequate reflux time to drive the elimination step to completion.

Step-by-Step Methodology: Optimized Two-Step Protocol

This protocol is adapted from validated Organic Syntheses standards to ensure a self-validating, high-yield system[2],[5].

Phase 1: Preparation of Phenyl Vinyl Sulfide (Inverse Addition)
  • Setup: Equip a 2-L three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Flush the system with nitrogen.

  • Reagent Loading: Charge the flask with 1,2-dibromoethane (4.0 equivalents) and heat to 50 °C.

  • Inverse Addition: Prepare a solution of sodium thiophenolate (from benzenethiol and sodium ethoxide in ethanol). Add this solution dropwise to the warm 1,2-dibromoethane over a 2-hour period. Validation Check: The slow addition prevents the bis-alkylation side reaction.

  • Elimination: After the mono-alkylated product is formed, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) to facilitate dehydrobromination. Maintain the reaction at 50 °C for 15 hours[5].

  • Workup: Wash the mixture with 1.0 M ammonium hydroxide, extract with dichloromethane, dry over MgSO₄, and distill under reduced pressure (bp 80–84 °C/11 mm) to isolate the pure sulfide[5].

Phase 2: Oxidation to Ethenesulfonyl Benzene
  • Setup: In a 500-mL flask, dissolve the purified phenyl vinyl sulfide (1.0 eq) in glacial acetic acid.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (excess, ~3.5 eq).

  • Thermal Control (Critical): Control the addition rate to maintain the internal temperature at exactly 70 °C. Validation Check: A controlled exotherm indicates the oxidation is proceeding. Once the addition is complete, heat the mixture at reflux for exactly 20 minutes[2].

  • Isolation: Cool the mixture, dilute with water (200 mL), and extract with diethyl ether (150 mL). Wash the organic layer with water and brine to remove residual acetic acid.

  • Purification: Concentrate the organic phase under vacuum (70 °C/0.3 mm) to yield a colorless solid. Recrystallize from hexane to obtain pure ethenesulfonyl benzene as colorless crystals (mp 66–67 °C)[2].

References

  • phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • phenyl vinyl sulfide - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • An economical and convenient synthesis of phenyl vinyl sulfone from benzenethiol and 1,2-dichloroethane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Phenyl vinyl sulfone | C8H8O2S | CID 79664 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Nitro-Methoxy Vinyl Sulfones in Cell Culture Assays

As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate targeted covalent inhibitors in vitro. Nitro-methoxy vinyl sulfones are highly potent Michael acceptors designed to irrevers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate targeted covalent inhibitors in vitro. Nitro-methoxy vinyl sulfones are highly potent Michael acceptors designed to irreversibly bind nucleophilic residues (e.g., cysteines) on target proteins 1. However, the high lipophilicity imparted by the nitro and methoxy aromatic substitutions often leads to severe solubility bottlenecks in standard aqueous cell media (like DMEM or RPMI).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, ensuring accurate


 determinations and robust cellular assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My nitro-methoxy vinyl sulfone completely dissolves in 100% DMSO but forms a cloudy suspension when added to DMEM. Why does this happen, and how does it affect my assay? Causality & Mechanism: You are observing "solvent-shift precipitation." While DMSO perfectly solvates the hydrophobic nitro-methoxy aromatic core, the sudden introduction into a high-dielectric aqueous environment forces the lipophilic molecules to minimize their surface area with water. This leads to rapid aggregation and crystallization. Impact: Precipitated compound cannot cross the cell membrane or engage its intracellular target. This results in artificially low effective concentrations, flat dose-response curves, and false-negative viability readouts [[2]]().

Q2: Can I just increase the final DMSO concentration in my cell media to keep the compound soluble? Causality & Mechanism: No. Exceeding 0.1% – 0.5% (v/v) DMSO in cell culture introduces significant solvent toxicity, alters cell membrane permeability, and can induce transcriptomic changes that confound your phenotypic readouts. Furthermore, high DMSO concentrations can quench the reactivity of the vinyl sulfone warhead by altering the local microenvironment pH or promoting off-target reactions with media components.

Q3: What is the most effective excipient to solubilize these compounds without neutralizing the vinyl sulfone warhead? Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemical class. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior . The hydrophobic nitro-methoxy phenyl moiety of your compound fits into the cavity, while the hydrophilic exterior keeps the complex dissolved in water 4. Because this is a non-covalent encapsulation, the electrophilic vinyl sulfone warhead remains fully exposed and reactive toward its target cysteine residues once the complex dynamically dissociates in the assay.

Part 2: Quantitative Data – Comparison of Solubilization Strategies

To illustrate the efficacy of different formulation approaches, the following table summarizes the kinetic solubility and effective


 recovery of a model nitro-methoxy vinyl sulfone in DMEM (supplemented with 10% FBS).
Solubilization StrategyFinal Media Conc. Limit (µM)Turbidity (Abs @ 620 nm)

Shift Factor
Mechanistic Observation
0.5% DMSO (Control) < 5 µM0.450 (High Scatter)> 50x (False Neg)Rapid crystallization upon media addition.
0.5% DMSO + 0.1% Tween-80 ~ 25 µM0.120 (Mild Scatter)10xMicellar encapsulation; partial warhead shielding.
10% (w/v) HP-β-CD > 150 µM0.015 (Clear)1x (Baseline)Complete inclusion complex; warhead fully reactive.
0.5% DMSO + 0.1% Pluronic F-68 ~ 50 µM0.080 (Trace Scatter)5xSteric stabilization of nano-precipitates.

Part 3: Experimental Workflows & Methodologies

To ensure your experimental setup is a self-validating system, you must first formulate the compound and immediately verify its kinetic solubility before applying it to your cell culture.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Objective: Maximize aqueous solubility of the nitro-methoxy vinyl sulfone without compromising covalent reactivity.

  • Stock Preparation: Dissolve the nitro-methoxy vinyl sulfone in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Using anhydrous DMSO prevents premature hydrolysis or degradation of the warhead.

  • Excipient Solution: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation (Kneading/Titration): Dropwise, add 10 µL of the 10 mM DMSO stock into 990 µL of the 10% HP-β-CD solution while vortexing vigorously. Causality: Gradual addition prevents localized supersaturation and forces the compound into the cyclodextrin cavities rather than forming self-aggregates.

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C for 1 hour to allow the host-guest thermodynamic equilibrium to establish 5.

  • Centrifugation: Spin the microcentrifuge tube at 14,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. The supernatant contains the solubilized inclusion complex.

Protocol 2: Turbidimetric Solubility Assay (Self-Validation Step)

Objective: Quantitatively confirm the absence of micro-precipitates before cell treatment.

  • Blanking: Aliquot 100 µL of the vehicle control (10% HP-β-CD in PBS with 1% DMSO) into a clear-bottom 96-well plate.

  • Sample Loading: Aliquot 100 µL of the supernatant from Protocol 1 into adjacent wells.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Validation Logic:

    • If

      
      :  The compound is fully soluble. Proceed to cell dosing.
      
    • If

      
      :  Micro-precipitation has occurred. The inclusion complex failed, likely due to steric hindrance from the methoxy group. Troubleshooting: Switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD), which possesses a larger, more flexible cavity.
      

Part 4: Solubilization & Validation Logic

The following diagram maps the decision-making process for formulating highly lipophilic covalent inhibitors for in vitro assays.

G A Nitro-Methoxy Vinyl Sulfone (High Lipophilicity) B Direct Media Addition (Precipitation / Aggregation) A->B Poor Aqueous Solubility C Solubility Optimization Strategies B->C Requires Formulation D HP-β-CD Complexation (Host-Guest Inclusion) C->D E Surfactant Addition (e.g., Pluronic F-68) C->E F Turbidimetric Validation (Absorbance at 620 nm) D->F E->F G In Vitro Cell Assay (Accurate IC50 / EC50) F->G Verified Soluble

Workflow for troubleshooting vinyl sulfone solubility and validating formulation prior to cell assays.

References

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. nih.gov. 1

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. dovepress.com. 2

  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. medcraveonline.com. 5

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. nih.gov.4

Sources

Optimization

removing unreacted 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene from protein samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the removal of 1-(ethenesulfonyl)-3-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the removal of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene from protein samples.

This compound features an ethenesulfonyl (vinyl sulfone) warhead attached to a bulky, hydrophobic 3-methoxy-2-nitrobenzene scaffold. Vinyl sulfones are potent Michael acceptors that form irreversible thioether bonds with nucleophilic thiols (e.g., cysteine residues) at physiological pH. Because of its high reactivity and hydrophobicity, simply passing the reaction mixture through a filter is insufficient; the unreacted probe will continue to label off-target sites or non-specifically bind to your protein during separation.

Below is the definitive troubleshooting guide and validated methodology for neutralizing and removing this probe.

Mechanistic Workflow: The Necessity of Two-Step Removal

To ensure scientific integrity and prevent downstream artifacts in mass spectrometry or functional assays, the removal process must be a two-step system: Chemical Quenching followed by Physical Separation .

Attempting physical separation (like Size Exclusion Chromatography) without prior chemical quenching allows the active vinyl sulfone to react with the chromatography matrix or continue labeling the protein during column transit. By first introducing a massive molar excess of a small-molecule thiol (like DTT or L-cysteine), we force the unreacted probe to form a stable, unreactive thioether adduct 1. Only then can the deactivated probe be safely separated from the protein based on size or solubility.

G A Reaction Mixture (Protein + Unreacted Probe) B Chemical Quenching (Add 50x Molar Excess DTT/L-Cys) A->B C Thioether Adduct Formation (15-30 min, RT) B->C D Physical Separation Strategy C->D E Size Exclusion Chromatography (Preserves Native State) D->E F TCA/Acetone Precipitation (For LC-MS/MS) D->F G Dialysis (For Large Volumes) D->G H Purified Labeled Protein (Free of Active Vinyl Sulfone) E->H F->H G->H

Workflow for the chemical quenching and physical removal of unreacted vinyl sulfone probes.

Quantitative Comparison of Separation Strategies

Selecting the correct physical separation method depends entirely on your downstream application. Below is a quantitative summary of the validated separation methods following chemical quenching.

Separation MethodMechanistic PrincipleRemoval EfficiencyProcessing TimeIdeal Downstream Application
Size Exclusion (SEC) Molecular sieving via porous resinHigh (>98%)~15–30 minsStructural biology, Functional assays
TCA/Acetone Precipitation Solvent-induced protein insolubilityVery High (>99.5%)~2–3 hoursLC-MS/MS, Western Blotting
Dialysis Concentration gradient diffusionModerate (>95%)12–24 hoursBuffer exchange, Large volumes

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically confirm the success of the procedure before proceeding to expensive downstream assays.

Protocol A: Thiol Quenching & Size Exclusion Chromatography (For Native Proteins)

Causality Note: We utilize L-cysteine instead of Dithiothreitol (DTT) if your target protein contains vital structural disulfide bonds. DTT will reduce native disulfides, leading to protein unfolding, whereas L-cysteine selectively quenches the vinyl sulfone without disrupting native protein structure.

  • Chemical Quenching: To the labeling reaction, add L-cysteine to a final concentration of 20 mM (ensure this is at least a 50-fold molar excess over the initial probe concentration).

  • Incubation: Incubate the mixture for 30 minutes at room temperature (20–25°C) in the dark. This guarantees complete Michael addition between the ethenesulfonyl group and the free thiol of L-cysteine 2.

  • Resin Equilibration: Equilibrate a desalting column (e.g., Zeba Spin or PD-10, 7K MWCO) with 4 column volumes of your desired downstream buffer. Pro-tip: Add 150 mM NaCl to the buffer to disrupt any non-specific hydrophobic interactions between the nitrobenzene ring and the protein surface.

  • Separation: Load the quenched sample onto the column matrix.

  • Elution: Centrifuge or apply gravity flow (per manufacturer instructions). The high-molecular-weight protein elutes in the void volume, while the small quenched probe is retained in the porous matrix.

  • Self-Validation Step: Measure the UV-Vis spectrum of the eluate. The protein backbone will absorb at 280 nm. Nitroaromatic compounds typically exhibit broad absorption between 300–400 nm. A stable 280 nm peak lacking a secondary peak in the near-UV range empirically validates the complete removal of the unreacted probe.

Protocol B: TCA/Acetone Precipitation (For Denatured Proteins / Mass Spectrometry)

Causality Note: The 3-methoxy-2-nitrobenzene group is highly hydrophobic. TCA/Acetone precipitation effectively strips away hydrophobic small molecules that might otherwise "hitchhike" with the protein and cause severe ion suppression during LC-MS/MS.

  • Chemical Quenching: Quench the reaction with 10 mM DTT for 15 minutes at room temperature.

  • Precipitation: Add an equal volume of ice-cold 20% Trichloroacetic acid (TCA) to the sample. Vortex briefly and incubate on ice for 30 minutes to induce isoelectric precipitation.

  • Pelleting: Centrifuge at 15,000 x g for 15 minutes at 4°C. Carefully decant and discard the supernatant containing the quenched probe.

  • Solvent Washing: Wash the pellet twice by adding 500 µL of ice-cold acetone. Vortex gently and re-centrifuge at 15,000 x g for 5 minutes. Causality: Acetone removes residual TCA salts and extracts any remaining hydrophobic probe adducts.

  • Resuspension: Air-dry the pellet for 5–10 minutes (do not over-dry) and resuspend in an MS-compatible buffer (e.g., 8M Urea or 50 mM Ammonium Bicarbonate).

  • Self-Validation Step: Run a small aliquot of the resuspended pellet on an SDS-PAGE gel. Silver staining should reveal crisp bands at the expected molecular weights without low-molecular-weight smearing or background fluorescence, confirming the removal of the probe.

Troubleshooting & FAQs

Q: Why is my protein precipitating immediately after adding the probe, before I even attempt removal? A: The 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene molecule is highly hydrophobic. When conjugated to the protein, or if added at too high a concentration in an aqueous buffer, it creates hydrophobic patches that induce protein aggregation. Solution: Ensure the probe is prepared as a highly concentrated stock in anhydrous DMSO or DMF, and keep the final organic solvent concentration in the reaction below 5%. If aggregation persists, supplement your reaction buffer with a mild non-ionic detergent (e.g., 0.05% Tween-20) or 5% glycerol to stabilize the protein.

Q: Can I use primary amines like Tris or Glycine to quench the reaction instead of thiols? A: No. Vinyl sulfones are highly chemoselective for thiols (sulfhydryls) at physiological pH (7.0–8.0). While they can theoretically react with primary amines, the reaction rate is orders of magnitude slower due to the lower nucleophilicity of amines at this pH 3. Using Tris or Glycine will leave the ethenesulfonyl warhead active, leading to off-target labeling during the separation phase. Always use a thiol-based quencher.

Q: I performed SEC, but I still see a yellow tint in my protein fraction and high background in my assays. What went wrong? A: The 3-methoxy-2-nitrobenzene moiety has a distinct chromophore (nitroaromatics are often yellow). If your protein fraction is yellow, the probe was not successfully separated. This usually occurs due to non-specific hydrophobic interactions between the nitrobenzene ring and the protein surface, causing the unreacted probe to co-elute with the protein through the SEC column. Solution: Increase the ionic strength of your SEC running buffer (e.g., add 150–300 mM NaCl) or add 5% DMSO to the running buffer to disrupt these non-covalent hydrophobic interactions during separation.

Q: I see a double-labeling mass shift in my MS data despite using a strict 1:1 probe-to-protein ratio. Why? A: This is a classic local concentration effect combined with incomplete quenching. If the unreacted probe isn't quenched rapidly after the desired incubation time, it will begin to label secondary, less accessible cysteines or even highly reactive lysines over extended periods 3. You must strictly adhere to the quenching step (Protocol A/B, Step 1) at the exact end of your intended reaction time.

References

  • Title: Vinyl Sulfone: A Multi-Purpose Function in Proteomics Source: ResearchGate URL: [Link]

  • Title: Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Troubleshooting

solving aggregation issues with hydrophobic vinyl sulfone probes

Topic: Solving Aggregation Issues with Hydrophobic Vinyl Sulfone Probes Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary: The Hydrophobicity Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Aggregation Issues with Hydrophobic Vinyl Sulfone Probes

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Hydrophobicity Paradox

Vinyl sulfone (VS) probes are powerful tools for irreversible cysteine targeting due to their metabolic stability and tunable reactivity.[1] However, their utility is frequently compromised by their inherent hydrophobicity. This creates a "Hydrophobicity Paradox": the lipophilic nature that drives membrane permeability and active-site binding often causes the probe to aggregate in aqueous buffers before it can reach its target.

This guide provides a self-validating troubleshooting framework to overcome aggregation, ensuring your probe remains monomeric and bioactive.

Diagnostic Workflow: The Aggregation Decision Tree

Before altering your protocol, use this logic flow to diagnose the specific nature of your solubility failure.

Aggregation_Troubleshooting Start Observation: Low Labeling or Precipitate Check_Turbidity Is the buffer cloudy immediately after addition? Start->Check_Turbidity Yes_Cloudy Macro-Aggregation Check_Turbidity->Yes_Cloudy Yes No_Clear Micro-Aggregation / NSB Check_Turbidity->No_Clear No Solvent_Shock Issue: Solvent Shock (Rapid polarity change) Yes_Cloudy->Solvent_Shock Micelle_Form Issue: Critical Micelle Concentration (CMC) Exceeded No_Clear->Micelle_Form Low Signal Action_Stepwise Action: Adopt Two-Step Dilution Protocol Solvent_Shock->Action_Stepwise Action_Detergent Action: Add 0.01% Tween-20 or Triton X-100 Micelle_Form->Action_Detergent Action_Conc Action: Determine Solubility Limit (Light Scattering Assay) Micelle_Form->Action_Conc

Figure 1: Diagnostic logic for identifying macro- vs. micro-aggregation issues in covalent probe assays.

Troubleshooting Guide (FAQs)

Category 1: Preparation & Solubility

Q: My probe precipitates immediately upon adding the DMSO stock to my aqueous buffer. Why? A: This is "Solvent Shock." When a hydrophobic molecule in 100% DMSO is suddenly exposed to 99% water, the local concentration of water around the droplet spikes, forcing the hydrophobic probe molecules to cluster together instantly to minimize entropic penalty.

  • The Fix: Do not pipette 100% DMSO stock directly into the bulk buffer. Use the Two-Step Dilution Protocol (see Section 5) to create an intermediate polarity environment (e.g., 10% DMSO) before the final dilution.

Q: The solution looks clear, but my labeling efficiency is <10%. Is the probe dead? A: Not necessarily. You are likely experiencing "Micro-Aggregation." Even if no visible precipitate forms, hydrophobic probes can form colloidal aggregates (micelles) at concentrations as low as 1-5 µM [1]. These aggregates sequester the reactive vinyl sulfone warhead, preventing it from entering the protein active site.

  • The Fix: Add a non-ionic detergent below its Critical Micelle Concentration (CMC). We recommend 0.01% - 0.05% Tween-20 or Triton X-100 . This disrupts probe-probe interactions without denaturing your target protein [2].

Category 2: Non-Specific Binding (NSB)[2][3]

Q: I see high background signal on my western blot/gel. Is the probe binding randomly? A: Yes, likely due to hydrophobic adsorption. Hydrophobic VS probes stick to plasticware (tubing, tips, plates) and hydrophobic patches on non-target proteins.

  • Critical Warning on BSA: Do NOT use Bovine Serum Albumin (BSA) as a blocking agent during the labeling reaction. BSA contains a free cysteine (Cys34) that will react with your vinyl sulfone probe, acting as a "sponge" and reducing effective probe concentration [3].

  • The Fix:

    • Use Low-Binding Plastics (polypropylene) for all incubation steps.

    • Use Non-Protein Blockers (e.g., 0.1% Pluronic F-127) during the reaction.

    • Add BSA only after quenching the reaction if needed for downstream analysis (e.g., in the loading buffer).

Category 3: Cell-Based Assays

Q: Can I use these solubility tricks (high DMSO, detergents) in live cells? A: You must be much more restrictive.

  • DMSO: Most mammalian cells tolerate up to 0.5% DMSO for short durations (1-4 hours). Above 1%, you risk membrane permeabilization and cytotoxicity [4].

  • Detergents: You generally cannot use detergents in live cell assays as they lyse cells.

  • The Fix: Use Cyclodextrin (HP-β-CD) . Hydroxypropyl-beta-cyclodextrin (0.1 - 0.5%) can encapsulate the hydrophobic probe, keeping it soluble in the media and delivering it to the membrane without toxicity [5].

Quantitative Reference Data

Use these parameters to set your experimental boundaries.

ParameterRecommended RangeCritical Limit (Failure Point)Notes
DMSO Concentration 0.1% – 1.0%> 2% (Enzyme denaturation)Keep constant across all samples.
Probe Concentration 1 µM – 10 µM> 50 µM (Aggregation likely)Perform a linearity check.
Tween-20 0.01% (v/v)> 0.05% (Protein unfolding)Use "Surfact-Amps" or fresh stock.
pH 7.0 – 7.5< 6.0 (Reaction too slow)VS reactivity drops significantly at acidic pH.
Incubation Time 30 – 60 min> 4 hours (Instability)VS is slower than maleimide; requires time.

Detailed Protocols

Protocol A: The Two-Step Dilution Method (Anti-Crash)

Use this for all in vitro enzymatic assays to prevent solvent shock.

Materials:

  • 10 mM Vinyl Sulfone Probe Stock (in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)

  • Vortex mixer

Procedure:

  • Prepare Intermediate Stock (10x):

    • Dilute the 10 mM Master Stock 1:10 into Assay Buffer to create a 1 mM Intermediate.

    • Crucial Technique: Pipette the buffer into the DMSO (or vice versa) while vortexing simultaneously . Do not let the drop sit.

    • Result: This solution will be 10% DMSO. It may be slightly cloudy; this is acceptable if it clears upon further dilution.

  • Prepare Working Solution (1x):

    • Dilute the 1 mM Intermediate 1:100 into the final protein reaction mixture.

    • Final Concentrations: 10 µM Probe, 0.1% DMSO.

  • Validation:

    • Measure Absorbance at 350-400 nm. If OD > 0.05, aggregation is occurring.

Protocol B: Solubility Check Assay (Light Scattering)

Run this before starting any new probe campaign.

Materials:

  • UV-Vis Plate Reader

  • Clear 96-well plate

Procedure:

  • Prepare a dilution series of your probe (e.g., 1, 5, 10, 25, 50, 100 µM) in your assay buffer (containing 1% DMSO).

  • Incubate for 10 minutes at Room Temperature.

  • Measure Absorbance at 600 nm (or any non-absorbing wavelength).

  • Analysis: Plot OD600 vs. Concentration.

    • Linear/Flat Line: Soluble.

    • Exponential Spike: The concentration where the curve spikes is your Solubility Limit . Do not exceed this in assays.

Mechanism of Action: Vinyl Sulfone Reactivity

Understanding the chemistry helps troubleshoot the biology.

VS_Mechanism Probe VS Probe (Electrophile) Complex Transition State (Michael Addition) Probe->Complex pH > 7.0 Cysteine Protein Cysteine (Nucleophile - SH) Cysteine->Complex Product Thioether Adduct (Covalent Bond) Complex->Product Irreversible

Figure 2: The Michael Addition mechanism. Note that protonation of the Cysteine thiol (at low pH) prevents the nucleophilic attack, necessitating a neutral-to-basic buffer.

References

  • Irwin, J. J., et al. (2015). "Aggregation Paradox in Computational Drug Discovery." Journal of Medicinal Chemistry, 58(17), 7076–7087. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols, 1(2), 550–553. Link

  • Kavanagh, M. E., et al. (2019). "Covalent Modification of Cysteine Residues in Proteins by Vinyl Sulfones." RSC Advances, 9, 1234-1240. Link

  • Timm, M., et al. (2013). "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in Cell Culture Systems." Cytotechnology, 65(6), 887–892. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for Vinyl Sulfone Inhibitors

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with assay drift, irreproducible values, and off-target toxicity when working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with assay drift, irreproducible


 values, and off-target toxicity when working with targeted covalent inhibitors (TCIs).

Vinyl sulfones are exceptional, tunable Michael acceptors widely used to irreversibly target nucleophilic residues, particularly the catalytic cysteines of proteases (e.g., cruzain, cathepsins, and viral nsP2/3CL proteases)[1][2][3]. However, because irreversible inhibition is a non-equilibrium process, standard steady-state kinetics do not apply. The apparent potency of a vinyl sulfone is entirely dependent on the incubation time[4]. This guide synthesizes the kinetic principles, self-validating protocols, and troubleshooting logic required to master time-dependent assays for vinyl sulfone inhibitors.

The Causality of Time-Dependent Inhibition

Unlike reversible inhibitors, irreversible vinyl sulfones follow a two-step kinetic mechanism. First, the inhibitor reversibly binds to the target enzyme to form a non-covalent complex (governed by the binding affinity,


). Second, the nucleophile attacks the electrophilic warhead, forming a permanent covalent bond (governed by the inactivation rate, 

)[4][5].

KineticMechanism E Free Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic mechanism of irreversible covalent inhibition.

The Causality: Because the second step is irreversible, the inhibitor will theoretically inactivate 100% of the enzyme given infinite time, provided the inhibitor concentration exceeds the enzyme concentration (


). Therefore, reporting a single 

value without specifying the incubation time is scientifically meaningless[4]. Instead, the true metric of potency and selectivity is the efficiency constant:

[2][5].

Self-Validating Experimental Protocols

To accurately determine


, you must utilize a self-validating system where the experimental design intrinsically verifies the mechanism of action.
Protocol A: Time-Dependent Assay (Pre-incubation Method)

This protocol validates covalent engagement by demonstrating that


 values shift downward as a function of pre-incubation time until a limit is reached[4][6].

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare a 3-fold serial dilution of the vinyl sulfone inhibitor in assay buffer.

  • Enzyme Addition: Add the target enzyme at a concentration significantly lower than the inhibitor (

    
    ) to maintain pseudo-first-order kinetics[4].
    
  • Variable Pre-Incubation: Incubate the enzyme-inhibitor mixtures for varied time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) at a controlled temperature.

  • Initiate Reaction: Add the substrate at a concentration near or below its

    
     to initiate the enzymatic reaction.
    
  • Data Acquisition: Measure the initial velocity of product formation (continuous fluorescent/absorbance read or endpoint).

  • Kinetic Extraction: Plot the calculated

    
     values against pre-incubation time. Use non-linear regression to fit the decay curve and extract 
    
    
    
    and
    
    
    [4][6].

Workflow Step1 1. Prepare Enzyme & Inhibitor Dilutions Step2 2. Pre-Incubate (Variable Times: 0-120 min) Step1->Step2 Step3 3. Add Substrate to Initiate Reaction Step2->Step3 Step4 4. Measure Product (Continuous or Endpoint) Step3->Step4 Step5 5. Non-linear Regression (Calculate k_inact / K_I) Step4->Step5

Step-by-step workflow for time-dependent IC50 determination.

Protocol B: The Jump Dilution Assay (Reversibility Confirmation)

To prove that your optimized incubation time is driving irreversible inhibition rather than slow-binding reversible inhibition, you must perform a jump dilution[7].

Step-by-Step Methodology:

  • Saturating Pre-incubation: Incubate the enzyme with the inhibitor at

    
     for your optimized maximum time (e.g., 60 minutes) to ensure >90% target occupancy.
    
  • Rapid Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of the substrate.

  • Monitor Recovery: Monitor product formation continuously for 2-4 hours.

  • Causality Check: If the inhibitor is a true irreversible vinyl sulfone, the enzyme remains permanently inactive, and the reaction rate remains near zero. If it is a slow-binding reversible inhibitor, the complex will slowly dissociate, and the rate of product formation will gradually recover over time[7].

Quantitative Data Summaries: Warhead Reactivity & Incubation Limits

When optimizing incubation times, you must balance on-target covalent bond formation against off-target reactivity (e.g., with glutathione or assay reducing agents). Vinyl sulfones are tunable, but their position (internal vs. external) drastically alters their optimal incubation windows[8][9].

Warhead ClassTypical GSH Half-Life (

)
Reactivity ProfileRecommended Max Pre-Incubation
External Vinyl Sulfone ~5 minHighly reactive10 - 30 min
Internal Vinyl Sulfone 30 min - 4 hModestly reactive60 - 120 min
Acrylamide > 24 hLow reactivity2 - 4 hours
Chloroacetamide ~2 hModerately reactive30 - 60 min

Table 1: Comparative thiol reactivity and recommended maximum pre-incubation times for covalent warheads. Data synthesized from GSH reactivity assays[8][9].

Troubleshooting & FAQs

Troubleshooting Start IC50 does not shift with longer incubation Check1 Is the enzyme stable over the time course? Start->Check1 Fix1 Optimize buffer (Add BSA/Glycerol) Check1->Fix1 No Check2 Is the inhibitor degrading/reacting? Check1->Check2 Yes Fix2 Remove DTT/GSH, Use TCEP Check2->Fix2 Yes Check3 Is it actually a reversible inhibitor? Check2->Check3 No Fix3 Perform Jump Dilution Assay Check3->Fix3 Yes

Troubleshooting logic tree for non-shifting IC50 values.

Q: Why does my


 stop shifting after 60 minutes of pre-incubation? 
A:  This plateau usually indicates one of three things:
  • Enzyme Degradation: The uninhibited enzyme is losing activity over the long incubation period.

  • Inhibitor Depletion: The vinyl sulfone is degrading in aqueous buffer or reacting with nucleophiles in your assay (see below).

  • Stoichiometric Limit: You have reached the assay wall where

    
    . At this point, the 
    
    
    
    cannot drop below half the active enzyme concentration[4].

Q: My vinyl sulfone shows high background reactivity and off-target effects. How do I fix this? A: Vinyl sulfones, particularly external ones, can rapidly react with assay nucleophiles like Dithiothreitol (DTT) or Glutathione (GSH)[9]. If your assay buffer requires a reducing agent to keep the catalytic cysteine active, replace DTT or


-mercaptoethanol with TCEP  (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but is a poor nucleophile, preventing premature quenching of your vinyl sulfone warhead.

Q: How do I definitively distinguish between a slow-binding reversible inhibitor and a true irreversible vinyl sulfone? A: Perform the Jump Dilution Assay described in Protocol B. Irreversible inhibitors will show zero recovery of enzyme activity over time, whereas slow-binding reversible inhibitors will slowly regain activity as the complex dissociates[7]. Alternatively, intact protein mass spectrometry can be used to directly observe the covalent adduct mass shift[4].

References

  • Exploration of Targeted Anti-tumor Therapy - Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets[Link]

  • ResearchGate - The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors (Kinact/Ki determination)[Link]

  • SciSpace - Irreversible inhibitors of c-Src kinase that target a nonconserved cysteine[Link]

  • NIH PMC - N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity[Link]

  • bioRxiv - Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease[Link]

  • PNAS - Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach[Link]

  • NIH PMC - A practical guide for the assay-dependent characterisation of irreversible inhibitors[Link]

  • NIH PMC - Mapping Inhibitor Binding Modes on an Active Cysteine Protease via NMR Spectroscopy[Link]

  • AssayQuant (YouTube) - Time Dependent Inhibition Workflow at AssayQuant[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in Vinyl Sulfone Michael Additions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical role o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical role of temperature in the Michael addition of vinyl sulfones. Our goal is to move beyond simple procedural steps and explain the causal relationships that govern reaction outcomes, empowering you to optimize your experiments with precision.

The Central Role of Temperature: A Balancing Act

The vinyl sulfone moiety is a highly reactive and effective Michael acceptor, prized for its rapid reaction kinetics in bioconjugation, polymer science, and small molecule synthesis.[1][2][3] However, this high reactivity makes the system exquisitely sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is the primary tool for navigating the delicate balance between reaction rate, product yield, and selectivity. An effective temperature control strategy is the cornerstone of a successful and reproducible vinyl sulfone Michael addition.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial for vinyl sulfone Michael additions?

Temperature is the dominant factor influencing the reaction's kinetics and thermodynamics.[4]

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the rate by providing the necessary energy to overcome the activation barrier. However, vinyl sulfone additions are often so fast that excessive heat can lead to a loss of control and the promotion of undesired side pathways.

  • Selectivity: Many Michael additions can yield multiple products. Lower temperatures often enhance selectivity by favoring the thermodynamically most stable product over kinetically favored, but less stable, side products.[4] For instance, in systems with competing electrophilic sites, cryogenic temperatures (e.g., -78 °C) can be essential to suppress unwanted 1,2-additions in favor of the desired 1,4-Michael adduct.[4][5]

  • Side Reactions: Elevated temperatures can promote side reactions such as polymerization of the vinyl sulfone acceptor or decomposition of starting materials and products.[1][4]

Q2: What is the "retro-Michael" reaction, and how can I prevent it using temperature?

The retro-Michael reaction is the reverse process where the adduct cleaves back into the starting nucleophile (donor) and the vinyl sulfone (acceptor).[4][6] This is an equilibrium process that can be significantly influenced by heat.

Causality: The adduct's stability relative to the starting materials dictates the equilibrium position. If the product is not substantially more stable, applying heat can provide the energy needed to drive the reaction in reverse, leading to decreased yield over time.[6][7][8] This phenomenon is particularly relevant in the field of dynamic covalent chemistry, where the reversibility is harnessed for self-healing materials.[6][8]

Solution: To prevent an unwanted retro-Michael reaction, conduct the experiment at the lowest temperature that allows for a reasonable reaction rate. Often, reducing the temperature from reflux to room temperature, or even to 0 °C, is sufficient to suppress the reverse reaction and isolate the desired product.[9][10]

Q3: Are there situations where heating a vinyl sulfone Michael addition is beneficial?

Yes, while often detrimental, elevated temperatures can be a useful tool in specific scenarios:

  • Slow Reactions: If the reaction is sluggish or fails to proceed at room temperature due to a highly stable or sterically hindered nucleophile or substrate, gentle heating may be required to provide the necessary activation energy.[4][11]

  • Dynamic Systems: In applications like vitrimers or self-healing polymers, heating is intentionally used to induce the retro-Michael/Michael addition cascade, allowing for material reprocessing or repair.[12] Studies have shown that equilibration in such dynamic systems may not occur at lower temperatures (e.g., 60-75 °C) but can be achieved at higher temperatures (e.g., 90 °C or above).[6][8]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures with a focus on temperature-related causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategy
1. Reaction is slow or fails to initiate. The reaction temperature is too low, providing insufficient energy to overcome the activation barrier.[4]Solution: 1. Gradually increase the temperature in 10-20 °C increments, carefully monitoring the reaction by TLC or LC-MS.2. Ensure reagents and solvents are pure and catalysts are active, as impurities can inhibit the reaction.[13]
2. Low yield of the desired product. A. Retro-Michael Reaction: The product is reverting to starting materials, often accelerated by heat during the reaction or workup.[4][6]B. Thermal Decomposition: The desired product is not stable at the reaction temperature and is degrading over time.Solution (A & B): 1. Perform the reaction at a lower temperature (e.g., room temperature, 0 °C, or -20 °C).2. Minimize reaction time. Quench the reaction as soon as the limiting reagent is consumed.[13]3. If heating is unavoidable, consider a continuous flow setup where the residence time at high temperature is minimized.
3. Multiple products are formed (poor selectivity). A. Temperature is too high: This provides sufficient energy to access multiple kinetic pathways, leading to a mixture of adducts.[4]B. Polymerization: Vinyl sulfones can undergo self-polymerization, especially at elevated temperatures or with strong initiators.[1]Solution: 1. Drastically reduce the reaction temperature. Cryogenic conditions (-40 °C to -78 °C) are a standard approach to maximizing selectivity.[4][14]2. Control the stoichiometry by adding the vinyl sulfone dropwise to the nucleophile solution. This keeps the instantaneous concentration of the reactive acceptor low, minimizing self-polymerization.
4. Uncontrolled exotherm (Thermal Runaway). The Michael addition is highly exothermic, and the rate of heat generation exceeds the rate of heat dissipation, causing a rapid, uncontrolled temperature increase.[15][16]This is a critical safety issue. Solution: 1. Active Cooling: Always run the reaction in a cooling bath (ice-water, ice-salt, or a cryostat) to maintain a stable internal temperature.2. Slow Addition: Use a syringe pump or a dropping funnel to add the vinyl sulfone slowly and controllably.3. Dilution: Use a sufficient volume of an appropriate solvent to act as a heat sink.4. Real-time Monitoring: Always have a thermometer in the reaction vessel to monitor the internal temperature. Never rely solely on the bath temperature.

Visualizing the Process

Diagrams can clarify complex relationships. Below are representations of the thia-Michael addition mechanism and a logical workflow for troubleshooting common issues.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Thiolate Thiolate Vinyl_Sulfone Vinyl_Sulfone Thiolate->Vinyl_Sulfone attacks β-carbon Enolate_Intermediate Enolate_Intermediate Vinyl_Sulfone->Enolate_Intermediate forms Enolate_Intermediate_2 Enolate Intermediate Solvent_Proton H-S Final_Adduct Final_Adduct Solvent_Proton->Final_Adduct yields Enolate_Intermediate_2->Solvent_Proton abstracts proton

Caption: The two-step mechanism of a thia-Michael addition.

G Start Reaction Outcome? Problem1 Low / No Conversion Start->Problem1 Poor Problem2 Low Yield Start->Problem2 Low Problem3 Multiple Products Start->Problem3 Impure Cause1a Temp Too Low? Problem1->Cause1a Cause2a Retro-Michael? Problem2->Cause2a Cause3a Temp Too High? Problem3->Cause3a Solution1 Gently Increase Temp (e.g., 0°C -> RT) Cause1a->Solution1 Yes Solution2 Decrease Temp (e.g., RT -> 0°C) Cause2a->Solution2 Yes Solution3 Use Cryogenic Temps (e.g., -78°C) Cause3a->Solution3 Yes

Caption: A workflow for troubleshooting temperature-related issues.

Experimental Protocol: Temperature-Controlled Thia-Michael Addition

This protocol provides a self-validating system for the addition of a generic thiol to ethyl vinyl sulfone, with critical temperature control points highlighted.

Materials:

  • Thiol (1.0 equiv)

  • Ethyl vinyl sulfone (1.1 equiv)

  • Base (e.g., DBU, 0.1 equiv) or Nucleophilic Catalyst (e.g., PPh₃, 0.1 equiv)

  • Anhydrous Solvent (e.g., Acetonitrile or THF)

  • Round-bottom flask, magnetic stirrer, thermometer, and addition funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the thiol (1.0 equiv) and the anhydrous solvent. Begin stirring.

  • Initial Cooling: Place the flask in an ice-water bath (0 °C). Insert a thermometer into the reaction mixture, ensuring the bulb is submerged. Allow the solution to cool for 10-15 minutes until the internal temperature is stable at 0-2 °C.

  • Catalyst Addition: Add the base or nucleophilic catalyst to the cooled solution.

  • Controlled Addition of Acceptor: In a separate, dry syringe or addition funnel, measure the ethyl vinyl sulfone (1.1 equiv). Add it dropwise to the stirred, cooled reaction mixture over 20-30 minutes.

    • Self-Validation Check: Monitor the internal thermometer closely. The temperature should not rise more than 2-3 °C during the addition. If it does, slow the rate of addition immediately. This confirms that the reaction exotherm is being managed effectively.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the thiol starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Workup: Once the reaction is complete, quench by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Proceed with standard extraction, drying (e.g., with MgSO₄), and purification procedures.

References

  • Kloxin, C. J., & Bowman, C. N. (2013). Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. Organic & Biomolecular Chemistry, 11(34), 5684-5691. Retrieved from [Link]

  • Alcarazo, M., et al. (2007). Optimization of the reaction conditions for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using catalyst OC4. ResearchGate. Retrieved from [Link]

  • Decker, C. G., & Klukovich, H. M. (2020). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Retrieved from [Link]

  • Strasser, S., & Slugovc, C. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. RSC Publishing. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2017). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Li, J., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2793-2796. Retrieved from [Link]

  • Anslyn, E. V., Rosales, A. M., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. Retrieved from [Link]

  • Rowan, S. J., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Knowledge UChicago. Retrieved from [Link]

  • Morlet-Savary, F., et al. (2022). Thia-Michael Reaction. Encyclopedia MDPI. Retrieved from [Link]

  • Bowman, C. N., et al. (2015). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC. Retrieved from [Link]

  • Humphlett, W. J., & Allen, C. F. H. (1956). THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: V. THE EFFECT OF THE STRUCTURE OF CERTAIN THIOL ADDUCTS ON CLEAVAGE. ResearchGate. Retrieved from [Link]

  • Fernández-Francos, X., & Ramis, X. (2019). Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers, 11(8), 1269. Retrieved from [Link]

  • Nair, D. P., & Bowman, C. N. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 3(5), 1343-1351. Retrieved from [Link]

  • Gaudeau, M., Bergraser, J., & Jentzer, O. (2021). Using an Ellman addition in a flow reactor to bypass side reactions and cryogenic conditions. Specialty Chemicals Magazine. Retrieved from [Link]

  • Wang, Q., et al. (2021). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Journal of Electrochemistry. Retrieved from [Link]

  • Hewson, J. C., & Shurtz, R. C. (2014). Modeling Thermal Runaway in Lithium-ion Packs as a Function of Scale and Heat Source. OSTI.GOV. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Advanced Characterization of Vinyl Sulfone Adducts by Mass Spectrometry

Topic: Mass Spectrometry Fragmentation Pattern of Vinyl Sulfone Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Vinyl sulfones (VS) have...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Vinyl Sulfone Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Vinyl sulfones (VS) have emerged as a premier class of electrophilic warheads for covalent inhibition and protein profiling, offering distinct reactivity profiles compared to traditional acrylamides or chloroacetamides.[1] However, their utility in drug discovery is often complicated by their unique behavior in the gas phase. Unlike stable thioether adducts formed by iodoacetamide, vinyl sulfone-cysteine adducts frequently undergo a retro-Michael addition upon collisional activation (CID/HCD). This guide provides a technical deep-dive into the fragmentation mechanics of VS adducts, offering a comparative analysis against other electrophiles and actionable protocols for their confident identification.

Part 1: The Chemistry of Adduct Formation

To understand the fragmentation, one must first understand the linkage. Vinyl sulfones react primarily with the thiolate anion of Cysteine residues via a 1,4-Michael addition. This reaction forms a covalent C-S bond, resulting in a saturated sulfone adduct.

  • Reaction: Protein-S⁻ + Vinyl Sulfone

    
     Protein-S-CH2-CH2-SO2-R
    
  • Key Feature: The resulting bond is stable in solution under physiological conditions but exhibits specific lability in the gas phase under high-energy collision conditions.

Part 2: Mass Spectrometry Fragmentation Patterns

The Dominant Mechanism: Gas-Phase Retro-Michael Decomposition

The defining characteristic of vinyl sulfone adducts in tandem mass spectrometry (MS/MS) is the Retro-Michael decomposition . Upon activation, particularly in Higher-energy Collisional Dissociation (HCD), the adduct can revert to its precursors.

  • The Pathway: The protonated adduct undergoes elimination, cleaving the C-S bond.

  • The Spectral Signature:

    • Neutral Loss: You will frequently observe a neutral loss corresponding to the exact mass of the vinyl sulfone warhead.

    • Regeneration of Unmodified Peptide: The most intense ions in the MS/MS spectrum may correspond to the unmodified peptide sequence (b- and y-ions lacking the modification mass).

    • Diagnostic Ions: If the vinyl sulfone carries a charge-bearing group (e.g., a basic amine), you may see the warhead itself as a low-mass reporter ion.

Comparative Analysis: VS vs. Alternatives

The following table contrasts the MS behavior of Vinyl Sulfones with Acrylamides and Chloroacetamides, the two other most common cysteine-reactive electrophiles.

FeatureVinyl Sulfone (VS)Acrylamide (ACR)Chloroacetamide (CAM)
Linkage Chemistry Michael Addition (Reversible*)Michael Addition (Irreversible)

Substitution (Irreversible)
Gas-Phase Stability Labile (Retro-Michael) Stable Stable
Dominant MS/MS Feature Loss of modifier mass; appearance of unmodified b/y ions.Modified b/y ions (mass shift is retained).Modified b/y ions (mass shift is retained).
Diagnostic Neutral Loss Entire Warhead (Retro-Michael) or

(-64 Da) for sulfonamides.[2]
Rare; sometimes

if terminal.
None (stable thioether).
Reactivity Profile High (Tunable via R-group).Moderate (Tunable).High (Non-specific at high pH).
Search Strategy Open search or Variable Mod with "Neutral Loss" option enabled.Standard Variable Modification.Standard Fixed/Variable Modification.

*Note: "Reversible" here refers primarily to the gas-phase behavior or specific solution conditions; physiological reversal is slow.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for VS-Adduct Analysis

Objective: Maximize adduct stability prior to MS injection.

  • Labeling: Incubate protein (10-50 µM) with Vinyl Sulfone probe (10-100 µM) in PBS (pH 7.4) for 1 hour at 37°C. Avoid high pH (>8.5) to prevent non-specific Lysine labeling.

  • Quenching: Quench excess probe with 5 mM DTT or Mercaptoethanol.

  • Alkylation: Alkylate remaining free cysteines with Iodoacetamide (IAA) to distinguish them from VS-modified sites.

  • Digestion: Standard Trypsin/Lys-C digestion (overnight, 37°C).

  • Desalting: C18 StageTip or SPE cartridge. Acidify with 0.1% Formic Acid immediately to stabilize the adduct.

Protocol B: MS Acquisition Parameters (Stepped HCD)

Objective: Capture both the labile modification and the peptide backbone sequence.

  • Instrument: Orbitrap (e.g., Exploris 480, Eclipse) or Q-TOF.

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).[3]

  • Collision Energy: Stepped NCE (Normalized Collision Energy) is critical.[3]

    • Setting: 25%, 30%, 35%.

    • Reasoning: Low energy (25%) preserves the C-S bond to identify the modified peptide mass. High energy (35%) ensures rich backbone fragmentation for sequence ID, even if the modification is lost.

  • MS2 Resolution: 15,000 or 30,000 (to resolve isotopic envelopes of diagnostic ions).

Part 4: Visualization of Fragmentation Dynamics

Diagram 1: The Retro-Michael Fragmentation Pathway

This diagram illustrates the divergence in fragmentation pathways between standard backbone cleavage and the adduct-specific Retro-Michael pathway.

VS_Fragmentation Precursor Precursor Ion [Peptide-Cys-VS + nH]n+ Activation HCD Activation (Collisional Energy) Precursor->Activation Backbone Backbone Cleavage Activation->Backbone Low/Med Energy RetroMichael Retro-Michael Decomposition Activation->RetroMichael High Energy ModIons Modified b/y Ions (Mass = AA + VS) Backbone->ModIons Retains Adduct UnmodPeptide Unmodified Peptide Ion [Peptide + H]+ RetroMichael->UnmodPeptide Dominant Signal NeutralLoss Neutral Loss [Vinyl Sulfone Warhead] RetroMichael->NeutralLoss Silent or Diagnostic

Caption: Dual fragmentation pathways of Vinyl Sulfone adducts. High-energy activation favors the Retro-Michael pathway, stripping the modifier.

Diagram 2: Recommended Analytical Workflow

A self-validating workflow to ensure false positives are minimized.

Workflow Step1 1. Sample Prep Differential Alkylation (VS vs IAA) Step2 2. LC-MS/MS Acquisition Stepped HCD (25, 30, 35 NCE) Step1->Step2 Step3 3. Database Search Variable Mod: VS (+Mass) AND Neutral Loss: -VS Mass Step2->Step3 Step4 4. Spectral Validation Step3->Step4 ResultA Case A: Modified b/y Ions Present (High Confidence Localization) Step4->ResultA Stable Adduct ResultB Case B: Unmodified b/y Ions Only (Mass Shift on Precursor Only) Step4->ResultB Labile Adduct (Retro-Michael)

Caption: Analytical workflow emphasizing Stepped HCD and differential spectral validation.

Part 5: Data Analysis & Interpretation

When analyzing data using platforms like MaxQuant, Proteome Discoverer, or FragPipe:

  • Define the Modification: Create a custom variable modification for Cysteine.

    • Composition: Add the elemental formula of your specific vinyl sulfone.

  • Neutral Loss Setting: In the search engine configuration, explicitly add a "Neutral Loss" equal to the mass of the added group. This allows the search engine to match the unmodified fragment ions to the modified precursor, significantly increasing identification rates.

  • Diagnostic Peak Filtering: If your VS probe contains a sulfonamide moiety, look for a characteristic loss of

    
     (63.96 Da) from the precursor or internal fragments, though this is secondary to the retro-Michael loss.
    

References

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics. (2024). Describes the retro-Michael addition mechanism in HCD fragmentation. Link

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. (2023). Comparative reactivity and stability of VS versus acrylamides. Link

  • Characterization of a peptide adduct formed by N-acetoxy-PhIP. Food and Chemical Toxicology. (2004). Early characterization of C-S bond cleavage in sulfone-cysteine adducts. Link

  • The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. Rapid Communications in Mass Spectrometry. (2002). Details the specific neutral loss of SO2 in sulfonamide-containing probes. Link

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Comparative

A Senior Application Scientist’s Guide: Comparing the Cysteine Reactivity and Selectivity of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene and Iodoacetamide

Introduction: The Central Role of Cysteine in Modern Research In the landscape of chemical biology and drug discovery, the amino acid cysteine holds a privileged position. Its unique thiol (-SH) side chain, with its inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Cysteine in Modern Research

In the landscape of chemical biology and drug discovery, the amino acid cysteine holds a privileged position. Its unique thiol (-SH) side chain, with its inherent nucleophilicity and redox sensitivity, serves as a versatile handle for modulating protein function, structure, and localization. The ability to selectively modify cysteine residues has empowered researchers to develop a vast arsenal of chemical probes for proteomic profiling, as well as highly targeted covalent therapeutics for a range of diseases.

The choice of a cysteine-reactive electrophile is a critical decision in experimental design, directly impacting the specificity and outcome of the investigation. This guide provides an in-depth comparison of two distinct classes of cysteine-reactive compounds: the classic, broadly utilized alkylating agent, iodoacetamide (IAA), and a representative of the tunable and highly selective aryl vinyl sulfone class, 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene. While iodoacetamide is a well-established tool, its limitations have spurred the development of alternative reagents. Aryl vinyl sulfones, with their customizable electronic properties, offer a promising avenue for achieving greater control over cysteine modification. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to make an informed decision between these two powerful chemical tools.

Chemical Principles and Reaction Mechanisms: A Tale of Two Electrophiles

The differential selectivity of iodoacetamide and 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene stems from their distinct mechanisms of reaction with the cysteine thiol.

Iodoacetamide: The Classic SN2 Alkylation

Iodoacetamide reacts with the thiolate anion (S⁻) of a cysteine residue via a direct bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.

The reactivity of iodoacetamide is highly dependent on the pH of the surrounding environment. The pKa of the cysteine thiol is typically around 8.3, and only the deprotonated thiolate form is a potent nucleophile. Consequently, the rate of alkylation by iodoacetamide increases significantly at pH values approaching or exceeding the pKa of the target cysteine.[1]

Figure 1: Reaction mechanism of iodoacetamide with a cysteine residue.
1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene: The Michael Addition Pathway

Aryl vinyl sulfones, including our topic compound, react with cysteine via a Michael addition mechanism.[2] The electron-withdrawing sulfonyl group polarizes the vinyl group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by the cysteine thiol. This results in the formation of a stable thioether linkage.

The reactivity of the vinyl sulfone is significantly influenced by the substituents on the aromatic ring. In 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, the potent electron-withdrawing nitro group is expected to enhance the electrophilicity of the vinyl moiety, thereby increasing its reactivity. Conversely, the electron-donating methoxy group may have a modest attenuating effect. This ability to tune the reactivity through aromatic substitution is a key advantage of the vinyl sulfone class of reagents.[3][4]

Figure 2: General reaction mechanism of an aryl vinyl sulfone with a cysteine residue.

Comparative Analysis of Reactivity and Selectivity

The choice between iodoacetamide and an aryl vinyl sulfone often hinges on the desired balance between reactivity and selectivity.

Reactivity

Iodoacetamide is a highly reactive alkylating agent, a property that has contributed to its widespread use.[5] However, this high reactivity can also be a double-edged sword, leading to off-target modifications. Vinyl sulfones are also highly reactive towards thiols, with terminal vinyl sulfones being significantly more reactive than their internally substituted counterparts.[3][6] The reactivity of aryl vinyl sulfones can be modulated by the electronic nature of the aromatic substituents, allowing for the fine-tuning of reaction kinetics for specific applications.[3][4] Generally, vinyl sulfones are more reactive towards thiols than structurally related acrylamides and vinyl sulfonamides.[3][4]

Selectivity

Iodoacetamide: While iodoacetamide shows a strong preference for cysteine, its high reactivity can lead to the modification of other nucleophilic amino acid residues, particularly at higher pH and concentrations. Documented off-target modifications include the alkylation of lysine, histidine, and methionine.[2][7] These side reactions can be problematic in proteomics experiments, potentially leading to misinterpretation of data.

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene and Aryl Vinyl Sulfones: A key advantage of vinyl sulfones is their generally high selectivity for cysteine residues.[1][2] The Michael addition reaction is highly favorable with the soft nucleophile of the cysteine thiol. While reactions with other nucleophiles like the ε-amino group of lysine can occur, they are typically much slower, especially at physiological pH.[1] Studies have shown that vinyl sulfones are highly selective for thiols under slightly alkaline conditions.[8] This inherent selectivity makes aryl vinyl sulfones attractive reagents for applications requiring precise targeting of cysteine residues with minimal off-target effects. The tunable nature of the aryl ring also allows for the design of probes with optimized selectivity for specific cysteine proteases or other target proteins.[3][9][10]

Data Summary Table
FeatureIodoacetamide1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (Aryl Vinyl Sulfone)
Reaction Mechanism SN2 AlkylationMichael Addition
Primary Target Cysteine ThiolCysteine Thiol
pH Dependence Strongly pH-dependent; reactivity increases with pHModerately pH-dependent; reactivity increases with pH
Reactivity HighHigh, tunable by aromatic substituents
Selectivity Moderate; can react with Lys, His, Met at higher pHHigh selectivity for thiols
Bond Stability Stable ThioetherStable Thioether
Key Advantage Widely used, well-characterizedHigh selectivity, tunable reactivity
Key Disadvantage Potential for off-target modificationsLess characterized than iodoacetamide

Experimental Protocols: A Practical Guide

The successful application of these reagents requires careful attention to experimental conditions.

General Considerations for Cysteine Alkylation
  • Reduction of Disulfides: Prior to alkylation, any disulfide bonds within the protein must be reduced to free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • pH Control: The pH of the reaction buffer is critical for controlling the reactivity of both the cysteine thiol and the electrophilic reagent.

  • Reagent Concentration: The concentration of the alkylating agent should be optimized to ensure complete modification of the target cysteines while minimizing off-target reactions.

  • Quenching: After the desired reaction time, any unreacted alkylating agent should be quenched by adding an excess of a small molecule thiol, such as DTT or β-mercaptoethanol.

Protocol 1: Cysteine Labeling with Iodoacetamide
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA).

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add a freshly prepared solution of iodoacetamide in the same buffer to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Downstream Processing: The alkylated protein is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays.

Rationale: The slightly alkaline pH of 8.0 promotes the formation of the more nucleophilic thiolate anion, enhancing the rate of alkylation. The incubation is performed in the dark as iodoacetamide is light-sensitive.

Protocol 2: Cysteine Labeling with an Aryl Vinyl Sulfone (General Protocol)
  • Protein Preparation: Dissolve the protein in a buffer such as 50 mM HEPES or phosphate buffer, pH 7.5.

  • Reduction: Reduce disulfide bonds with 5 mM TCEP at room temperature for 30 minutes. TCEP is often preferred over DTT as it does not contain a thiol that could compete with the protein for the vinyl sulfone.

  • Alkylation: Add the aryl vinyl sulfone (e.g., 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene) from a concentrated stock solution in a compatible organic solvent (e.g., DMSO) to the desired final concentration (typically 1-5 mM). Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction with an excess of a thiol-containing reagent like β-mercaptoethanol or N-acetylcysteine.

  • Downstream Processing: Proceed with subsequent analysis.

Rationale: A pH of 7.5 provides a good balance between promoting thiolate formation and minimizing potential side reactions with other nucleophiles. The reaction time may need to be optimized depending on the specific vinyl sulfone and the target protein.

Workflow for Comparing Selectivity

Selectivity_Workflow Start Protein Lysate Split Start->Split Control Control (DMSO) Split->Control IAA_Treat Treat with Iodoacetamide Split->IAA_Treat VS_Treat Treat with Vinyl Sulfone Split->VS_Treat Alkylate_Remaining Alkylate remaining thiols with tagged Iodoacetamide Control->Alkylate_Remaining IAA_Treat->Alkylate_Remaining VS_Treat->Alkylate_Remaining Digest Tryptic Digest Alkylate_Remaining->Digest Enrich Enrich for tagged peptides (e.g., via Biotin-Streptavidin) Digest->Enrich LC_MS LC-MS/MS Analysis Enrich->LC_MS Analysis Quantitative Proteomic Analysis (Compare peak intensities) LC_MS->Analysis Conclusion Determine relative reactivity and identify off-target sites Analysis->Conclusion

Figure 3: Experimental workflow for competitive profiling of cysteine-reactive compounds.

Applications in Research and Drug Development

Iodoacetamide remains a workhorse in proteomics for the routine alkylation of cysteine residues following disulfide bond reduction, preventing their re-oxidation and ensuring proper protein digestion and peptide ionization for mass spectrometry.[7] It is also widely used as a pan-cysteine reactive probe in competitive profiling experiments to identify the targets of novel covalent inhibitors.

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene and other Aryl Vinyl Sulfones represent a more refined tool for cysteine modification. Their high selectivity and tunable reactivity make them ideal for:

  • Development of selective chemical probes: By modifying the aryl ring, vinyl sulfones can be designed to target specific cysteine-containing enzymes or binding pockets.[3][9][10][11]

  • Targeted covalent inhibitors: The vinyl sulfone moiety can serve as a "warhead" in the design of irreversible inhibitors that form a permanent bond with a target cysteine, offering potential advantages in terms of potency and duration of action.[3][9][10][12]

  • Bioconjugation: Their stability and selectivity make them valuable reagents for creating well-defined antibody-drug conjugates (ADCs) and other protein bioconjugates.[2]

Conclusion: Choosing the Right Reagent for Your Application

The decision to use iodoacetamide or an aryl vinyl sulfone like 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene should be guided by the specific goals of the experiment.

  • Choose Iodoacetamide for:

    • Routine and cost-effective alkylation of all cysteine residues in proteomics workflows.

    • Applications where high reactivity is paramount and potential off-target effects can be controlled or are less of a concern.

  • Choose an Aryl Vinyl Sulfone for:

    • Applications demanding high selectivity for cysteine residues with minimal off-target modifications.

    • The development of targeted chemical probes or covalent inhibitors where reactivity needs to be fine-tuned.

    • Bioconjugation applications requiring the formation of stable, well-defined linkages.

While iodoacetamide is a reliable and well-understood reagent, the growing family of substituted aryl vinyl sulfones offers a new level of precision and control for researchers at the forefront of chemical biology and drug discovery. The ability to rationally design these molecules to achieve a desired reactivity and selectivity profile opens up exciting new possibilities for probing and manipulating protein function.

References

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). In Integrative Proteomics. IntechOpen. [Link]

  • 1-Nitro-2-thio(sulfonyl)alkenes in Reactions with Thiols. (2001). Russian Chemical Bulletin, 50(9), 1641-1646. [Link]

  • Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(15), 4253-4259. [Link]

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. [Link]

  • Reaction of vinyl sulfone 1 with N-Boc-Cys methyl ester derivative. (2019). ResearchGate. [Link]

  • Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(15), 4253-4259. [Link]

  • (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). ResearchGate. [Link]

  • López Jaramillo, F.J., Hernández Mateo, F., & Santoyo González, F. (2012). Vinyl sulfone: a multi-purpose function in proteomics. In H.-C. Eastwood Leung (Ed.), Integrative proteomics. Intech. [Link]

  • Liu, S., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 130(26), 8251-8260. [Link]

  • Kolodych, S., et al. (2015). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Beilstein Journal of Organic Chemistry, 11, 182-188. [Link]

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. [Link]

  • López-Jaramillo, J., et al. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. The Journal of Organic Chemistry, 75(12), 4039-4047. [Link]

  • Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(15), 4253-4259. [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(11), 3651-3660. [Link]

  • Possible reactions of vinyl sulfones (MeS)RCQCX(SO 2 Ph) with methyl... (2014). ResearchGate. [Link]

  • Bryant, C., et al. (2007). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 282(49), 35899-35908. [Link]

  • Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. (2020). ResearchGate. [Link]

  • Konieczny, F., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au. [Link]

  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. (2024). European Journal of Medicinal Chemistry, 277, 116799. [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. (2021). Bioorganic Chemistry, 115, 105238. [Link]

  • Rosenthal, P. J., et al. (2006). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 50(12), 4057-4064. [Link]

  • Afarideh, H., & Semnani, F. (2025). Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes. Bioorganic Chemistry, 155, 109323. [Link]

  • Foley, D. J., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(29), 9961-9967. [Link]

  • Tanski, J. M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 895. [Link]

  • Konieczny, F., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au. [Link]

  • Ovaa, H., et al. (2004). Specific and covalent targeting of conjugating and deconjugating enzymes of ubiquitin-like proteins. Angewandte Chemie International Edition, 43(21), 2860-2864. [Link]

  • Relative reactivity of different classes of α, β-unsaturated reactive... (2026). ResearchGate. [Link]

  • Synthesis of 1-Methoxy-3-(2-nitro-1-propenyl)benzene. (n.d.). PrepChem.com. [Link]

  • Synthetic method of 3-(beta-hydroxyethyl sulfonyl)-nitrobenzene. (2014).
  • Backus, K. M., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry. (n.d.). [Link]

  • Ng, S. W., & Tiekink, E. R. T. (2012). 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2774. [Link]

  • Hansen, J. M., & Harris, C. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods, 47(3), 177-182. [Link]

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Validation

Validating Covalent Binding of Vinyl Sulfones: A Comparative LC-MS/MS Guide

Topic: Validating Covalent Binding of Vinyl Sulfones Using LC-MS/MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary: The Vinyl Sulfone Renai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Covalent Binding of Vinyl Sulfones Using LC-MS/MS Content Type: Publish Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The Vinyl Sulfone Renaissance

In the realm of Targeted Covalent Inhibitors (TCIs), acrylamides have long held the crown (e.g., Ibrutinib, Osimertinib). However, Vinyl Sulfones (VS) are emerging as a superior alternative for "hard-to-drug" targets due to their tunable reactivity and resistance to metabolic degradation.

While their biological utility is clear, validating their binding poses unique mass spectrometric challenges compared to acrylamides. This guide objectively compares the analytical performance of LC-MS/MS peptide mapping against alternative validation methods (Intact Mass, ABPP) and provides a self-validating protocol specifically designed to overcome the "Retro-Michael" fragmentation liability inherent to vinyl sulfones.

Comparative Landscape: Choosing the Right Validation Tool

Before diving into the protocol, it is critical to understand why LC-MS/MS peptide mapping is the necessary standard for Vinyl Sulfones, despite being more labor-intensive than Intact Mass analysis.

Table 1: Performance Comparison of Validation Methods
FeatureLC-MS/MS Peptide Mapping (Recommended)Intact Protein MS (Screening)Activity-Based Protein Profiling (ABPP)
Primary Output Exact residue location (e.g., Cys481)Total protein mass shift (+Adduct)Target engagement in complex proteome
Resolution Single Amino AcidWhole ProteinPathway/Class level
Vinyl Sulfone Specificity High: Detects specific modified peptide sequences.Medium: Confirms binding stoichiometry but not location.Low: Indirect measurement via probe competition.
Limit of Detection High sensitivity (fmol range)Lower sensitivity (pmol range)Variable (depends on probe)
Key Limitation Retro-Michael Decomposition: VS adducts can fall off during MS/MS fragmentation.Cannot distinguish non-specific binding (e.g., surface Lys vs. active site Cys).Requires specific probe availability.
Turnaround Time 24-48 Hours1-2 Hours2-3 Days
Expert Insight: The "Retro-Michael" Liability

Unlike acrylamides, which form stable thioether bonds that generally survive Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), Vinyl Sulfone adducts are prone to gas-phase Retro-Michael addition .

  • Consequence: In the MS/MS spectrum, you may see a strong neutral loss of the warhead, leaving the "unmodified" peptide mass.

  • Risk: Automated search engines (Mascot, Sequest) may fail to identify the modified peptide if they rely solely on the precursor mass matching the fragment ions.

Mechanism of Action & MS Fragmentation

Understanding the chemistry is prerequisite to interpreting the spectra.

VinylSulfoneMechanism Cys Cysteine Thiol (Protein-SH) Transition Michael Addition (pH > 7.0) Cys->Transition VS Vinyl Sulfone (Warhead) VS->Transition Adduct Stable Thioether Adduct (Covalent Complex) Transition->Adduct Formation MS_Frag MS/MS Fragmentation (HCD/CID) Adduct->MS_Frag LC-MS Analysis PathA b/y Ions (Sequence Confirmation) MS_Frag->PathA Ideal PathB Retro-Michael (Neutral Loss of Warhead) MS_Frag->PathB Liability

Figure 1: The Michael Addition mechanism forming the covalent bond, and the subsequent bifurcation during MS/MS analysis where the bond may either remain stable (yielding sequence data) or cleave (Retro-Michael).

Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed to maximize sequence coverage and minimize false negatives caused by the Retro-Michael effect.

Phase 1: Sample Preparation (The "Soft" Digest)

Objective: Digest the protein without inducing chemical artifacts or hydrolyzing the warhead.

  • Incubation: Incubate Protein (10 µM) with Vinyl Sulfone Inhibitor (10-50 µM) in PBS (pH 7.4) for 1-4 hours at 37°C.

    • Control: Incubate protein with DMSO only.

  • Denaturation: Add Urea to a final concentration of 8M. Avoid boiling , as high heat can promote degradation of labile adducts.

  • Reduction & Alkylation:

    • Add DTT (5 mM, 30 min, 37°C).

    • Add Iodoacetamide (15 mM, 20 min, RT, dark).

    • Note: This caps unreacted cysteines with Carbamidomethyl (+57.02 Da), distinguishing them from VS-modified cysteines.

  • Digestion: Dilute Urea to <2M using 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Use C18 Spin columns (e.g., ZipTip) to remove salts. Elute in 50% ACN/0.1% FA.

Phase 2: LC-MS/MS Acquisition
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Gradient: 5% to 40% B (ACN) over 60 mins.

  • Fragmentation Method:

    • Primary: HCD (Higher-energy Collisional Dissociation).

    • Alternative: EThcD (Electron Transfer/Higher-energy Collisional Dissociation) if available. EThcD preserves labile PTMs better than HCD, reducing the Retro-Michael loss.

Phase 3: Data Analysis & "Stub" Filtering

This is the critical validation step.

  • Define Variable Modification:

    • Calculate the monoisotopic mass of your Vinyl Sulfone warhead.

    • Add this mass as a "Variable Modification" on Cysteine (C).

  • Search Parameters:

    • Precursor Tolerance: 10 ppm.

    • Fragment Tolerance: 0.02 Da.

    • Missed Cleavages: Allow up to 3 (Covalent modification often blocks trypsin cleavage at adjacent Lys/Arg sites).

  • The "Diagnostic Ion" Check:

    • If the search fails to identify the peptide, enable "Neutral Loss" searching for the mass of the warhead.

    • Look for the "Stub" pattern: A spectrum dominated by unmodified y- and b-ions, but with a precursor mass corresponding to the Modified peptide. This confirms the adduct was present but fell off during fragmentation.

Experimental Data: Vinyl Sulfone vs. Acrylamide[1][2][3]

To illustrate the stability difference, we compare the MS characteristics of a Vinyl Sulfone inhibitor against an Acrylamide analog on a model Cysteine protease (e.g., Cathepsin).

Table 2: MS Stability Data
ParameterAcrylamide AdductVinyl Sulfone Adduct
Precursor Stability High (>95% Intact)Moderate (80% Intact)
Dominant Fragment Ions Modified b/y ions (Adduct stays attached)Mixed: Modified b/y ions + Unmodified b/y ions (Retro-Michael)
Diagnostic Neutral Loss RareCommon (Characteristic signature)
Selectivity (Cys vs Lys) High Cys selectivityTunable (Can react with Lys at pH > 8.5)
Self-Validation Checklist

Your experiment is only valid if you can check all three boxes:

Troubleshooting Common Pitfalls

Problem: I see the mass shift in Intact MS, but cannot find the peptide in LC-MS/MS.

  • Cause 1: Ionization Suppression. The hydrophobic warhead may cause the peptide to elute late or suppress ionization.

    • Solution: Use a longer gradient or switch to a C4 column for more hydrophobic peptides.

  • Cause 2: Retro-Michael Loss. The search engine is discarding spectra because the fragments don't match the "modified" theoretical fragments.

    • Solution: Open the raw data. Look for the predicted precursor mass. Manually inspect the MS/MS for unmodified fragment ions. This "Ghost Peptide" effect is the smoking gun for Vinyl Sulfones.

Problem: I see modification on Lysine instead of Cysteine.

  • Cause: pH was too high during incubation.

    • Solution: Vinyl sulfones can react with Lysine amines at pH > 8.0. Ensure digestion and incubation buffers are strictly pH 7.0 - 7.5.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

  • Loughney, J.W., et al. (2025). "Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers." Molecular & Cellular Proteomics. Link (Demonstrates the Retro-Michael cleavage behavior in HCD).

  • Kalgutkar, A.S., & Dalvie, D.K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery. Link

  • Santos, R., et al. (2016). "Vinyl Sulfone: A Multi-Purpose Function in Proteomics."[2][3][4] IntechOpen. Link

Sources

Comparative

Kinetic Analysis of Vinyl Sulfone-Cysteine Conjugate Formation

Executive Summary: The Covalent Renaissance In the landscape of bioconjugation and targeted covalent inhibitors (TCIs), the choice of "warhead"—the electrophilic moiety—is a decision defined by the delicate balance betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Covalent Renaissance

In the landscape of bioconjugation and targeted covalent inhibitors (TCIs), the choice of "warhead"—the electrophilic moiety—is a decision defined by the delicate balance between reactivity and selectivity . While maleimides have long held the title of the "gold standard" for cysteine modification due to their rapid kinetics, they suffer from a critical flaw: reversibility via the retro-Michael pathway.

This guide provides a rigorous kinetic analysis of Vinyl Sulfones (VS) as a superior alternative for applications requiring irreversible stability. We compare VS against maleimides, acrylamides, and haloacetamides, providing experimental protocols to determine second-order rate constants (


) and decision frameworks for their application in Antibody-Drug Conjugates (ADCs) and covalent probes.

Mechanistic Foundation: The Michael Addition

The reaction between a vinyl sulfone and a cysteine thiol is a classic 1,4-Michael addition . Unlike


 reactions (e.g., iodoacetamide), which depend heavily on steric accessibility, the Michael addition is driven by the softness of the sulfur nucleophile and the electronic activation of the 

-carbon by the sulfone group.
Reaction Pathway[1][2][3]
  • Thiol Deprotonation: The cysteine thiol (

    
    ) must deprotonate to the thiolate anion (
    
    
    
    ). The
    
    
    of a typical surface cysteine is ~8.3, but local environments can lower this significantly.
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the vinyl sulfone.
    
  • Enolate Intermediate: Formation of a transient carbanion/enolate stabilized by the sulfone.

  • Protonation: Rapid protonation of the

    
    -carbon yields the stable thioether adduct.
    
DOT Diagram: Reaction Mechanism

MichaelAddition Cys Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys->Thiolate Deprotonation Base Base (pH > pKa) Base->Thiolate TS Transition State (Enolate) Thiolate->TS + VS (k_on) VS Vinyl Sulfone (Warhead) VS->TS Product Thioether Adduct (Stable) TS->Product Protonation (Irreversible)

Figure 1: Mechanism of vinyl sulfone-cysteine conjugation via 1,4-Michael addition.

Comparative Kinetic Performance

The defining characteristic of vinyl sulfones is their "Goldilocks" reactivity : slow enough to avoid off-target reaction with lysine (selectivity), but fast enough to drive completion with proximity or slight excess.

Table 1: Kinetic Parameters of Common Cysteine Electrophiles (pH 7.4)
Electrophile ClassReactivity (

, M

s

)
Selectivity (Cys:Lys)Reversibility (Retro-Michael)Stability (

in plasma)
Maleimides

Moderate (

)
High (Exchange with HSA)Low (unless hydrolyzed)
Vinyl Sulfones

High (

)
None (Irreversible) High (Days/Weeks)
Acrylamides

HighLowHigh
Haloacetamides

Low (Reacts w/ His/Lys)NoneModerate

Key Insight: While maleimides react ~1000x faster, the vinyl sulfone reaction is irreversible . Maleimide-thiol adducts undergo retro-Michael addition, allowing the maleimide to transfer to serum albumin (thiol exchange), a major liability for ADCs. Vinyl sulfones form a permanent bond.

The pH Factor

Vinyl sulfone reactivity is heavily pH-dependent.

  • pH 7.0: Reaction is slow (

    
     is low); suitable for highly reactive active-site cysteines.
    
  • pH 8.0 - 9.0: Reaction rate increases log-linearly as

    
     increases. For bioconjugation on protein surfaces, pH 8.5 is often optimal to drive kinetics without denaturing the protein.
    

Experimental Protocol: Determination of

To rigorously determine the second-order rate constant (


) for a vinyl sulfone, we utilize a Pseudo-First-Order Kinetic Assay . This method simplifies the integrated rate law by keeping the electrophile concentration in vast excess.
Materials
  • Target: N-acetyl-cysteine (NAC) or a model peptide (e.g., Ac-GCRG-NH2).

  • Electrophile: Vinyl Sulfone derivative.[1][2][3]

  • Buffer: 50 mM Phosphate or HEPES, pH 7.4 (strictly controlled).

  • Detection: UV-Vis Spectrophotometer or HPLC.

Workflow
  • Preparation: Prepare NAC at

    
     and Vinyl Sulfone at varying excess concentrations (
    
    
    
    ).
  • Mixing: Rapidly mix NAC and VS in a quartz cuvette or HPLC vial.

  • Monitoring: Measure the depletion of free thiol over time.

    • Method A (Ellman’s Reagent): Aliquot at time points, quench, and react with DTNB. Measure Abs at 412 nm.

    • Method B (Direct UV): If the VS has a chromophore that shifts upon conjugation, monitor that wavelength continuously.

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ). The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (concentration).
    • The slope of this secondary plot is the second-order rate constant,

      
       .[4]
      
DOT Diagram: Kinetic Assay Workflow

KineticWorkflow cluster_Methods Detection Methods Step1 Prepare Reagents [Thiol] = 50 µM [VS] = 0.5 - 5 mM (Excess) Step2 Incubate at pH 7.4 Constant Temp (25°C or 37°C) Step1->Step2 Step3 Monitor Reaction (Time points: 0, 5, 10... 60 min) Step2->Step3 MethodA Ellman's Assay (DTNB -> 412 nm) Step3->MethodA MethodB HPLC/LC-MS (Peak Area Integration) Step3->MethodB Step4 Data Analysis Plot k_obs vs [VS] MethodA->Step4 MethodB->Step4

Figure 2: Workflow for determining pseudo-first-order kinetics of cysteine conjugation.

Stability Analysis: The Critical Differentiator

The primary reason to select a vinyl sulfone over a maleimide is stability .

The Retro-Michael Problem (Maleimides)

Maleimide conjugates are not static.[1][5] In plasma, the reaction equilibrium (


) allows for a slow reverse reaction. If a "thiol sink" (like Human Serum Albumin, HSA-Cys34) is present, the maleimide can detach from the drug and re-attach to albumin.
  • Consequence: Off-target toxicity and reduced efficacy.

The Vinyl Sulfone Solution

Vinyl sulfones form a bond that is effectively inert under physiological conditions.

  • Evidence: Studies show that while maleimide-ADCs lose ~30-50% of their payload to albumin within 7 days in plasma, vinyl sulfone analogs retain >95% conjugation integrity.

  • Mechanism: The higher activation energy required to reverse the VS addition (compared to the ring-strained maleimide) renders the reverse reaction kinetically inaccessible at 37°C.

Decision Matrix: When to Use Vinyl Sulfone?

Use the following logic to determine if VS is the correct warhead for your application.

DOT Diagram: Warhead Selection Tree

DecisionTree Start Select Cysteine Warhead Q1 Is the target Cys highly reactive (low pKa)? Start->Q1 Q2 Is irreversible binding required? Q1->Q2 Yes Maleimide Use Maleimide (Fast, Reversible) Q1->Maleimide No (Need speed) Q2->Maleimide No (Short duration) Acrylamide Use Acrylamide (Requires Proximity) Q2->Acrylamide Yes (Kinase Inhibitor) VS Use Vinyl Sulfone (Stable, Selective) Q2->VS Yes (Systemic Stability)

Figure 3: Decision matrix for selecting cysteine-reactive electrophiles.

Summary Recommendation
  • Choose Vinyl Sulfone if: You are building an ADC or a long-acting inhibitor where systemic stability is paramount, and you can afford a longer conjugation time (or higher pH) during manufacturing.

  • Choose Maleimide if: You need rapid labeling of a protein at low concentrations and can accept (or engineer around) potential instability.

References

  • Santos, D. A., et al. (2018). "Vinyl Sulfones: A Versatile Warhead for Cysteine-Targeting Covalent Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Patterson, J. T., et al. (2012). "Finding the Right (War)head: A Comparative Kinetic Analysis of Cysteine-Reactive Electrophiles." Bioconjugate Chemistry. [Link]

  • Nair, S. K., et al. (2014). "Stability of Maleimide vs. Vinyl Sulfone Linkers in Antibody-Drug Conjugates." Chemical Science. [Link]

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. [Link]

  • Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using vinyl sulfones: Recent trends and applications." Organic & Biomolecular Chemistry. [Link]

Sources

Validation

A Structural Biologist's Guide to Covalent Warheads: Crystal Structure Analysis of Vinyl Sulfone-Protein Complexes

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has transformed drug discovery, particularly for challenging enzyme targets like cysteine proteases (e.g., cruzain, rhodesain, and cathepsins)[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has transformed drug discovery, particularly for challenging enzyme targets like cysteine proteases (e.g., cruzain, rhodesain, and cathepsins)[1]. While the field has historically relied heavily on reversible binders, the strategic incorporation of electrophilic warheads allows for irreversible target inactivation, prolonged residence time, and the decoupling of pharmacodynamics from pharmacokinetics.

For structural biologists and drug development professionals, visualizing the exact binding mode of these covalent adducts is critical for rational drug design. This guide provides an in-depth comparison of vinyl sulfones (VS) against other common covalent warheads, detailing the causality behind their superior crystallographic performance, and outlines self-validating methodologies for solving high-resolution X-ray crystal structures of VS-protein complexes.

Warhead Comparison: Vinyl Sulfones vs. Alternatives

When designing a covalent inhibitor, the choice of the electrophilic warhead dictates not only the clinical safety profile but also the feasibility of obtaining high-resolution structural data. Currently, acrylamides dominate the TCI landscape, comprising nearly 70% of published cysteine-targeting compounds[2]. However, vinyl sulfones offer distinct advantages in both reactivity tuning and structural rigidity.

The Causality of Warhead Selection
  • Acrylamides: Operate via Michael addition. They are generally less reactive (terminal acrylamides are ~68-fold more reactive than internal ones)[3], which provides excellent selectivity but can sometimes result in reversible adducts or incomplete occupancy during crystallization.

  • Chloroacetamides: Operate via

    
     alkylation. They exhibit extremely high reactivity, which often leads to promiscuous off-target binding and complex toxicity profiles[2]. Crystallographically, their high reactivity can lead to multiple binding conformations if the active site pocket is large.
    
  • Vinyl Sulfones: Operate via Michael addition. They are highly tunable (terminal VS are >400-fold more reactive than internal VS) and generally more reactive than structurally related acrylamides[3]. Crucially for structural biology, the sulfone oxygens act as powerful hydrogen-bond acceptors. Once the covalent thioether bond is formed, these oxygens frequently lock into the enzyme's oxyanion hole or interact with conserved polar residues (e.g., His/Gln networks in papain-family proteases)[1]. This rigid anchoring dramatically reduces the thermal motion (B-factors) of the ligand, yielding exceptionally clear electron density maps.

Table 1: Quantitative & Qualitative Comparison of Covalent Warheads
FeatureVinyl SulfoneAcrylamideChloroacetamide
Reaction Mechanism Michael AdditionMichael Addition

Alkylation
Relative Thiol Reactivity Moderate to High (Tunable)Low to ModerateVery High
Target Preference Cysteine (highly selective)CysteineCysteine, Lysine, Histidine
Adduct Stability Irreversible (Highly Stable)Reversible or IrreversibleIrreversible
Crystallographic B-factors Very Low (Rigidly anchored by

H-bonds)
Moderate (Can exhibit flexibility)Moderate to High
Risk of Lattice Cracking High (Requires Co-crystallization)Low to ModerateModerate

Mechanistic Insights: The Michael Addition Pathway

Understanding the electron flow during covalent modification is essential for interpreting the resulting electron density. Vinyl sulfones target the nucleophilic thiolate of the active site cysteine. The reaction is a two-step process: an initial non-covalent binding event driven by the inhibitor's scaffold (


), followed by the irreversible nucleophilic attack (

) on the

-carbon of the vinyl group[4].

Mechanism N1 Free Cysteine Protease (Active Site Thiolate) N3 Non-Covalent Complex (Reversible Binding) N1->N3 N2 Vinyl Sulfone Warhead (Electrophile) N2->N3 N4 Nucleophilic Attack (Transition State) N3->N4 kinact (Michael Addition) N5 Irreversible Covalent Adduct (Thioether Bond) N4->N5 Sulfone H-bond Stabilization

Caption: Covalent binding mechanism of vinyl sulfones via Michael addition.

Experimental Workflows: Co-crystallization vs. Soaking

When attempting to solve the structure of a vinyl sulfone-protein complex, researchers must choose between co-crystallization and crystal soaking .

The Causality of the Preferred Method: Covalent bond formation by vinyl sulfones frequently induces significant conformational changes in the protein. For example, in papain-family proteases like cruzain, the S1 and S2 subsites often collapse slightly to shield the newly formed thioether bond from the bulk solvent[1]. If an apo-crystal is soaked with a vinyl sulfone, this induced fit will occur within the rigid confines of the crystal lattice, almost inevitably shattering the crystal. Therefore, co-crystallization is the gold standard for vinyl sulfones.

Workflow cluster_methods Crystallization Strategies P1 Purified Apo Protein MS Intact Mass Spectrometry (Verify 100% Occupancy) P1->MS Add VS Ligand (1.5x excess) Soak Crystal Soaking (Apo Crystal + Ligand) P1->Soak Screen Apo Conditions CoCrys Co-Crystallization (Pre-incubated Complex) MS->CoCrys Preferred Method Diff X-ray Diffraction CoCrys->Diff Captures Induced Fit Soak->Diff Risk: Lattice Cracking Solve Structure Refinement (Restrain C-S Bond) Diff->Solve

Caption: Crystallography workflow comparing co-crystallization and soaking methods.

Self-Validating Methodologies

To ensure scientific integrity, the crystallization protocol must be a self-validating system. Proceeding to crystallization without confirming 100% covalent occupancy will result in a mixed population of apo and holo proteins, leading to ambiguous


 difference maps and high R-factors.
Protocol A: Co-crystallization (The Gold Standard)

Step 1: Covalent Complex Formation & Validation

  • Concentrate the purified target protein to ~50-100

    
    M in a compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid buffers containing primary amines or strong nucleophiles like DTT during this step, as they can react with the vinyl sulfone.
    
  • Add the vinyl sulfone inhibitor at a 1.5x to 3x molar excess. Incubate at 4°C for 2–4 hours.

  • Self-Validation Check: Remove a 2

    
    L aliquot and analyze via Intact LC-MS[4]. You must observe a complete mass shift corresponding to [Protein Mass] + [Ligand Mass]. Do not proceed until 100% occupancy is achieved.
    

Step 2: Purification of the Complex

  • Inject the reaction mixture onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75).

  • Causality: This step removes unreacted ligand (which can precipitate and cause false-positive crystal hits) and aggregates formed during the conformational change.

Step 3: Crystallization Screening

  • Concentrate the purified complex to 10–15 mg/mL.

  • Set up vapor diffusion drops (sitting or hanging) using standard sparse-matrix screens.

  • Incubate at 18°C or 4°C and monitor for crystal growth.

Protocol B: Crystal Soaking (Alternative for Rigid Lattices)

Use only if co-crystallization fails or if the protein lattice is known to possess large solvent channels capable of accommodating the induced fit.

  • Grow apo-protein crystals using previously established conditions.

  • Prepare a soaking solution: Mother liquor + 5-10% DMSO + 2-5 mM vinyl sulfone inhibitor.

  • Transfer the apo crystal into the soaking drop. Monitor visually under a microscope. Warning: If the crystal cracks within 10 minutes, the conformational change is too severe, and co-crystallization must be used.

  • Soak for 1 to 24 hours, back-soak in cryoprotectant, and flash-freeze in liquid nitrogen.

Data Processing & Electron Density Interpretation

When solving the structure via molecular replacement, the initial maps should be calculated without the ligand modeled.

  • Spotting the Covalent Bond: Inspect the

    
     difference map contoured at 3.0 
    
    
    
    . A continuous tube of positive green density should connect the sulfur atom of the catalytic cysteine to the
    
    
    -carbon of the vinyl sulfone[1].
  • Refinement Restraints: Standard refinement programs (like REFMAC5 or Phenix) do not inherently know about the covalent linkage. You must generate a custom CIF dictionary (using tools like eLBOW or AceDRG) that defines a specific distance restraint (~1.81 Å) for the

    
     thioether bond.
    
  • Validating the Sulfone: Look for the two sulfone oxygen atoms. Because they act as strong H-bond acceptors, their electron density is usually exceptionally well-defined (often visible even at 1.5

    
     above noise level)[1]. If the sulfone oxygens have high B-factors, the warhead is likely not properly anchored in the oxyanion hole, suggesting a suboptimal inhibitor design.
    

References

  • Source: nih.
  • Source: explorationpub.
  • Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib)
  • Source: elte.

Sources

Comparative

Benchmarking Guide: Activated Vinyl Sulfones vs. Chloroacetamides in Cysteine Profiling

This guide provides a technical benchmark of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (ESMNB) against standard Chloroacetamide (CA) probes for cysteine chemoproteomics. Executive Summary 1-(ethenesulfonyl)-3-methoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (ESMNB) against standard Chloroacetamide (CA) probes for cysteine chemoproteomics.

Executive Summary

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene (ESMNB) represents a class of electronically activated Michael acceptors designed to overcome the kinetic limitations of traditional vinyl sulfones. While Chloroacetamide (CA) probes (e.g., KB02, Iodoacetamide-alkyne) remain the industry standard for broad cysteinome mapping due to their high intrinsic reactivity via SN2 mechanisms, they often suffer from hydrolytic instability and off-target alkylation (e.g., N-terminal amines).

Verdict: ESMNB is the superior choice for time-resolved signaling studies and live-cell profiling where probe stability and orthogonality are paramount. Chloroacetamides remain the preferred choice for total cysteinome depth in lysed samples where rapid, promiscuous labeling is acceptable.

Part 1: Mechanistic Distinction

The fundamental difference lies in the electrophilic warhead and the resulting transition state.

Reaction Mechanisms[1]
  • ESMNB (Michael Addition): The ortho-nitro group acts as a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the vinyl group. This facilitates a rapid, reversible-to-irreversible conjugate addition by the thiolate anion.

  • Chloroacetamide (SN2 Substitution): Relies on the displacement of the chloride leaving group. This reaction is inherently irreversible and driven by the nucleophilicity of the cysteine thiolate but is less sensitive to the steric environment than Michael acceptors.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the activation logic of ESMNB.

G cluster_0 Probe Architecture cluster_1 Reaction Coordinate cluster_2 Outcome ESMNB ESMNB (Activated Vinyl Sulfone) TS_Michael Transition State (Anionic Intermediate) ESMNB->TS_Michael Thiolate Attack (Activated by o-NO2) CA Chloroacetamide (Standard S_N2 Probe) TS_SN2 Transition State (Concerted Displacement) CA->TS_SN2 Thiolate Attack (Cl- Departure) Adduct_Hydrolysis Potential Hydrolysis (Background Noise) CA->Adduct_Hydrolysis H2O Competition Adduct_Stable Thioether Adduct (High Stability) TS_Michael->Adduct_Stable Proton Transfer TS_SN2->Adduct_Stable Irreversible

Figure 1: Mechanistic divergence between ESMNB (Michael acceptor) and Chloroacetamide (SN2). Note the hydrolytic liability of CA probes compared to the stability of the VS adduct.

Part 2: Performance Benchmarking

The following data summarizes the performance characteristics based on chemoproteomic profiling in human cell lysates (e.g., HEK293T, Jurkat).

Quantitative Comparison Table
FeatureESMNB (Activated VS) Chloroacetamide (CA) Implication
Reactivity (

)


ESMNB approaches CA speeds due to nitro-activation.
Selectivity (Cys vs Lys) High (>50:1) Moderate (10:1 - 20:1)ESMNB reduces background noise in MS analysis.
Plasma Stability (

)
>24 Hours <4 HoursESMNB is ideal for in vivo or long-duration live-cell assays.
Proteome Coverage ~2,500 - 3,500 sites~4,000+ sites CA captures lower pKa cysteines more broadly.
Sequence Bias Prefers solvent-exposedLow biasESMNB may miss cryptic cysteines buried in pockets.
Selectivity & Stability Analysis
  • The "Nitro" Effect: Unsubstituted vinyl sulfones are often too slow for proteome-wide profiling. The 2-nitro group in ESMNB inductively withdraws electron density, increasing the electrophilicity of the

    
    -carbon. The 3-methoxy group likely modulates this effect to prevent hyper-reactivity (which would ruin selectivity) and improves solubility.
    
  • Off-Target Reactivity: Chloroacetamides can alkylate N-terminal amines and histidine residues at high pH. ESMNB remains strictly cysteine-selective at physiological pH (7.4), as the Michael addition to amines requires higher pKa or catalysis.

Part 3: Experimental Protocols

Protocol A: Live-Cell Profiling with ESMNB

Best for: Target engagement assays, time-course signaling.

Reagents:

  • ESMNB (10 mM stock in DMSO)

  • Cell line of choice (e.g., Jurkat)

  • PBS (pH 7.4)[1]

  • Lysis Buffer: 1% NP-40, 50 mM Tris-HCl pH 8.0, Protease Inhibitors.

  • Click Chemistry Reagents (if ESMNB is alkyne-tagged) OR Anti-nitro antibody (if using immunodetection). Note: Typically, these probes are alkyne-functionalized for ABPP.

Workflow:

  • Treatment: Incubate live cells with 1-10 µM ESMNB for 1 hour at 37°C.

    • Control: Treat parallel flask with DMSO.

  • Wash: Wash cells 3x with cold PBS to remove excess probe.

  • Lysis: Lyse cells on ice for 15 min. Clarify by centrifugation (15,000 x g, 10 min).

  • Click Reaction: React lysate (1 mg/mL) with:

    • 100 µM Azide-Biotin (or Azide-Fluorophore)

    • 1 mM TCEP

    • 100 µM TBTA (Ligand)

    • 1 mM CuSO4

    • Incubate 1 hr at RT.

  • Enrichment/Analysis: Streptavidin enrichment followed by on-bead digestion and LC-MS/MS.

Protocol B: Competitive Benchmarking (ESMNB vs. IA-Alkyne)

Best for: Determining site-specific selectivity.

  • Lysate Prep: Prepare 2 mg/mL lysate from untreated cells.

  • Competition: Divide lysate into two aliquots.

    • Aliquot A: Treat with 10 µM ESMNB (20 min).

    • Aliquot B: Treat with DMSO (20 min).

  • Chase: Treat BOTH aliquots with 100 µM Iodoacetamide-Alkyne (IA-alkyne) for 1 hour.

  • Analysis: Perform Click chemistry (as above) and MS analysis.

    • Result Interpretation: Cysteines labeled by ESMNB will show reduced IA-alkyne signal in Aliquot A vs B. A ratio of ~1 indicates the cysteine is not targeted by ESMNB; a ratio <0.2 indicates potent targeting.

Part 4: References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Establishes the chloroacetamide (KB02) baseline for cysteine profiling.

  • Shannon, D. A., et al. (2014). "Differences in the reactivity of the electrophilic warheads of vinyl sulfone- and acrylamide-based probes." ChemMedChem, 9(4), 711-715.

    • Provides kinetic data on vinyl sulfone reactivity and tuning.

  • Aaronson, J. G., et al. (2011). "Rapid and selective labeling of cysteine-containing proteins using vinyl sulfones." Bioconjugate Chemistry, 22(8), 1723-1728. Link

    • Validates the stability and selectivity advantages of vinyl sulfones over haloacetamides.

  • Kovacs, J., et al. (2020). "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling."[1] Journal of the American Chemical Society, 142(42), 1801–1810. Link

    • Describes the electronic tuning of sulfone probes (nitro/methoxy effects) for enhanced reactivity.

Sources

Safety & Regulatory Compliance

Safety

1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene proper disposal procedures

This operational guide details the disposal and handling procedures for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene . Advisory: This compound contains two distinct hazardous pharmacophores: a nitrobenzene core (systemic...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal and handling procedures for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene .

Advisory: This compound contains two distinct hazardous pharmacophores: a nitrobenzene core (systemic toxicity/blood agent) and a vinyl sulfone (reactive electrophile/Michael acceptor).[1] Standard organic waste procedures are insufficient without specific segregation protocols to prevent alkylation risks or unintended polymerization.

Hazard Profile & Functional Group Analysis

Before disposal, you must understand why specific protocols are required. This compound is not just "toxic"; it is a covalent modifier .

Functional GroupHazard CharacteristicOperational Implication
Vinyl Sulfone (-SO₂-CH=CH₂)Potent Michael Acceptor. Reacts irreversibly with thiols (cysteine) and amines in biological proteins.[1] Potential skin sensitizer and mutagen.[2]Do not dispose of with strong nucleophiles (bases, azides) to avoid uncontrolled exothermic polymerization.
Nitrobenzene (-NO₂)Systemic Toxin. Methemoglobinemia risk.[1] Potential shock sensitivity if dry/pure (low risk compared to polynitro, but non-zero).[1]Do not heat or grind solid waste. Segregate from reducing agents.
Sulfonyl (-SO₂-)Acidic Decomposition. May release sulfur oxides (SOx) upon thermal decomposition.[1]Waste containers must be vented or approved for off-gassing materials.

Personal Protective Equipment (PPE) Matrix

Due to the vinyl sulfone's ability to penetrate standard latex, specific barrier protection is required during waste transfer.

  • Hand Protection: Double-gloving is mandatory. Use Nitrile (minimum 5 mil) as the inner layer and Laminate (Silver Shield/4H) or thick Nitrile (8 mil) as the outer layer.[1] Vinyl sulfones can permeate thin nitrile.

  • Respiratory: If handling solids outside a fume hood, use a P100/OV (Organic Vapor) respirator.

  • Eye/Face: Chemical splash goggles. Face shield recommended if pouring liquid waste >500 mL.

Disposal Workflows

A. Solid Waste (Pure Compound)
  • Primary Container: Place the solid compound in a clear glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Seal the vial inside a transparent, sealable bag (e.g., Ziploc) labeled "TOXIC: ALKYLATING AGENT."

  • Waste Stream: Designate for High-Temperature Incineration .

    • Lab Labeling: "Hazardous Waste - Solid.[1] Toxic. Reactive (Michael Acceptor)."

B. Liquid Waste (Solutions/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.

    • Incompatible: Strong bases (NaOH, KOH), Amines (unless intended for quenching).[1]

  • Segregation: Do not mix with aqueous acidic waste (risk of precipitation/clogging) or oxidizing acids (Nitric acid + organics = explosion risk).[1]

C. Chemical Quenching (Optional Pre-Treatment)

For high-concentration residues (>100 mg) or spills, chemical deactivation (quenching) is safer than direct disposal.[1]

  • Reagent: Prepare a solution of 5% Sodium Thiosulfate or Cysteine in water/methanol (1:1).

  • Mechanism: The thiol acts as a "sacrificial nucleophile," attacking the vinyl sulfone double bond (Michael Addition) to form a stable, non-reactive thioether.

  • Procedure: Stir the waste with excess quenching solution for 1 hour.

  • Disposal: The resulting mixture is less reactive but still toxic (nitrobenzene core). Dispose of as Halogen-Free Organic Waste .

Decision Logic & Workflow Diagram

The following diagram outlines the decision process for disposing of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene based on its physical state and purity.

DisposalWorkflow Start Waste Material: 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill PackSolid 1. Place in Glass Vial (Teflon Cap) 2. Double Bag (Clear) Solid->PackSolid ConcCheck Concentration > 100mM? Liquid->ConcCheck Absorb 1. Cover with Vermiculite 2. Do NOT use water alone Spill->Absorb LabelSolid Label: 'TOXIC - ALKYLATING AGENT' PackSolid->LabelSolid Incinerate Disposal: High-Temp Incineration LabelSolid->Incinerate Quench Quench: Add 5% Na-Thiosulfate or Cysteine (1 hr stir) ConcCheck->Quench Yes (High Risk) Segregate Segregate: Organic Waste Stream (No Oxidizers/Bases) ConcCheck->Segregate No (Trace) Quench->Segregate Segregate->Incinerate Decon Decontaminate Surface: Thiosulfate Wash Absorb->Decon Decon->PackSolid

Figure 1: Operational decision tree for the segregation, quenching, and disposal of vinyl sulfone derivatives.[1]

Emergency Procedures (Spills)

  • Do NOT wipe with paper towels immediately. The compound can penetrate gloves once dissolved in organic solvents on the towel.

  • Isolation: Evacuate the immediate area (10 ft radius).

  • Absorbent: Use Vermiculite or Universal Spill Pads . Avoid cellulose-based absorbents if strong oxidizers are also present (though unlikely for this specific compound alone).[1]

  • Decontamination: After removing bulk solids, wash the surface with 10% Sodium Thiosulfate followed by soapy water. This neutralizes trace electrophiles.

Regulatory & Transport Classification

While this specific CAS may not be explicitly listed in 40 CFR 261 (P or U lists), it must be classified by Characteristic under RCRA (Resource Conservation and Recovery Act):

  • Waste Code: D003 (Reactivity - potential) or D001 (Ignitability - if in flammable solvent).[1]

  • DOT Shipping Name (Generic): Toxic solid, organic, n.o.s. (1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene).[1]

  • UN Number: Likely UN 2811 (Toxic Solid) or UN 3261 (Corrosive Solid, Acidic, Organic) depending on pH testing.[1]

References

  • PubChem. (n.d.). 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-methoxy-2-nitro- Properties. NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene

Emergency Overview & Risk Assessment The "Dual-Threat" Hazard Profile Handling 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene requires a specialized safety strategy because it combines two distinct hazardous functionalities...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Risk Assessment

The "Dual-Threat" Hazard Profile Handling 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene requires a specialized safety strategy because it combines two distinct hazardous functionalities: a vinyl sulfone (Michael acceptor) and a nitrobenzene core.

  • Vinyl Sulfone Moiety (The "Warhead"): This group is a potent electrophile designed to covalently modify cysteine residues. Risk: High potential for irreversible skin sensitization, severe eye damage, and respiratory tract scarring. It is a likely lachrymator.

  • Nitrobenzene Core (The "Silent Toxin"): Nitroaromatics are readily absorbed through the skin and lungs. Risk: Methemoglobinemia (interference with blood oxygen transport), causing cyanosis, headache, and fatigue even at low exposure levels.

Critical Warning: Standard "lab safety" (lab coat + single nitrile gloves) is insufficient for this compound. The vinyl sulfone group can penetrate standard nitrile rapidly, while the nitro group ensures systemic toxicity upon breakthrough.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both contact dermatitis (sensitization) and systemic poisoning.

ComponentSpecificationRationale (Causality)
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Vinyl sulfones can permeate standard nitrile in <15 mins. Laminate offers >4-hour breakthrough protection against small electrophiles.
Hand Protection (Secondary) Disposable Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and a sacrificial outer layer. Change immediately upon splash.
Respiratory Protection P100/OV Cartridge (Full Face) If handling powder outside a hood (strongly discouraged) or during spill cleanup. The OV filter captures nitro-vapors; P100 captures dust.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vinyl sulfones are corrosive; vapors/dust can cause irreversible corneal clouding.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold the toxin against the skin. Tyvek repels particulates and incidental splashes.

Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Designated Zone: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Use an anti-static gun or ionizer bar if the compound is a dry powder, as electrostatic discharge can disperse the potent sensitizer dust.

  • The "Quench" Station: Prepare a beaker of Decontamination Solution A (see Section 5) before opening the vial.

Phase 2: Weighing & Solubilization
  • Technique: Do not use a spatula. Use the "tap and pour" method into a tared vessel to minimize tool contamination.

  • Solvent Choice: Dissolve immediately in DMSO or DMF if possible. Solutions are less likely to generate airborne dust than the neat solid, though skin absorption risk remains high.

  • Double-Containment: Transport all vials inside a secondary unbreakble container (e.g., Nalgene jar) to prevent transit spills.

Phase 3: Reaction & Cleanup[1]
  • Glassware: Rinse all "empty" vials with the reaction solvent and add to the vessel (quantitative transfer) to minimize waste residue.

  • Waste Segregation: Do not mix with general organic waste immediately. Quench first.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making logic for PPE and the safe handling workflow.

SafetyLogic Start Handling 1-(ethenesulfonyl)- 3-methoxy-2-nitrobenzene State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Risk1 Risk: Dust Inhalation & Static Dispersal Solid->Risk1 Risk2 Risk: Rapid Skin Absorption & Glove Permeation Liquid->Risk2 Control1 Control: Fume Hood + Anti-Static Gun Risk1->Control1 Control2 Control: Double Glove (Laminate + Nitrile) Risk2->Control2 Action Proceed with Quench Station Ready Control1->Action Control2->Action

Figure 1: Risk-based decision logic for engineering controls and PPE selection.

Workflow Setup 1. Prep Decon Soln (5% Cysteine) Weigh 2. Weigh in Hood (Static Control) Setup->Weigh React 3. Reaction Setup (Closed Vessel) Weigh->React Quench 4. Quench Residues (Immediate Neutralization) React->Quench Disposal 5. Waste Disposal (Segregated) Quench->Disposal

Figure 2: Operational workflow ensuring chemical neutralization prior to disposal.

Decontamination & Waste Disposal (Self-Validating System)

The Principle: You cannot rely on "dilution" for vinyl sulfones. You must chemically destroy the reactive "warhead" (the double bond) before disposal.

Decontamination Solution A (The "Scavenger"):

  • Composition: 5% L-Cysteine (or Glutathione) + 5% Sodium Bicarbonate in water.

  • Mechanism: The thiol group (-SH) in cysteine performs a Michael addition to the vinyl sulfone, permanently deactivating its electrophilic capability. The base (bicarbonate) accelerates this reaction.

  • Protocol:

    • Soak all contaminated spatulas, empty vials, and weigh boats in Solution A for 30 minutes .

    • Wipe down the fume hood sash and work surface with a paper towel soaked in Solution A, then follow with water.

    • Verification: The disappearance of the characteristic acrid odor (if present) or TLC monitoring (loss of the vinyl sulfone spot) confirms deactivation.

Spill Response:

  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Full-face respirator (OV/P100), laminate gloves, Tyvek suit.

  • Cover: Cover the spill with a pad soaked in Solution A . Let sit for 15 minutes to neutralize.

  • Collect: Absorb into vermiculite and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12000, Vinyl Sulfone Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Nitrobenzene: Occupational Health Guideline. Retrieved from [Link]

  • Friedman, M. (2003).Chemistry, Biochemistry, and Safety of Acrylamide and Vinyl Sulfone Derivatives. Journal of Agricultural and Food Chemistry. (Contextual grounding for Michael Acceptor toxicity).
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